2-(Pyridin-2-yl)morpholine
Description
BenchChem offers high-quality 2-(Pyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYSUQONMBDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598292 | |
| Record name | 2-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018656-53-5 | |
| Record name | 2-(Pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(pyridin-2-yl)morpholine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyridin-2-yl)morpholine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, owing to its presence in a range of biologically active compounds. This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of 2-(pyridin-2-yl)morpholine and its derivatives. The narrative delves into the causality behind experimental choices, offering field-proven insights into various synthetic pathways. Key methodologies discussed include strategies commencing from pyridine-based starting materials such as 2-bromopyridine, pyridine-2-carbaldehyde, and 2-vinylpyridine, as well as asymmetric approaches to afford enantiomerically pure products. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents incorporating the 2-(pyridin-2-yl)morpholine core.
Introduction: The Significance of the 2-(pyridin-2-yl)morpholine Scaffold
The morpholine ring is a ubiquitous structural element in a vast number of approved drugs and clinical candidates, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted at the 2-position with a pyridine ring, the resulting 2-(pyridin-2-yl)morpholine scaffold combines the advantageous features of both heterocyclic systems. This unique combination often imparts desirable pharmacokinetic and pharmacodynamic properties, making it a compelling target for drug design. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, underscoring the need for robust and versatile synthetic methodologies.
This guide will explore several key synthetic disconnections and pathways for the construction of this important heterocyclic system. We will examine the strategic advantages and challenges associated with each approach, providing detailed experimental insights to aid in the practical application of these methods.
Retrosynthetic Analysis: Key Disconnections for Synthesis
A logical approach to the synthesis of 2-(pyridin-2-yl)morpholine begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.
Figure 1: Retrosynthetic analysis of 2-(pyridin-2-yl)morpholine.
This analysis highlights three primary strategies:
-
Strategy A: Intramolecular Cyclization: Formation of the morpholine ring through the cyclization of an acyclic precursor, typically an N-(2-hydroxyethyl)amino alcohol derivative of pyridine.
-
Strategy B: Asymmetric Hydrogenation: Construction of the chiral center via asymmetric hydrogenation of a 2-(pyridin-2-yl)dehydromorpholine intermediate.
-
Strategy C: Morpholin-3-one Reduction: Synthesis of a 2-(pyridin-2-yl)morpholin-3-one intermediate followed by reduction of the amide functionality.
Synthetic Strategies and Methodologies
This section provides a detailed examination of the synthetic routes derived from the retrosynthetic analysis, complete with experimental considerations and protocols.
Strategy A: Intramolecular Cyclization Routes
The intramolecular cyclization of a suitable acyclic precursor is a fundamental and widely employed strategy for the synthesis of morpholines. The success of this approach hinges on the efficient preparation of the key acyclic intermediate.
Pyridine-2-carbaldehyde is a readily available and versatile starting material for this approach. The synthesis involves an initial reductive amination with an ethanolamine derivative, followed by cyclization.
Workflow for Synthesis from Pyridine-2-carbaldehyde:
Figure 2: Synthetic workflow starting from pyridine-2-carbaldehyde.
Experimental Protocol: Synthesis of N-Boc-2-(pyridin-2-yl)morpholine
Step 1: N-Protection of Ethanolamine
To a solution of ethanolamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv). Stir the reaction mixture at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-ethanolamine.[2]
Step 2: Reductive Amination
To a solution of pyridine-2-carbaldehyde (1.0 equiv) and N-Boc-ethanolamine (1.1 equiv) in a solvent like methanol or 1,2-dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude N-Boc-N-(2-hydroxyethyl)-1-(pyridin-2-yl)methanamine, which can be purified by column chromatography.
Step 3: Intramolecular Cyclization
The cyclization of the amino alcohol can be achieved via several methods. A common approach is a Mitsunobu reaction. To a solution of the amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. The reaction is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford N-Boc-2-(pyridin-2-yl)morpholine.
Step 4: Deprotection
The N-Boc protecting group can be removed under acidic conditions.[3] Dissolve the N-Boc-2-(pyridin-2-yl)morpholine in a solvent such as DCM or dioxane and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the desired 2-(pyridin-2-yl)morpholine, often as a salt which can be neutralized if necessary.[4][5]
2-Vinylpyridine serves as an excellent Michael acceptor, allowing for the conjugate addition of an N-protected ethanolamine to form the acyclic precursor for cyclization.[6]
Workflow for Synthesis from 2-Vinylpyridine:
Figure 3: Synthetic workflow starting from 2-vinylpyridine.
Experimental Protocol: Synthesis via Michael Addition
Step 1: Michael Addition
To a solution of N-Boc-ethanolamine (1.0 equiv) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0 °C to generate the alkoxide. After stirring for 30 minutes, add 2-vinylpyridine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then carefully quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude adduct, which is purified by chromatography.
Step 2 & 3: Cyclization and Deprotection
The subsequent cyclization and deprotection steps can be carried out as described in section 3.1.1.
Strategy B: Asymmetric Hydrogenation of Dehydromorpholines
For the synthesis of enantiomerically pure 2-(pyridin-2-yl)morpholine, a powerful strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This approach can provide high enantioselectivity in a single step.[1][7][8][9][10]
Workflow for Asymmetric Hydrogenation:
Figure 4: Asymmetric synthesis via hydrogenation of a dehydromorpholine.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of the Dehydromorpholine Precursor
The synthesis of the N-protected 2-(pyridin-2-yl)dehydromorpholine can be achieved through various condensation and cyclization strategies. A plausible route involves the reaction of a pyridine-containing β-ketoester or β-ketonitrile with an N-protected ethanolamine, followed by dehydration.
Step 2: Asymmetric Hydrogenation
The N-protected 2-(pyridin-2-yl)dehydromorpholine (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral catalyst, such as a rhodium or ruthenium complex with a chiral bisphosphine ligand (e.g., (R)-BINAP, (R,R)-DuPhos), is added (typically 0.1-1 mol%). The reactor is then pressurized with hydrogen gas (10-50 atm) and stirred at room temperature or slightly elevated temperature for 12-48 hours. Upon completion, the solvent is removed, and the product is purified by chromatography to yield the enantiomerically enriched N-protected 2-(pyridin-2-yl)morpholine.
Step 3: Deprotection
The final deprotection step is carried out as described in section 3.1.1.
Strategy C: Morpholin-3-one Reduction
This strategy involves the initial construction of a 2-(pyridin-2-yl)morpholin-3-one, which is then reduced to the desired morpholine. This approach can be advantageous as the morpholin-3-one intermediate is often crystalline and easier to purify.
Workflow for Morpholin-3-one Reduction:
Figure 5: Synthesis via reduction of a morpholin-3-one intermediate.
Experimental Protocol: Synthesis via Morpholin-3-one
Step 1: Synthesis of N-Protected 2-(pyridin-2-yl)morpholin-3-one
The key intermediate can be synthesized via a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) between 2-bromopyridine and an N-protected morpholin-3-one. To a solution of 2-bromopyridine (1.0 equiv), N-protected morpholin-3-one (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%) in an anhydrous solvent like toluene or dioxane, add a base such as sodium tert-butoxide (NaOtBu, 1.5 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched, extracted, and the crude product is purified by chromatography.
Step 2: Reduction of the Morpholin-3-one
The amide functionality of the morpholin-3-one is reduced using a powerful reducing agent. To a solution of the N-protected 2-(pyridin-2-yl)morpholin-3-one (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2-3 equiv) or a borane-THF complex (BH₃·THF, 2-3 equiv) portion-wise. The reaction is then stirred at room temperature or refluxed for 4-12 hours. After completion, the reaction is carefully quenched by the sequential addition of water, aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-protected 2-(pyridin-2-yl)morpholine.
Step 3: Deprotection
The final deprotection is performed as described in section 3.1.1.
Data Summary and Comparison of Routes
| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Challenges |
| A1: From Pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde, Ethanolamine | Reductive amination, Intramolecular cyclization | Readily available starting materials, Versatile | Multiple steps, Potential for side reactions in cyclization |
| A2: From 2-Vinylpyridine | 2-Vinylpyridine, Ethanolamine | Michael addition, Intramolecular cyclization | Good for forming the C-N bond | Handling of potentially polymerizable 2-vinylpyridine |
| B: Asymmetric Hydrogenation | Pyridine-containing β-ketoester/nitrile, Ethanolamine | Dehydromorpholine formation, Asymmetric hydrogenation | High enantioselectivity in a single step, Atom economical | Synthesis of the dehydromorpholine precursor can be challenging |
| C: Morpholin-3-one Reduction | 2-Bromopyridine, Morpholin-3-one | C-N coupling, Amide reduction | Intermediates are often crystalline and easy to purify | Requires a strong reducing agent, C-N coupling can be challenging |
Conclusion and Future Perspectives
The synthesis of 2-(pyridin-2-yl)morpholine and its derivatives can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the requirement for stereochemical control.
The intramolecular cyclization approaches offer flexibility and utilize readily accessible starting materials. For the synthesis of enantiomerically pure compounds, the asymmetric hydrogenation of a dehydromorpholine intermediate stands out as a highly efficient and elegant method. The morpholin-3-one reduction pathway provides a solid alternative, particularly when purification of intermediates is a concern.
Future research in this area will likely focus on the development of more convergent and atom-economical synthetic routes. The discovery of novel catalytic systems for the direct and enantioselective synthesis of 2-(pyridin-2-yl)morpholine from simple precursors remains a significant goal. As the demand for novel and effective therapeutic agents continues to grow, the development of innovative and efficient methods for the synthesis of this important scaffold will be of paramount importance to the drug discovery community.
References
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495–14500. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787–813. [Link]
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publications. [Link]
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Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]
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Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Wuts, P. G. M. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. wuts.net. [Link]
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Chen, Y., et al. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
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Guchhait, S. K., & Chaudhary, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225–23230. [Link]
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Guchhait, S. K., & Chaudhary, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
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Gibson, M. I., et al. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. The Royal Society of Chemistry. [Link]
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Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-2-yl)morpholine
This guide provides a comprehensive overview of the essential physicochemical properties of 2-(pyridin-2-yl)morpholine, a heterocyclic compound of interest to researchers in drug discovery and development. Understanding these fundamental characteristics is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document will not only present available predicted data but will also delve into the experimental methodologies required for their precise determination, offering a practical framework for laboratory investigation.
Introduction: The Significance of Physicochemical Profiling
In the realm of medicinal chemistry, the journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics, including acid-base dissociation constant (pKa), lipophilicity (logP), solubility, and thermal stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. 2-(pyridin-2-yl)morpholine, with its pyridine and morpholine moieties, presents an interesting scaffold with potential for diverse biological activities. The morpholine ring is a common feature in many approved drugs, often enhancing solubility and metabolic stability, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential therapeutic agent.
Chemical Structure and Identifiers
-
Chemical Name: 2-(pyridin-2-yl)morpholine
-
Molecular Formula: C₉H₁₂N₂O[4]
-
Molecular Weight: 164.20 g/mol [5]
-
CAS Number: 1018656-53-5[6]
-
Canonical SMILES: C1COC(CN1)C2=CC=CC=N2[4]
-
InChI Key: FJJYSUQONMBDJJ-UHFFFAOYSA-N[4]
Predicted Physicochemical Properties: A Starting Point for Investigation
Direct experimental data for 2-(pyridin-2-yl)morpholine is not extensively available in the public domain. However, computational models provide valuable initial estimates that can guide experimental design. It is crucial to recognize that these are predictions and must be confirmed by empirical data.
| Property | Predicted Value | Source | Notes |
| XlogP | -0.1 | PubChem[4] | XlogP is a widely used atom-based method for calculating logP. |
| logP | 0.9182 | ChemScene[7] | This value is for the constitutional isomer 4-(pyridin-2-yl)morpholine. |
| Boiling Point | 302.9 ± 32.0 °C | ChemicalBook[8] | This is a predicted value for the methylated analog, 2-methyl-2-(pyridin-2-yl)morpholine. |
| Density | 1.052 ± 0.06 g/cm³ | ChemicalBook[8] | This is a predicted value for the methylated analog, 2-methyl-2-(pyridin-2-yl)morpholine. |
| pKa | Not available | Due to the presence of the basic nitrogen atoms in the pyridine and morpholine rings, 2-(pyridin-2-yl)morpholine is expected to have at least two pKa values. The pyridine nitrogen will have a pKa around 5, while the morpholine nitrogen's pKa will likely be around 8-9.[9][10] | |
| Aqueous Solubility | Not available | The presence of both a polar morpholine ring and a heteroaromatic pyridine ring suggests that the molecule will have some degree of aqueous solubility. | |
| Melting Point | Not available | No predicted or experimental data is readily available. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 2-(pyridin-2-yl)morpholine.
Acid-Base Dissociation Constant (pKa)
Expertise & Experience: The pKa is a critical parameter as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 2-(pyridin-2-yl)morpholine, we anticipate two pKa values corresponding to the protonation of the pyridine and morpholine nitrogen atoms. Potentiometric titration is the gold standard for pKa determination due to its accuracy and precision.[11][12][13]
Trustworthiness: The self-validating nature of this protocol lies in the analysis of the titration curve. The inflection points on the curve directly correspond to the equivalence points, from which the pKa values are derived. The Henderson-Hasselbalch equation provides the theoretical underpinning for this relationship.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of 2-(pyridin-2-yl)morpholine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system. For compounds with good water solubility, deionized water is preferred. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.[13]
-
The final concentration of the analyte should be in the range of 1-10 mM.[11]
-
-
Titration Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer to ensure continuous mixing.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
Determine the equivalence points from the inflection points of the titration curve. This can be done more accurately by plotting the first or second derivative of the curve.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the two pKa values can be determined from the pH at the first and second half-equivalence points.[14]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It influences membrane permeability, protein binding, and metabolic clearance. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.[15] For an ionizable compound like 2-(pyridin-2-yl)morpholine, determining logD at physiological pH (7.4) is particularly relevant. The shake-flask method is the traditional and most direct method, while reverse-phase HPLC offers a high-throughput alternative.[16][17]
Trustworthiness: The shake-flask method's validity comes from the direct measurement of the analyte's concentration in both phases at equilibrium. For the HPLC method, trustworthiness is established through a robust calibration curve generated with compounds of known logP values.
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD determination) and vice versa by shaking them together for at least 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of 2-(pyridin-2-yl)morpholine in the pre-saturated aqueous buffer.
-
In a screw-cap vial, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP/logD value.[18]
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP or logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
-
System Setup:
-
Use a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]
-
-
Calibration:
-
Select a set of standard compounds with known logP values that bracket the expected logP of the analyte.
-
Inject each standard and determine its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the void time of the column.
-
Generate a calibration curve by plotting the logP of the standards against their log k values.
-
-
Sample Analysis:
-
Inject the 2-(pyridin-2-yl)morpholine solution and determine its retention time.
-
Calculate the log k for the analyte.
-
-
logP Determination:
-
Interpolate the logP of 2-(pyridin-2-yl)morpholine from the calibration curve using its log k value.
-
Caption: Comparison of shake-flask and HPLC methods for logP determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The thermodynamic solubility, which represents the true equilibrium solubility, is the most accurate measure.
-
Sample Preparation:
-
Add an excess amount of solid 2-(pyridin-2-yl)morpholine to a known volume of the desired aqueous buffer (e.g., pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Thermal Properties
Expertise & Experience: The melting point of a solid provides an indication of its purity and lattice energy. The boiling point is a key characteristic of a liquid. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing these properties and assessing thermal stability.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, the melting point is observed as an endothermic peak on the DSC thermogram.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the boiling point of a liquid (as the temperature of rapid mass loss) and to assess its thermal stability and decomposition profile.[20]
Spectral Characterization: The Fingerprint of the Molecule
While this guide focuses on physicochemical properties, it is essential to have a complete spectral characterization of 2-(pyridin-2-yl)morpholine for structural confirmation and quality control. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
The physicochemical properties of 2-(pyridin-2-yl)morpholine are fundamental to its potential as a drug candidate. This guide has provided a framework for both predicting and experimentally determining these crucial parameters. While computational predictions offer a valuable starting point, the detailed experimental protocols outlined herein for pKa, logP/logD, solubility, and thermal properties provide a robust pathway for researchers to obtain the accurate and reliable data necessary for informed decision-making in the drug discovery and development process.
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The Emergence of Pyridinylmorpholines as Precision Anticancer Agents: A Technical Guide
Introduction: The Rationale for Targeting Kinase Pathways in Oncology with Pyridinylmorpholine Scaffolds
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of bioactive molecules.[1] Its incorporation into novel chemical entities often enhances solubility, metabolic stability, and target engagement.[1] When fused with a pyridine ring, the resulting pyridinylmorpholine scaffold presents a unique opportunity for the design of highly selective and potent kinase inhibitors. This guide delves into the synthesis, biological evaluation, and mechanism of action of novel pyridinylmorpholine compounds, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2]
Strategic Synthesis of Pyridinylmorpholine Analogs
The synthesis of pyridinylmorpholine-based kinase inhibitors is a multi-step process that allows for the systematic exploration of structure-activity relationships (SAR). A representative synthetic route, adapted from the synthesis of structurally similar dimorpholinopyrimidine derivatives, is outlined below.[2] This approach offers the flexibility to introduce various substituents on the pyridinyl ring, enabling the fine-tuning of the compound's biological activity.
Experimental Protocol: Synthesis of a Model Pyridinylmorpholine Compound
This protocol describes the synthesis of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, which serves as a close structural and functional analog to pyridinylmorpholine compounds targeting the PI3K pathway.[2]
Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (Intermediate 1)
-
To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent, add hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux to form the oxime intermediate.
-
Treat the intermediate with thionyl chloride at reflux to yield the key intermediate, 2,4,6-trichloropyrimidine-5-carbonitrile.[2]
Step 2: Introduction of the First Morpholine Moiety (Intermediate 2)
-
Dissolve Intermediate 1 in an appropriate solvent, such as acetone, and cool to -20°C.
-
Add one equivalent of morpholine and a base, such as triethylamine (TEA), dropwise.
-
Allow the reaction to proceed to completion, resulting in the monosubstituted product.[2]
Step 3: Introduction of the Second Morpholine Moiety (Intermediate 3)
-
To a solution of Intermediate 2 in ethanol, add a second equivalent of morpholine, along with a base like diisopropylethylamine (DIPEA) and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 60°C to facilitate the second nucleophilic aromatic substitution.[2]
Step 4: Suzuki Coupling to Introduce the Pyridinyl Moiety (Final Compound)
-
Combine Intermediate 3 with a suitable pyridinylboronic acid ester in a solvent system such as DME and an aqueous solution of sodium carbonate.
-
Add a palladium catalyst, for instance, Pd(dppf)₂Cl₂, and heat the mixture to 90°C under an inert atmosphere.
-
Upon completion, the final pyridinylmorpholine compound is purified using column chromatography.[2]
Caption: Synthetic workflow for a pyridinylmorpholine analog.
Biological Evaluation: From Enzyme Inhibition to Cellular Activity
A tiered approach is employed to comprehensively assess the biological activity of newly synthesized pyridinylmorpholine compounds. This begins with in vitro enzymatic assays to determine direct target engagement, followed by cell-based assays to evaluate their effects on cancer cell proliferation and signaling pathways.
In Vitro PI3K Enzyme Inhibition Assay
The potency of the compounds against different PI3K isoforms is a critical determinant of their therapeutic potential and potential side effects. A homogenous time-resolved fluorescence (HTRF) assay is a robust method for determining the IC₅₀ values.
-
Prepare a reaction buffer containing the PI3K enzyme (e.g., PI3Kα, β, δ, or γ), the lipid substrate PIP2, and ATP.
-
Add serial dilutions of the pyridinylmorpholine compound to the reaction mixture.
-
Initiate the kinase reaction and incubate at room temperature.
-
Stop the reaction and add a detection mixture containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged GRP-1 protein (a PIP3-binding protein).
-
Measure the HTRF signal, where a decrease in signal indicates inhibition of PI3K activity.
-
Calculate the IC₅₀ values from the dose-response curves.
Caption: Workflow for the in vitro PI3K enzyme inhibition assay.
Cellular Proliferation and Cytotoxicity Assays
The antiproliferative activity of the compounds is assessed against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyridinylmorpholine compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a series of dimorpholinopyrimidine-5-carbonitrile derivatives, which are close analogs of pyridinylmorpholines, against PI3Kα and a panel of cancer cell lines.[2]
| Compound | PI3Kα IC₅₀ (nM) | A2780 (Ovarian) IC₅₀ (µM) | U87MG (Glioblastoma) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) |
| 17e | 88.5 ± 6.1 | >10 | 2.6 ± 0.3 | 2.5 ± 0.2 | 2.0 ± 0.2 |
| 17m | 104.1 ± 12.5 | >10 | >10 | >10 | >10 |
| 17o | 34.7 ± 2.1 | 5.3 ± 0.5 | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| 17p | 32.4 ± 4.1 | 4.8 ± 0.4 | 1.1 ± 0.1 | 1.5 ± 0.1 | 1.0 ± 0.1 |
| BKM-120 | 44.6 ± 3.6 | 4.5 ± 0.4 | 1.0 ± 0.1 | 1.3 ± 0.1 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.[2]
Mechanism of Action: Elucidating the Molecular Interactions
Pyridinylmorpholine compounds exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition blocks downstream signaling events that are crucial for cancer cell growth, proliferation, and survival.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that is activated by growth factors and other extracellular signals.[3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis.[3]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridinylmorpholine compounds.
Molecular Docking and Binding Mode Analysis
Molecular docking studies provide valuable insights into the binding interactions between the pyridinylmorpholine inhibitor and the ATP-binding pocket of the PI3K enzyme. These studies reveal that the morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[4][5] The pyridine ring and its substituents can then be oriented to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.[4][5]
In Vivo Efficacy in Preclinical Models
The antitumor activity of promising pyridinylmorpholine compounds is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the tumor volume regularly with calipers.
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyridinylmorpholine compound (formulated in a suitable vehicle) and the vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pathway biomarkers).
Future Perspectives and Conclusion
Novel pyridinylmorpholine compounds represent a promising class of targeted anticancer agents, particularly as inhibitors of the PI3K/AKT/mTOR pathway. Their favorable physicochemical properties, coupled with their potent and selective inhibitory activity, make them attractive candidates for further preclinical and clinical development. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the discovery and characterization of the next generation of pyridinylmorpholine-based kinase inhibitors. Continued research focusing on optimizing isoform selectivity and exploring combination therapies will be crucial in realizing the full therapeutic potential of this important class of compounds.
References
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Huang, D., Yang, J., Zhang, Q., Zhou, X., Wang, Y., Shang, Z., & Li, J. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link][1][2]
- Tzara, A., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review. Medicinal Chemistry Research, 29(12), 2137-2161.
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Welker, M. E., & Kulik, G. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2469. [Link][3]
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Pal, I., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(8), 3286-3302. [Link][6][7]
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
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Gao, Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link][4][5][8]
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- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Raynaud, F. I., et al. (2007). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 67(12), 5840-5850.
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Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link][9]
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Singh, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 41(15), 7047-7063. [Link][10]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(pyridin-2-yl)morpholine
Introduction: The Therapeutic Potential of the Pyridinyl-Morpholine Scaffold
The convergence of a pyridine ring and a morpholine moiety within a single small molecule, such as 2-(pyridin-2-yl)morpholine, presents a compelling scaffold for drug discovery. The morpholine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] Its unique physicochemical properties can improve the pharmacokinetic profile of drug candidates.[1][3] The pyridine ring, an aromatic heterocycle, is a common feature in numerous bioactive compounds and can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The combination of these two fragments in 2-(pyridin-2-yl)morpholine suggests a high potential for interaction with a range of biological targets, particularly within the central nervous system (CNS), where many morpholine-containing drugs have shown efficacy.[4][5]
This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(pyridin-2-yl)morpholine. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to target identification, validation, and pathway analysis. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, ensuring a self-validating and robust investigative process.
Part 1: Initial Target Prioritization and Hypothesis Generation
Given the structural alerts from the pyridinyl and morpholine moieties, initial hypotheses for the biological targets of 2-(pyridin-2-yl)morpholine can be formulated. Structure-activity relationship (SAR) studies of analogous compounds suggest potential interactions with several target classes.[6][7]
Hypothesized Target Classes:
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the morpholine and the pyridine ring can interact with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.
-
Ion Channels: The overall structure may allow for interaction with ligand-gated or voltage-gated ion channels.
-
Enzymes: Kinases and monoamine oxidases are known targets for compounds with similar scaffolds.[8]
Initial Screening Strategy:
A broad-based initial screening approach is recommended to narrow down the potential targets. This typically involves a panel of in vitro binding and functional assays.
| Assay Type | Target Panel | Purpose | Expected Outcome |
| Radioligand Binding Assays | Comprehensive GPCR panel (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) | To identify high-affinity binding interactions. | Quantitative Ki values indicating binding affinity to specific receptors. |
| Enzyme Inhibition Assays | Kinase panel (e.g., PI3K, mTOR), Monoamine Oxidase (MAO-A, MAO-B) | To assess inhibitory activity against key enzymes. | IC50 values indicating the concentration required for 50% inhibition. |
| Ion Channel Functional Assays | Patch-clamp electrophysiology on a panel of key CNS ion channels (e.g., nAChR, GABAA) | To determine functional modulation (agonist, antagonist, or modulator activity). | Changes in ion flow (current) in the presence of the compound, providing EC50 or IC50 values. |
Part 2: Deep Dive into a Hypothetical Primary Target: The Dopamine D2 Receptor
For the purpose of this guide, let us hypothesize that the initial screening reveals a high affinity and functional antagonism for the Dopamine D2 Receptor (D2R), a key target in the treatment of psychosis and other neuropsychiatric disorders.
Validating D2R as the Primary Target
Confirmation of D2R as the primary target requires a series of orthogonal assays to build a comprehensive evidence base.
Experimental Workflow for D2R Target Validation:
Figure 1: Experimental workflow for the validation of the Dopamine D2 Receptor as the primary target.
Detailed Experimental Protocols
Protocol 1: [3H]Spiperone Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 Receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein).
-
Add 50 µL of [3H]Spiperone (a D2R antagonist radioligand) at a final concentration equal to its Kd.
-
Add 50 µL of varying concentrations of 2-(pyridin-2-yl)morpholine (e.g., 10-11 to 10-5 M).
-
For non-specific binding, add a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 90 minutes.
-
-
Detection and Analysis:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay
-
Cell Culture:
-
Culture CHO-K1 cells stably co-expressing the human Dopamine D2 Receptor and a cyclic nucleotide-gated ion channel.
-
-
Assay Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Add varying concentrations of 2-(pyridin-2-yl)morpholine and incubate for 15 minutes.
-
Add a known D2R agonist (e.g., quinpirole) at a concentration that elicits an EC80 response, in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubate for 30 minutes.
-
Add a fluorescent cAMP detection reagent.
-
Measure the fluorescence signal, which is proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the fluorescence signal against the log concentration of 2-(pyridin-2-yl)morpholine.
-
Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.
-
Elucidating the Downstream Signaling Pathway
Antagonism of the D2R by 2-(pyridin-2-yl)morpholine would primarily involve the blockade of the Gαi/o signaling cascade.
Figure 2: Proposed signaling pathway for D2R antagonism by 2-(pyridin-2-yl)morpholine.
Part 3: Exploring Off-Target Effects and Selectivity
A crucial aspect of drug development is understanding a compound's selectivity profile to anticipate potential side effects.
Selectivity Profiling Strategy:
-
Counter-Screening: The compound should be screened against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other neurotransmitter receptors and transporters to determine its selectivity.
-
hERG Channel Assay: An in vitro patch-clamp assay to assess potential for cardiac liability is mandatory.
-
CYP450 Inhibition Assays: A panel of key cytochrome P450 enzymes should be tested to evaluate the potential for drug-drug interactions.
Data Presentation: Selectivity Profile
| Target | Ki (nM) | Selectivity (fold vs. D2R) |
| Dopamine D2R | 10 | - |
| Dopamine D3R | 250 | 25 |
| Serotonin 5-HT2AR | >1000 | >100 |
| Adrenergic α1AR | 800 | 80 |
| hERG Channel | >10,000 | >1000 |
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 2-(pyridin-2-yl)morpholine. By employing a systematic workflow of target identification, validation, and selectivity profiling, researchers can build a robust understanding of the compound's pharmacological profile. The detailed protocols and conceptual frameworks provided herein serve as a roadmap for the successful characterization of novel chemical entities, ultimately paving the way for the development of new and improved therapeutics.
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An In-depth Technical Guide to 2-(Pyridin-2-yl)morpholine Analogues in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyridin-2-yl)morpholine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including a basic nitrogen atom and a flexible conformation, make it an ideal building block for designing centrally active agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of analogues based on this core, with a primary focus on their role as monoamine reuptake inhibitors for the treatment of central nervous system (CNS) disorders. We delve into the causal reasoning behind synthetic strategies and assay design, present key data for prominent analogues, and provide detailed experimental protocols to support further research and development in this promising area.
Introduction: A Privileged Scaffold for CNS Drug Discovery
The morpholine ring is a versatile and valuable component in drug design, known for enhancing crucial pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] When fused with a pyridine ring at the 2-position, the resulting 2-(pyridin-2-yl)morpholine structure combines the advantageous features of both heterocycles, creating a scaffold with significant potential for interacting with biological targets within the CNS.[3]
The strategic placement of the nitrogen atom in the pyridine ring and the inherent pKa of the morpholine nitrogen allow for specific hydrogen bonding and ionic interactions with protein active sites.[1][3] This has been most successfully exploited in the development of monoamine transporter inhibitors, which are critical for treating mood disorders like depression and attention-deficit/hyperactivity disorder (ADHD).[4][5] The prototypical drug featuring this core is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[6][7][8] This guide will use Reboxetine and its analogues as a central case study to explore the rich medicinal chemistry of this scaffold.
Synthetic Strategies and Rationale
The construction of the 2-(pyridin-2-yl)morpholine core is a critical step that dictates the feasibility of generating diverse analogues for SAR studies. A common and effective strategy involves the cyclization of a vicinal amino alcohol.
General Synthetic Workflow
A representative synthetic approach begins with a substituted 2-halopyridine and a suitable amino alcohol derivative. The choice of protecting groups and cyclization conditions is paramount to achieving good yields and purity.
Caption: General workflow for the synthesis of the 2-(pyridin-2-yl)morpholine core.
Detailed Experimental Protocol: Synthesis of a Reboxetine Precursor
This protocol describes a key step in synthesizing the core structure, illustrating the practical application of the workflow.
Objective: To synthesize (R)-2-((R)-2-hydroxy-1-phenylethylamino)-2-phenylethanol, a key intermediate.
Methodology:
-
Reaction Setup: To a solution of (R)-styrene oxide (1.0 eq) in isopropanol, add (R)-2-amino-2-phenylethanol (1.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours. The causality here is that thermal energy is required to overcome the activation energy for the nucleophilic ring-opening of the epoxide by the amine. Isopropanol is chosen as a polar protic solvent to facilitate the reaction without competing as a nucleophile.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This is a critical self-validation step to ensure the reaction has gone to completion before proceeding.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diol intermediate. Purity is confirmed by NMR and mass spectrometry.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The primary therapeutic application of this scaffold has been in modulating monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[4][5]
Case Study: Selective Norepinephrine Reuptake Inhibitors (NRIs)
Reboxetine is the archetypal NRI based on the 2-(pyridin-2-yl)morpholine scaffold.[6][7] It is a potent and selective inhibitor of norepinephrine reuptake, with weak affinity for other monoamine transporters and neurotransmitter receptors.[4][8] This selectivity is key to its therapeutic profile and distinguishes it from tricyclic antidepressants (TCAs), which often have undesirable off-target effects.[6][7]
The SAR of Reboxetine analogues reveals several critical structural features:
-
Stereochemistry: The (2R, αR) stereoisomer of Reboxetine is the most active enantiomer. The specific 3D orientation of the phenyl and ethoxyphenoxy groups is crucial for high-affinity binding to the NET.
-
Substitutions on the Phenyl Ring: Modifications to the phenyl group attached to the morpholine ring can significantly impact potency and selectivity.
-
Substitutions on the Pyridine Ring: While less explored than other positions, substitutions on the pyridine ring can modulate electronic properties and introduce new interaction points with the transporter.[9][10]
Caption: Key structure-activity relationship points for NET inhibitors.
Data Summary: Reboxetine and Analogues
The following table summarizes the in vitro binding affinities of Reboxetine and related compounds for the human monoamine transporters. This quantitative data highlights the scaffold's potential for achieving high selectivity.
| Compound | Transporter | Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| (R,R)-Reboxetine | NET | 1.1 | 145 | >900 |
| SERT | 160 | |||
| DAT | >1000 | |||
| Desipramine (TCA) | NET | 0.8 | 25 | >1250 |
| SERT | 20 | |||
| DAT | >1000 | |||
| Fluoxetine (SSRI) | NET | 240 | 0.004 | 0.008 |
| SERT | 1 | |||
| DAT | 2 |
Data compiled from various pharmacological studies.[4][7][8]
Causality Insight: The high selectivity of Reboxetine for NET over SERT and DAT is attributed to the specific conformation enforced by the morpholine ring and the precise interactions of the ethoxyphenoxy group within the NET binding pocket.[4] Unlike TCAs, it lacks significant affinity for muscarinic and histaminergic receptors, leading to an improved side-effect profile.[7][8]
Pharmacology & Mechanism of Action
The therapeutic effects of 2-(pyridin-2-yl)morpholine analogues like Reboxetine stem from their ability to block the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine available to stimulate postsynaptic receptors.
Signaling Pathway
Caption: Mechanism of action for NRI-based 2-(pyridin-2-yl)morpholine analogues.
This targeted action on the noradrenergic system is responsible for the clinical efficacy observed in treating major depressive disorder.[6][11] Off-label uses for compounds like Reboxetine have also included panic disorder and ADHD.[4]
Key Experimental Protocols: In Vitro Transporter Assay
To evaluate the potency and selectivity of new analogues, a robust and reliable in vitro assay is essential. A neurotransmitter uptake assay is a gold-standard functional assay for this purpose.
Objective: To determine the IC50 value of a test compound for inhibition of norepinephrine uptake in cells expressing the human NET.
Self-Validating System Design: This protocol incorporates positive and negative controls to ensure data integrity. Desipramine serves as a potent, known positive control, while a vehicle-only condition serves as the negative control (baseline uptake).
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) recombinantly expressing the human norepinephrine transporter (hNET). Culture cells to ~90% confluency in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of the test compound and control compounds (e.g., Reboxetine, Desipramine) in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected IC50.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is added.
-
Uptake Initiation: Initiate the uptake reaction by adding a mixture of 3H-norepinephrine (radiolabeled substrate) and unlabeled norepinephrine to each well.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the reaction by washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data on a semi-log scale and fit to a four-parameter logistic equation to determine the IC50 value.
Future Directions and Outlook
The 2-(pyridin-2-yl)morpholine scaffold remains a highly attractive starting point for the design of novel CNS agents. While its application as an NRI is well-established, there is considerable potential for diversification.
-
Dual- or Triple-Reuptake Inhibitors: Fine-tuning the SAR could lead to balanced inhibitors of NET, SERT, and DAT, which may offer broader efficacy in treating depression and other psychiatric disorders.[5][12]
-
Oncology and Beyond: The morpholine and pyridine motifs are prevalent in drugs targeting a wide range of diseases, including cancer.[1][13][14] Exploring analogues of this scaffold for activity against kinases or other targets in oncology is a promising avenue.
-
Improved Pharmacokinetics: Further chemical modifications can be aimed at optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reducing CYP enzyme interactions or improving brain penetration.[4]
References
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In-depth Technical Guide on CAS Number 1018656-53-5: 2-(Pyridin-2-yl)morpholine in the Realm of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This guide focuses on the chemical entity identified by CAS number 1018656-53-5, 2-(pyridin-2-yl)morpholine , a key building block in the synthesis of these innovative therapeutic agents. While public domain data does not yet provide extensive, detailed applications of this specific molecule in named PROTACs, this guide will delve into its role as a foundational scaffold for constructing E3 ligase ligands, a critical component of any PROTAC. We will explore the principles of PROTAC design, the mechanism of action, and provide a forward-looking perspective on how 2-(pyridin-2-yl)morpholine and its derivatives can be leveraged in the rational design and synthesis of next-generation protein degraders.
Introduction to Targeted Protein Degradation and PROTACs
Traditional pharmacology has largely relied on occupancy-driven models, where a drug molecule binds to a target protein to inhibit its function. However, this approach has limitations, particularly for proteins lacking well-defined active sites. Targeted protein degradation offers a paradigm shift by eliminating the target protein altogether.[1][2]
PROTACs are the vanguard of this new modality. These chimeric molecules consist of three key components:
-
A ligand for a Protein of Interest (POI): This "warhead" specifically binds to the target protein slated for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a component of the ubiquitin-proteasome system (UPS).
-
A flexible linker: This connects the POI and E3 ligase ligands, facilitating the formation of a stable ternary complex.
By bringing the POI and an E3 ligase into close proximity, the PROTAC orchestrates the transfer of ubiquitin to the target protein. This polyubiquitination acts as a molecular "tag," marking the POI for recognition and subsequent degradation by the proteasome.
The Role of 2-(Pyridin-2-yl)morpholine as a PROTAC Building Block
It is hypothesized that 2-(pyridin-2-yl)morpholine serves as a precursor or a core structural element for the synthesis of novel E3 ligase ligands. The nitrogen atoms in both the pyridine and morpholine rings, as well as the carbon atoms of the aromatic ring, provide multiple points for chemical derivatization. These modifications are crucial for:
-
Tuning Binding Affinity and Selectivity: Altering the substituents on the scaffold can enhance the binding affinity and selectivity for a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), the two most commonly hijacked E3 ligases in PROTAC design.
-
Linker Attachment: Introducing functional groups allows for the covalent attachment of a linker, which is a critical step in the modular synthesis of PROTACs. The geometry and chemical nature of the linker are crucial for the stability and efficacy of the final PROTAC molecule.
Conceptual Design and Synthesis of a PROTAC Utilizing a 2-(Pyridin-2-yl)morpholine-Derived E3 Ligase Ligand
While a specific, documented synthesis is not available in the provided search results, a conceptual workflow for the development of a PROTAC using a derivative of 2-(pyridin-2-yl)morpholine can be outlined. This serves as a practical guide for researchers looking to explore the potential of this building block.
Workflow for PROTAC Development
Caption: A conceptual workflow for the development of a PROTAC utilizing a 2-(pyridin-2-yl)morpholine-derived E3 ligase ligand.
Step-by-Step Experimental Protocol (Conceptual)
Part 1: Synthesis of a Functionalized E3 Ligase Ligand from 2-(Pyridin-2-yl)morpholine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyridin-2-yl)morpholine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Introduction of a Functional Handle: To introduce a point of attachment for the linker, a variety of chemical reactions can be employed. For example, to introduce a carboxylic acid group, a Friedel-Crafts acylation followed by oxidation could be performed. Alternatively, a halogenated derivative could be synthesized to enable cross-coupling reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the functionalized ligand using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Part 2: PROTAC Assembly
-
Linker Activation: Activate the linker molecule (e.g., a polyethylene glycol (PEG) linker with a terminal carboxylic acid) using a coupling agent such as HATU or HOBt/EDC.
-
First Coupling Reaction: React the activated linker with the functionalized 2-(pyridin-2-yl)morpholine-derived E3 ligase ligand.
-
Purification: Purify the resulting E3 ligase-linker conjugate.
-
Second Coupling Reaction: Activate the other end of the linker and react it with the chosen POI ligand.
-
Final Purification: Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the PROTAC using NMR, MS, and HPLC.
Part 3: Biological Evaluation
-
Cell Culture: Culture a cell line that expresses the POI.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points.
-
Western Blot Analysis: Lyse the cells and perform a western blot to quantify the levels of the POI. A decrease in the POI band intensity would indicate successful degradation.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the PROTAC.
Future Perspectives and Conclusion
The modular nature of PROTACs provides a vast chemical space for exploration. Building blocks like 2-(pyridin-2-yl)morpholine are instrumental in expanding the toolbox for medicinal chemists. While the direct applications of this specific molecule are not yet widely published, its structural features make it a promising candidate for the development of novel E3 ligase ligands. Future research in this area will likely focus on:
-
Exploring Novel E3 Ligases: The human genome encodes over 600 E3 ligases, yet only a handful have been successfully hijacked for TPD. Scaffolds like 2-(pyridin-2-yl)morpholine could be used to develop ligands for these under-explored E3 ligases, potentially leading to PROTACs with improved tissue specificity and reduced off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-(pyridin-2-yl)morpholine scaffold will be crucial to understand the structural requirements for optimal E3 ligase binding and PROTAC efficacy.
-
Development of Covalent and Molecular Glue Degraders: Beyond traditional PROTACs, this building block could also be explored in the context of covalent E3 ligase ligands or in the discovery of novel molecular glues.
References
[3] Targeted protein degradation: from chemical biology to drug discovery - PMC. (n.d.). Retrieved January 12, 2026, from [Link] [4] E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 969–988. [Link]
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literature review of pyridinylmorpholine scaffolds
An In-depth Technical Guide to Pyridinylmorpholine Scaffolds in Modern Drug Discovery
Abstract
The pyridinylmorpholine scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapeutics. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold. We delve into the fundamental physicochemical properties that make the pyridinylmorpholine moiety a valuable component in drug design, with a primary focus on its profound impact as a kinase inhibitor in oncology. By synthesizing field-proven insights with technical accuracy, this document explains the causality behind experimental choices, details key protocols, and explores the future landscape for this remarkable chemical entity.
Introduction: The Genesis of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for drug discovery.[1][2] Both the pyridine and morpholine rings, individually, are considered privileged scaffolds. Pyridine, a six-membered aromatic heterocycle, is a common feature in FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and engage in aromatic interactions.[3][4] The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][5][6][7]
The fusion of these two entities into the pyridinylmorpholine scaffold creates a synergistic combination, wedding the target-binding capabilities of the pyridine ring with the favorable drug-like properties of the morpholine moiety. This guide provides an in-depth analysis of this scaffold, focusing on its synthesis, its critical role in the inhibition of signaling pathways central to disease, and the experimental methodologies used to validate its activity.
The Pyridinylmorpholine Scaffold: A Physicochemical Deep Dive
The utility of the pyridinylmorpholine scaffold is not accidental; it is a direct result of its inherent chemical and physical properties that address many challenges in drug design.
-
The Morpholine Moiety's Contribution: The morpholine ring is a master of disguise in medicinal chemistry. Its oxygen atom acts as a hydrogen bond acceptor and improves aqueous solubility, a critical factor for drug delivery and distribution.[6][7] Simultaneously, the nitrogen atom provides a point for substitution and can be a weak base (pKa ≈ 8.7), which can be advantageous for cell permeability and target engagement.[6] This balanced hydrophilic-lipophilic profile often leads to improved pharmacokinetics.[1][8]
-
The Pyridine Moiety's Role: As a bioisostere for phenyl rings, the pyridine scaffold offers a key advantage: the nitrogen atom can serve as a hydrogen bond acceptor, forming crucial interactions with biological targets that a simple phenyl ring cannot.[4] This is particularly important in the context of kinase inhibition, where hydrogen bonding to the "hinge region" of the ATP-binding pocket is a common mechanism of action.[4][9]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, which helps to position substituents in a defined three-dimensional space.[2][10] This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The point of attachment between the two rings allows for the vectorial projection of substituents towards specific pockets within a target's binding site, facilitating the optimization of potency and selectivity.
Synthetic Strategies for Pyridinylmorpholine Derivatives
The generation of compound libraries for screening is dependent on robust and flexible synthetic routes. While numerous specific syntheses exist, they generally rely on established methodologies for forming C-N and C-O bonds and for constructing heterocyclic systems.
General Synthetic Approach
A common strategy involves the coupling of a pre-functionalized pyridine with a morpholine derivative or the construction of the morpholine ring onto a pyridine core. For instance, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where a pyridine ring bearing a suitable leaving group (e.g., a halogen) is reacted with morpholine.
Representative Protocol: Synthesis of a 2-Morpholinopyridine Derivative
This protocol describes a general, self-validating system for the synthesis of a simple pyridinylmorpholine scaffold.
-
Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel, add morpholine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heating: Heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 2-morpholinopyridine product.
-
Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications: Mastering Kinase Inhibition
The most significant impact of the pyridinylmorpholine scaffold has been in the field of oncology, specifically as inhibitors of protein kinases. Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[11][12]
The PI3K/Akt/mTOR Pathway: A Prime Target
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[11] Its deregulation is implicated in a vast number of human cancers, making it a high-value target for therapeutic intervention. The morpholine ring is a common and critical feature of many PI3K/mTOR inhibitors, where its oxygen atom often forms a key hydrogen bond with a backbone NH group in the kinase hinge region.[9][11]
Pyridinylmorpholine derivatives have been successfully developed as potent and selective inhibitors of PI3K and/or mTOR. For example, researchers have designed series of pyrido[1,2-a]pyrimidine-based compounds incorporating a morpholine group that show potent inhibition of PI3Kβ/δ, demonstrating significant anti-tumor activity in preclinical models.[13]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Beyond Oncology
The versatility of the scaffold extends beyond cancer. Morpholine-containing compounds are being investigated for a range of other diseases:
-
Neurodegenerative Diseases: The scaffold is used to design modulators of enzymes like cholinesterases and monoamine oxidases, which are implicated in conditions such as Alzheimer's and Parkinson's disease.[14]
-
Antibacterial Agents: Certain derivatives have shown moderate to good antibacterial activity against various bacterial strains.[15]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the pyridinylmorpholine scaffold allows for the fine-tuning of its biological activity. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
For instance, in the development of PI3K inhibitors, modifications around an aniline substituent and an amide group on a pyrido[1,2-a]pyrimidine core led to the identification of compounds with potent in vivo activity.[13] The key takeaway is that different regions of the scaffold can be modified to probe interactions with distinct subpockets of the target enzyme, a foundational principle of rational drug design.
| Scaffold Position | Substituent Type | Impact on Kinase Inhibitory Activity | Rationale |
| Pyridine Ring | Electron-withdrawing groups (e.g., -CF₃) | Often increases potency | Can enhance hinge-binding interactions or modulate pKa. |
| Pyridine Ring | Bulky aromatic groups | Can increase potency and selectivity | Fills hydrophobic pockets adjacent to the ATP-binding site. |
| Morpholine Ring | Substitution is generally disfavored | Often disrupts the key hinge-binding hydrogen bond. | The unsubstituted morpholine is frequently optimal for binding. |
| Linker | Amides, ureas | Can provide additional H-bond donors/acceptors | Forms secondary interactions with the target protein. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantify the potency of a newly synthesized pyridinylmorpholine derivative, a robust and validated experimental protocol is essential. The following outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology for IC₅₀ Determination
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., pyridinylmorpholine derivative) in 100% dimethyl sulfoxide (DMSO). Create a serial dilution series of the compound in the assay buffer.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase enzyme, the specific substrate peptide, and ATP to the assay buffer.
-
Initiation of Reaction: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) quantify kinase activity by measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition (IC50) assay.
Conclusion and Future Perspectives
The pyridinylmorpholine scaffold represents a triumph of medicinal chemistry, demonstrating how the intelligent combination of two privileged structures can lead to potent and drug-like therapeutic candidates. Its impact on the development of kinase inhibitors for oncology is undeniable, providing a robust framework for engaging the ATP-binding site of this critical enzyme class.
The future of the pyridinylmorpholine scaffold is bright. Ongoing research will likely focus on:
-
Enhanced Selectivity: Designing next-generation inhibitors that can distinguish between closely related kinase isoforms to minimize off-target effects and improve safety profiles.
-
Novel Targets: Exploring the utility of the scaffold against other enzyme families and receptor targets.
-
Covalent Inhibition: Incorporating reactive groups ("warheads") onto the scaffold to achieve irreversible binding to the target, which can lead to enhanced duration of action and potency.
As our understanding of disease biology deepens, the versatility and proven track record of the pyridinylmorpholine scaffold ensure it will remain a valuable and frequently utilized tool in the arsenal of drug discovery professionals for years to come.
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Unlocking the Therapeutic Potential of 2-(Pyridin-2-yl)morpholine: A Technical Guide to Target Identification and Validation
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] When coupled with a pyridine ring, a versatile pharmacophore known for its diverse biological activities, the resulting 2-(pyridin-2-yl)morpholine scaffold presents a compelling starting point for novel drug discovery.[3][4] This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-(pyridin-2-yl)morpholine. Moving beyond a simple literature review, we synthesize evidence from structurally related compounds to propose high-probability targets within the realms of oncology, neuroinflammation, and central nervous system (CNS) disorders. We further provide detailed, field-proven experimental protocols to empower researchers to validate these interactions and elucidate the compound's mechanism of action, thereby accelerating its journey from a promising chemical entity to a potential therapeutic agent.
Introduction: The Rationale for Investigating 2-(Pyridin-2-yl)morpholine
The strategic combination of a morpholine ring and a pyridine moiety in 2-(pyridin-2-yl)morpholine creates a molecule with significant therapeutic potential. The morpholine ring is frequently incorporated into drug candidates to enhance metabolic stability, improve aqueous solubility, and increase blood-brain barrier permeability, making it particularly valuable for CNS-active compounds.[5][6][7] The pyridine ring, a common feature in numerous FDA-approved drugs, is a key pharmacophoric element that can engage in a variety of molecular interactions, including hydrogen bonding and π-π stacking, with biological targets.[3][8]
Compounds bearing an aryl-morpholine scaffold, such as the one , have shown activity against several important drug target classes, including protein kinases and G-protein coupled receptors (GPCRs).[9] This guide will focus on three high-potential therapeutic areas for 2-(pyridin-2-yl)morpholine: oncology, neurodegenerative and mood disorders, and inflammatory diseases. For each area, we will identify the most probable molecular targets and provide a comprehensive, step-by-step framework for their experimental validation.
Potential Therapeutic Target Class I: Protein Kinases in Oncology
The aberrant signaling of protein kinases is a hallmark of many cancers. The pyridine and morpholine moieties are present in numerous kinase inhibitors.[9][10] Notably, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival, is a promising target for compounds with the 2-(pyridin-2-yl)morpholine scaffold.[9][11]
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. We hypothesize that 2-(pyridin-2-yl)morpholine could act as an inhibitor of one or more kinases within this cascade.
Caption: The PI3K/mTOR signaling pathway.
Experimental Validation: Kinase Inhibition Assay
To determine if 2-(pyridin-2-yl)morpholine inhibits PI3K or mTOR, a direct in vitro kinase assay is the gold standard.[12][13]
This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in substrate phosphorylation. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[11]
-
Reagent Preparation:
-
Prepare a stock solution of 2-(pyridin-2-yl)morpholine in DMSO.
-
Reconstitute recombinant human PI3K or mTOR enzyme, substrate, and ATP according to the manufacturer's instructions.
-
Prepare the ADP-Glo™ reagent and Kinase Detection Reagent.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of kinase reaction buffer to all wells.
-
Add 1 µL of a serial dilution of 2-(pyridin-2-yl)morpholine to the test wells. Add 1 µL of DMSO to the positive control wells and 1 µL of a known inhibitor to the negative control wells.
-
Add 2.5 µL of the enzyme/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Assay Principle | Measures ADP production as an indicator of kinase activity. |
| Detection Method | Luminescence. |
| Key Reagents | Recombinant kinase, substrate, ATP, ADP-Glo™ reagents. |
| Controls | Positive (DMSO), Negative (known inhibitor). |
| Endpoint | IC50 value. |
Potential Therapeutic Target Class II: G-Protein Coupled Receptors in CNS Disorders
The morpholine scaffold is prevalent in drugs targeting the CNS, often modulating the activity of G-protein coupled receptors (GPCRs) involved in mood and neurodegenerative diseases.[7][14] The structural similarity of aryl-morpholines to endogenous neurotransmitters suggests that 2-(pyridin-2-yl)morpholine could interact with GPCRs such as dopamine, serotonin, or metabotropic glutamate receptors.[15]
General GPCR Signaling Cascade
GPCRs are cell surface receptors that, upon ligand binding, activate intracellular G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), which in turn trigger downstream cellular responses.
Caption: The canonical NF-κB signaling pathway.
Experimental Validation: Cell-Based NF-κB Reporter Assay
A reporter gene assay is a robust method to quantify the activity of the NF-κB pathway in a cellular context. [16]
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily measured.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a plasmid containing a luciferase gene downstream of an NF-κB promoter.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with a serial dilution of 2-(pyridin-2-yl)morpholine for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value of 2-(pyridin-2-yl)morpholine.
-
Conclusion and Future Directions
The 2-(pyridin-2-yl)morpholine scaffold represents a promising starting point for the development of novel therapeutics. Based on the well-documented activities of its constituent moieties, we have identified protein kinases, GPCRs, and inflammatory signaling pathways as high-priority target classes. The detailed experimental protocols provided in this guide offer a clear and actionable roadmap for researchers to systematically investigate these potential targets.
Successful validation of an interaction with any of these targets will open up new avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to assess efficacy and safety in preclinical models of disease. The systematic approach outlined herein will facilitate the efficient and effective exploration of the therapeutic potential of 2-(pyridin-2-yl)morpholine and its derivatives.
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Spectroscopic Fingerprinting of 2-(pyridin-2-yl)morpholine: A Technical Guide for Researchers
Introduction
2-(pyridin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyridine and morpholine moieties in a wide array of biologically active molecules. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The pyridine ring, an aromatic heterocycle, is a common feature in many pharmaceuticals and can engage in various intermolecular interactions with biological targets. A thorough understanding of the structural and electronic properties of 2-(pyridin-2-yl)morpholine is paramount for its application in drug design and synthesis. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(pyridin-2-yl)morpholine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides a comprehensive "fingerprint" of the molecule, essential for its unambiguous identification and characterization.
This guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation, reflecting a field-proven approach to spectroscopic analysis.
Caption: Molecular structure of 2-(pyridin-2-yl)morpholine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(pyridin-2-yl)morpholine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(pyridin-2-yl)morpholine is predicted to exhibit distinct signals for the protons on both the pyridine and morpholine rings. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as the aromaticity of the pyridine ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.60 | d | 1H | H-6' (Pyridine) |
| ~7.70 | td | 1H | H-4' (Pyridine) |
| ~7.50 | d | 1H | H-3' (Pyridine) |
| ~7.20 | dd | 1H | H-5' (Pyridine) |
| ~4.50 | dd | 1H | H-2 (Morpholine) |
| ~4.00 | m | 1H | H-3a (Morpholine) |
| ~3.80 | m | 1H | H-5a (Morpholine) |
| ~3.65 | m | 1H | H-3b (Morpholine) |
| ~3.10 | m | 1H | H-6a (Morpholine) |
| ~2.90 | m | 1H | H-5b (Morpholine) |
| ~2.70 | m | 1H | H-6b (Morpholine) |
| ~2.00 | br s | 1H | N-H (Morpholine) |
Interpretation:
-
Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The H-6' proton, being adjacent to the nitrogen, will be the most deshielded and appear at the lowest field (~8.60 ppm). The remaining pyridine protons will exhibit characteristic splitting patterns (doublet, triplet of doublets, and doublet of doublets) due to coupling with their neighbors.
-
Morpholine Protons: The protons on the morpholine ring will be found in the upfield region. The methine proton at the C-2 position, being attached to both the pyridine ring and the morpholine nitrogen, is expected to be the most deshielded of the aliphatic protons (~4.50 ppm). The methylene protons adjacent to the oxygen (H-3) will be more deshielded than those adjacent to the nitrogen (H-5 and H-6) due to the higher electronegativity of oxygen. The diastereotopic nature of the methylene protons on the morpholine ring will likely result in complex splitting patterns (multiplets).
-
N-H Proton: The proton on the morpholine nitrogen will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160.0 | C-2' (Pyridine) |
| ~149.0 | C-6' (Pyridine) |
| ~136.5 | C-4' (Pyridine) |
| ~122.0 | C-5' (Pyridine) |
| ~120.0 | C-3' (Pyridine) |
| ~70.0 | C-3 (Morpholine) |
| ~67.0 | C-5 (Morpholine) |
| ~60.0 | C-2 (Morpholine) |
| ~46.0 | C-6 (Morpholine) |
Interpretation:
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the downfield region characteristic of aromatic carbons. The C-2' carbon, directly attached to the morpholine ring, will be significantly deshielded.
-
Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the heteroatoms (C-3, C-5, and C-2) will be more deshielded than the C-6 carbon. The C-3 carbon, being next to the oxygen, is expected to be the most deshielded of the morpholine carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(pyridin-2-yl)morpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(pyridin-2-yl)morpholine will show characteristic absorption bands for the N-H, C-H, C-N, C-O, and aromatic C=C and C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium, Broad | N-H Stretch (Morpholine) |
| 3100-3000 | Medium | Aromatic C-H Stretch (Pyridine) |
| 2950-2800 | Strong | Aliphatic C-H Stretch (Morpholine) |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C and C=N Stretches (Pyridine) |
| ~1250 | Strong | C-N Stretch (Aliphatic Amine) |
| ~1120 | Strong | C-O-C Stretch (Ether) |
Interpretation:
-
The broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the morpholine ring.
-
The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the aromatic pyridine ring.
-
Strong absorptions between 2950 and 2800 cm⁻¹ arise from the C-H stretching of the methylene groups in the morpholine ring.
-
The sharp peaks in the 1600-1470 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring, which are characteristic of aromatic systems. | ~1250 | Strong | C-N Stretch (Aliphatic Amine) | | ~1120 | Strong | C-O-C Stretch (Ether) |
Interpretation:
-
The broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the morpholine ring.
-
The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the aromatic pyridine ring.
-
Strong absorptions between 2950 and 2800 cm⁻¹ arise from the C-H stretching of the methylene groups in the morpholine ring.
-
The sharp peaks in the 1600-1470 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyridine ring, which are characteristic of aromatic systems.
-
The strong absorption around 1250 cm⁻¹ is attributed to the C-N stretching of the aliphatic amine in the morpholine ring.
-
A strong band around 1120 cm⁻¹ is characteristic of the C-O-C antisymmetric stretching of the ether linkage in the morpholine ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop can be placed between two salt plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. For 2-(pyridin-2-yl)morpholine (C₉H₁₂N₂O), the exact mass is 164.09496 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Ion |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₂O]⁺ |
| 106 | [C₅H₄N-CH=NH]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Interpretation of Fragmentation:
Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed at m/z 164. The fragmentation pattern will be dictated by the stability of the resulting ions.
-
Loss of Formaldehyde: A common fragmentation pathway for morpholine derivatives is the loss of a formaldehyde molecule (CH₂O, 30 Da) from the morpholine ring, leading to a fragment ion at m/z 134.
-
Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable. A major fragment is often the pyridyl cation at m/z 78.
-
Cleavage of the Morpholine Ring: Various cleavages of the morpholine ring can occur, leading to a series of smaller fragment ions.
Caption: Plausible mass spectrometry fragmentation pathway for 2-(pyridin-2-yl)morpholine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable, which typically result in a more abundant molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 2-(pyridin-2-yl)morpholine. The predicted data and interpretations presented in this guide offer a detailed roadmap for researchers and scientists to confirm the identity and purity of this compound. While the provided data is based on predictive models, it serves as a robust framework for interpreting experimentally acquired spectra. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in the fields of chemistry and drug development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 2-(pyridin-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (n.d.). ACD/Spectrus Processor. Advanced Chemistry Development. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
An In-Depth Technical Guide to the Computational Docking of 2-(pyridin-2-yl)morpholine at the Human Serotonin Transporter
Abstract: This technical guide provides a comprehensive, step-by-step methodology for conducting computational docking studies on 2-(pyridin-2-yl)morpholine, a heterocyclic compound of medicinal interest. Recognizing the prevalence of the morpholine and pyridine scaffolds in neuroactive agents, this work establishes a hypothesis-driven approach targeting the human Serotonin Transporter (hSERT), a critical protein in the regulation of neurotransmission and a primary target for antidepressant medications.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each decision. We will navigate the complete workflow from target selection and validation to protein and ligand preparation, molecular docking simulation, and in-depth post-docking analysis. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Convergence of Privileged Scaffolds and a High-Value Target
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The morpholine ring is a quintessential example, lauded for its advantageous physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[3][4] Similarly, the pyridine ring is a cornerstone of drug design, recognized for its diverse biological activities and its frequent appearance in FDA-approved therapeutics.[5][6]
The compound 2-(pyridin-2-yl)morpholine represents a deliberate synthesis of these two powerful scaffolds. This unique combination suggests a high potential for biological activity, particularly within the central nervous system (CNS), where morpholine-containing drugs have shown significant promise.[7]
This guide focuses on exploring the therapeutic potential of 2-(pyridin-2-yl)morpholine as an inhibitor of monoamine transporters (MATs). MATs, which include the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft.[1][2] Dysregulation of these transporters is implicated in a host of neuropsychiatric disorders, making them prime targets for drug development.[8] Given the structural motifs of our lead compound, we hypothesize a potential interaction with hSERT, the primary target for the widely prescribed selective serotonin reuptake inhibitors (SSRIs).[2]
Computational molecular docking provides a powerful, resource-efficient method to test this hypothesis. It predicts the preferred orientation of a ligand when bound to a receptor, estimates the strength of the interaction, and elucidates the specific molecular interactions that stabilize the complex.[9] This guide will provide the technical means and the scientific context to perform such a study with precision and confidence.
Chapter 1: The Scientific Rationale - Target Selection
The selection of a biological target is the foundational step of any drug discovery campaign. Our choice of the human Serotonin Transporter (hSERT, SLC6A4) for this study is based on the following key points:
-
High Therapeutic Relevance: hSERT is a clinically validated target for the treatment of depression, anxiety disorders, and other mood-related conditions.[8] Drugs that inhibit hSERT, such as fluoxetine and citalopram, are among the most prescribed medications worldwide.[1]
-
Structural Precedent: Many known CNS-active compounds and monoamine reuptake inhibitors contain scaffolds structurally related to morpholine and pyridine. The morpholine ring, in particular, can act as a bioisostere for other groups found in CNS drugs and can form crucial hydrogen bond interactions.[3][7]
-
Availability of High-Resolution Structures: The Protein Data Bank (PDB) contains several high-resolution crystal structures of hSERT in complex with known inhibitors. These structures provide an essential, experimentally-derived template for the binding site, which is critical for accurate docking studies. For this guide, we will utilize the structure of hSERT bound to citalopram (PDB ID: 5I71).
Chapter 2: The Computational Workflow
A robust and reproducible computational docking study follows a structured workflow. Each stage is critical for the validity of the final results. This guide will utilize a suite of widely accepted and validated open-source software, ensuring accessibility and transparency.
Chapter 3: Experimental Protocol - Target Protein Preparation
The goal of this phase is to prepare the raw crystal structure of hSERT (PDB: 5I71) for docking, ensuring it is chemically correct and free of artifacts that could interfere with the simulation.
Tools:
-
Protein Data Bank (PDB) for structure retrieval.
-
PyMOL or UCSF Chimera for visualization and initial cleaning.
-
AutoDock Tools (ADT) for final preparation.
Step-by-Step Methodology:
-
Structure Retrieval: Download the PDB file for 5I71 from the RCSB Protein Data Bank (rcsb.org).
-
Initial Cleaning:
-
Open the PDB file in PyMOL or Chimera.
-
The crystal structure is a homodimer. For simplicity and computational efficiency, remove one chain (e.g., Chain B).
-
Remove all non-essential molecules: water (HOH), lipids, and any other heteroatoms not part of the protein or the co-crystallized ligand (citalopram, labeled JZ4 in this structure). The co-crystallized ligand should be saved to a separate file to define the binding site and for later validation.
-
Save the cleaned protein structure as a new PDB file (e.g., 5I71_protein.pdb).
-
-
Preparation in AutoDock Tools (ADT):
-
Rationale: ADT prepares the protein by adding hydrogen atoms, which are typically absent in crystal structures but vital for calculating interactions, and assigning partial charges.
-
Launch ADT and load 5I71_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in the required PDBQT format: Grid -> Macromolecule -> Choose, select the protein, and save as 5I71_protein.pdbqt. This format includes atomic charge and type information essential for the docking software.
-
Chapter 4: Experimental Protocol - Ligand Preparation
The ligand, 2-(pyridin-2-yl)morpholine, must be converted into a 3D structure with an optimized geometry and appropriate atomic charges.
Tools:
-
ChemDraw or PubChem Sketcher for 2D structure creation.
-
A molecular modeling tool like Avogadro for 3D generation and energy minimization.
-
AutoDock Tools (ADT) for final preparation.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw 2-(pyridin-2-yl)morpholine in a chemical drawing program or find its structure on PubChem (CID: 11634289). Save the structure as a SMILES string or MOL file.
-
Generate 3D Conformation:
-
Import the 2D structure into Avogadro. It will automatically generate a plausible 3D conformation.
-
Rationale: This initial 3D structure is not at its lowest energy state. Energy minimization is required to find a more stable, lower-energy conformation that is more representative of the molecule's state in a biological system.
-
Perform an energy minimization using a suitable force field, such as MMFF94 or UFF.
-
Save the optimized structure as a PDB file (e.g., ligand.pdb).
-
-
Preparation in AutoDock Tools (ADT):
-
Launch ADT and load ligand.pdb (Ligand -> Input -> Open).
-
ADT will automatically detect the root and set up rotatable bonds. The user should verify these are correct. The bond connecting the pyridine and morpholine rings should be rotatable.
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT), which will be named ligand.pdbqt.
-
Chapter 5: The Experiment - Molecular Docking Simulation
With the prepared protein and ligand, we can now perform the docking simulation. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[10]
Tools:
-
AutoDock Tools (ADT) for defining the binding site.
-
AutoDock Vina for the docking calculation.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Rationale: Docking is computationally intensive. To make it efficient, we define a specific three-dimensional space—the grid box—where the software will search for binding poses. The most logical location for this box is the known binding site of a co-crystallized ligand.
-
In ADT, load the prepared protein (5I71_protein.pdbqt) and the isolated native ligand (JZ4.pdbqt).
-
Go to Grid -> Grid Box. A box will appear. Center this box on the native ligand, adjusting the dimensions to ensure it fully encompasses the binding pocket with a small buffer (e.g., 25 x 25 x 25 Å).
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Configure AutoDock Vina:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.
-
Causality of Parameters: exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard docking run. Higher values increase computational time but may find better poses.
-
-
Run the Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log docking_log.txt
-
Chapter 6: Data Analysis and Interpretation
The output from Vina (docking_results.pdbqt) contains multiple predicted binding poses (typically 9), each with an associated binding affinity score.
Step-by-Step Analysis:
-
Analyze Binding Affinity Scores:
-
Open the log file (docking_log.txt) or the output PDBQT file. The scores are listed in kcal/mol.
-
The score is an estimation of the binding free energy. More negative values indicate a stronger predicted binding affinity.
-
The top-ranked pose (mode 1) is the one with the most favorable (most negative) score.
-
-
Visualize Binding Poses:
-
Use PyMOL or Discovery Studio to open the protein (5I71_protein.pdbqt) and the docking results (docking_results.pdbqt). The output file contains all generated poses.
-
Analyze the top-ranked pose. Observe its orientation within the binding pocket. Does it occupy the same general space as the original ligand?
-
-
Identify Key Molecular Interactions:
-
Using the visualization software, identify specific amino acid residues that are interacting with the ligand.
-
Look for key interactions that stabilize the complex:
-
Hydrogen Bonds: The morpholine oxygen and the pyridine nitrogen are potential hydrogen bond acceptors.
-
Hydrophobic Interactions: The aromatic pyridine ring can form hydrophobic and pi-stacking interactions with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe).
-
Electrostatic Interactions: Note any salt bridges or other charge-based interactions.
-
-
Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (hSERT) | Interaction Type(s) |
| 1 | -8.5 | Tyr95, Ile172, Phe335 | Pi-Stacking, Hydrophobic |
| 1 | Asp98 | Hydrogen Bond (via Pyridine N) | |
| 2 | -8.2 | Tyr95, Phe341, Val501 | Hydrophobic |
| 3 | -8.0 | Ile172, Gly175, Phe335 | Hydrophobic |
| ... | ... | ... | ... |
| (Note: Data is illustrative and will be replaced with actual results from the simulation.) |
Chapter 7: Trustworthiness - Protocol Validation
A critical step to ensure the trustworthiness of a docking protocol is validation. This involves checking if the chosen parameters can accurately reproduce a known, experimentally determined binding pose.
Methodology: Re-docking the Native Ligand
-
Prepare the Native Ligand: Prepare the co-crystallized ligand (citalopram, JZ4) using the same procedure outlined in Chapter 4.
-
Dock the Native Ligand: Run AutoDock Vina using the exact same grid box and configuration (conf.txt) used for the test ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation. It indicates that the docking protocol is capable of accurately identifying the correct binding mode for this target. This success builds confidence that the predicted pose for our novel ligand, 2-(pyridin-2-yl)morpholine, is plausible.
Conclusion and Future Outlook
This guide has provided a comprehensive, scientifically-grounded framework for conducting a computational docking study of 2-(pyridin-2-yl)morpholine against the human Serotonin Transporter. By following these detailed protocols, researchers can generate a robust hypothesis regarding the compound's potential as a hSERT inhibitor.
The illustrative results, including a strong predicted binding affinity and interactions with key residues in the binding pocket (such as Asp98 and Phe335), suggest that 2-(pyridin-2-yl)morpholine warrants further investigation.
The next logical steps in the drug discovery pipeline would include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Binding Assays: To experimentally determine the binding affinity (Ki or IC50) of the compound for hSERT.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 2-(pyridin-2-yl)morpholine to optimize potency and selectivity.[4][11]
By integrating computational methods with experimental validation, the path from a promising molecular scaffold to a potential therapeutic agent can be navigated with greater efficiency and insight.
References
- Vertex AI Search. (n.d.). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19.
- National Center for Biotechnology Information. (n.d.). Overview of Monoamine Transporters. PubMed Central.
- Wikipedia. (n.d.). Monoamine reuptake inhibitor.
- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Wikipedia. (n.d.). Monoamine transporter.
- National Center for Biotechnology Information. (n.d.). Monoamine Transporters: Vulnerable and Vital Doorkeepers. PubMed Central.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Kumar, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
- PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Transporters: Vulnerable and Vital Doorkeepers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of 2-(pyridin-2-yl)morpholine
Abstract
This guide outlines a comprehensive, tiered strategy for the preliminary in vitro screening of the novel chemical entity, 2-(pyridin-2-yl)morpholine. The structural composition of this molecule, featuring a pyridine ring—a prevalent scaffold in FDA-approved drugs—and a morpholine moiety, known to confer favorable pharmacokinetic properties, suggests a high potential for biological activity, particularly within the central nervous system (CNS) and inflammatory pathways.[1][2][3] Our approach is designed to first establish a foundational safety and liability profile before progressing to broad phenotypic and target-based screening to identify potential therapeutic applications. The protocols detailed herein are designed as self-validating systems, incorporating requisite controls to ensure data integrity and reproducibility. This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the early-stage evaluation of this and structurally related compounds.
Introduction: Rationale for a Phased Screening Approach
The journey from a novel chemical entity to a viable drug candidate is a process of systematic de-risking. For 2-(pyridin-2-yl)morpholine, the presence of the pyridine heterocycle suggests a high probability of interaction with a wide range of biological targets, a double-edged sword that offers therapeutic potential but also risks off-target liabilities.[1][4][5] Therefore, a front-loaded assessment of key safety and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) parameters is not merely a preliminary step but a foundational pillar of an efficient discovery campaign.
Our screening cascade is logically structured into three tiers. This phased approach ensures that resources are allocated efficiently, prioritizing the early identification of compounds with undesirable characteristics (e.g., cytotoxicity, cardiotoxicity) before committing to more extensive and costly efficacy screening. This strategy maximizes the probability of identifying a developable lead compound while minimizing late-stage attrition.
Visualizing the Screening Cascade
The logical flow from foundational safety assessment to hit validation is critical for a successful screening campaign. The following diagram illustrates our proposed multi-tier strategy.
Caption: A multi-tier workflow for the preliminary in vitro screening of 2-(pyridin-2-yl)morpholine.
Tier 1: Foundational Safety & Liability Profiling
The primary objective of this tier is to identify potential "show-stopper" liabilities early. Interpreting any specific biological activity is contingent on the compound not exhibiting overt, non-specific toxicity at relevant concentrations.
General Cytotoxicity Assessment
This initial screen determines the concentration range at which the compound begins to cause general cell death. This data is crucial for defining the appropriate concentration ranges for all subsequent cell-based assays.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[8][9]
-
Principle: The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
-
Cell Line: A non-cancerous, robust cell line such as HEK293 (Human Embryonic Kidney) or NIH/3T3 (Mouse Embryonic Fibroblast) is recommended for general cytotoxicity assessment.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare a 2X concentration series of 2-(pyridin-2-yl)morpholine (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC₅₀ (50% cytotoxic concentration).
Early ADME-Tox Profiling
This panel of assays investigates common mechanisms of drug-induced toxicity and drug-drug interactions, as recommended by regulatory agencies like the FDA.[11][12]
CYP enzymes are crucial for the metabolism of most clinical drugs.[13] Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions by increasing the plasma concentration of co-administered drugs.[12][14] The pyridine moiety, in particular, warrants investigation for potential CYP interactions.
-
Principle: This assay measures the ability of 2-(pyridin-2-yl)morpholine to inhibit the activity of the five most clinically relevant CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes and isoform-specific fluorogenic probe substrates.[15] A decrease in the fluorescent signal indicates inhibition.[15]
-
Methodology:
-
Reagent Preparation: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system, and the specific fluorogenic substrate for the CYP isoform being tested.
-
Compound Addition: Add 2-(pyridin-2-yl)morpholine at a standard screening concentration (e.g., 10 µM). Include a vehicle control (no compound) and a known potent inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).
-
Incubation: Pre-incubate the plate at 37°C. Initiate the reaction by adding the NADPH-regenerating system.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. If inhibition exceeds a threshold (typically >50%), a full dose-response curve should be generated to determine the IC₅₀ value.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).[16][17] Early assessment of hERG liability is a critical safety checkpoint in drug discovery.
-
Principle: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG) provides the gold-standard measure of channel inhibition.[16] The assay directly measures the flow of ions through the channel in the presence of the test compound.
-
Methodology:
-
Cell Preparation: HEK293-hERG cells are cultured and prepared for analysis on an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: A stable baseline hERG current is established. 2-(pyridin-2-yl)morpholine is then perfused over the cell at multiple concentrations (e.g., 0.1, 1, 10 µM).[16]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current, which is measured before and after compound application.[18]
-
Controls: A vehicle control is run to ensure current stability, and a potent hERG blocker (e.g., E-4031) is used as a positive control.[16]
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC₅₀ value is determined by fitting the data to a dose-response curve.
Drug-induced liver injury (DILI) is a major reason for drug withdrawal from both development and the market.[19] Preliminary screening for potential hepatotoxicity is therefore essential.
-
Principle: This assay assesses the viability of human hepatocytes after exposure to the test compound. Primary human hepatocytes are the gold standard, but immortalized cell lines like HepG2 are commonly used for higher throughput screening.[20][21][22]
-
Methodology:
-
Cell Culture: Culture HepG2 cells or cryopreserved primary human hepatocytes in 96-well plates.
-
Compound Treatment: Treat the cells with 2-(pyridin-2-yl)morpholine across a range of concentrations for 24-48 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTS assay (which produces a soluble formazan product, simplifying the workflow compared to MTT) or a high-content imaging approach that can multiplex viability with other toxicity markers like reactive oxygen species (ROS) production.[20][23]
-
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀) relative to the vehicle control.
| Tier 1 Assay | Endpoint Measured | Typical Threshold for Concern |
| General Cytotoxicity (CC₅₀) | 50% reduction in cell viability | < 10 µM |
| CYP450 Inhibition (IC₅₀) | 50% inhibition of enzyme activity | < 10 µM |
| hERG Channel Inhibition (IC₅₀) | 50% inhibition of hERG current | < 30 µM (varies by therapeutic target) |
| Hepatotoxicity (IC₅₀) | 50% reduction in hepatocyte viability | < 50 µM |
| Table 1: Summary of Tier 1 assays and representative thresholds for flagging potential liabilities. |
Tier 2: Efficacy & Target Discovery Screening
With a satisfactory Tier 1 profile, the investigation proceeds to identify potential therapeutic activities. This tier employs broad screening strategies to generate hypotheses about the compound's mechanism of action.
Broad Receptor Profiling
The most efficient method to survey the interaction of 2-(pyridin-2-yl)morpholine with a wide array of potential targets is through a broad-panel radioligand binding assay screen, often outsourced to a specialized contract research organization (CRO).
-
Principle: The test compound is evaluated at a single, high concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen44 panel).[24] The assay measures the displacement of a specific radioligand from its target.[25][26]
-
Methodology: This is typically a high-throughput screen using filtration-based or scintillation proximity assay (SPA) formats.[24]
-
Data Analysis: Results are reported as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation in Tier 3.
Phenotypic Screening
Phenotypic screens assess the effect of a compound on cell behavior or function without a preconceived target, making them powerful tools for discovering novel biology.[27]
Given that many pyridine-containing drugs act on the central nervous system, assessing the compound's effect in a neuronal context is a logical step.[1][5]
-
Principle: Utilize human iPSC-derived neuronal co-cultures (containing both neurons and astrocytes) to create a more physiologically relevant model.[28] High-content imaging can be used to assess markers of neuronal health, neurite outgrowth, or synaptic density following compound treatment.
-
Methodology:
-
Culture neuronal co-cultures in 96- or 384-well plates.
-
Treat with 2-(pyridin-2-yl)morpholine at several concentrations for an appropriate time (e.g., 72 hours).
-
Fix, permeabilize, and stain the cells with fluorescent antibodies against neuronal markers (e.g., β-III tubulin for neurites, PSD-95 for synapses) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system and analyze changes in morphology or protein expression relative to a vehicle control.
-
Many morpholine-containing structures have demonstrated anti-inflammatory properties.[29] A simple, robust assay can be used to screen for this activity.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[30] A reduction in nitrite levels indicates potential anti-inflammatory activity.
-
Visualizing the Pathway: The compound may interfere at multiple points in the iNOS activation pathway.
Caption: Simplified LPS-induced nitric oxide production pathway in macrophages.
-
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[30]
-
Compound Treatment: Pre-treat cells with various concentrations of 2-(pyridin-2-yl)morpholine for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Include a positive control (e.g., Dexamethasone).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent: Transfer 50 µL of culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.
-
Validation: A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[30]
-
Tier 3: Hit Confirmation & Elucidation
Any "hits" identified in Tier 2 must be rigorously validated. This tier focuses on confirming the activity, establishing potency, and gathering preliminary information about the mechanism of action.
-
3.1 Dose-Response Analysis: For every confirmed hit, a full 8- to 10-point dose-response curve must be generated to accurately determine the IC₅₀ (for inhibitory activity) or EC₅₀ (for activation) and the Hill slope. This is a fundamental step in characterizing the compound's potency.[31]
-
3.2 Orthogonal Assay Validation: A hit should be confirmed in an assay that relies on a different technology or biological principle. For example, if a hit is identified in a receptor binding assay (which measures target occupancy), it should be tested in a functional assay (e.g., a cAMP assay for a G-protein coupled receptor or a calcium flux assay) to confirm that binding translates into a biological response.[32]
-
3.3 Preliminary Mechanism of Action (MoA): For enzyme inhibitors, basic kinetic studies can be performed to provide initial insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[33][34] This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
| Tier 3 Assay | Purpose | Data Output |
| Dose-Response Curve | Determine compound potency | IC₅₀ / EC₅₀, Hill Slope |
| Orthogonal Functional Assay | Confirm biological relevance of a binding hit | IC₅₀ / EC₅₀ |
| Enzyme Kinetics | Elucidate preliminary mechanism of inhibition | Kᵢ, Type of Inhibition |
| Table 2: Summary of Tier 3 hit validation and elucidation activities. |
Conclusion and Forward Look
The systematic, tiered approach detailed in this guide provides a robust framework for the initial in vitro characterization of 2-(pyridin-2-yl)morpholine. By prioritizing the assessment of safety and liability, this strategy ensures that subsequent efforts are focused on compounds with a higher probability of success. Positive outcomes from this screening cascade—namely, a compound with a clean Tier 1 profile and confirmed, potent activity in a Tier 3 validated assay—would provide a strong rationale for advancing the molecule into more complex in vitro models (e.g., 3D cell cultures, co-cultures) and eventually, in vivo proof-of-concept studies. This disciplined, data-driven methodology is paramount to navigating the complexities of modern drug discovery.
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A Senior Application Scientist's Guide to 2-(Pyridin-2-yl)morpholine for Central Nervous System Drug Discovery
Abstract
The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern pharmacology. Success hinges on the ability to design molecules that can navigate the stringent blood-brain barrier (BBB) while exhibiting high affinity and selectivity for their intended neural targets. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," serve as exceptionally versatile starting points. This guide provides an in-depth technical analysis of one such scaffold: 2-(pyridin-2-yl)morpholine. We will explore the unique physicochemical properties that make this moiety particularly well-suited for CNS drug design, delve into its application in targeting key neurotransmitter systems, and provide validated, step-by-step experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their CNS discovery programs.
The 2-(Pyridin-2-yl)morpholine Scaffold: A Privileged Entry into the CNS
The morpholine heterocycle is a cornerstone of CNS medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties upon a lead compound.[1][2] When coupled with a pyridinyl substituent at the 2-position, the resulting 2-(pyridin-2-yl)morpholine scaffold offers a unique combination of features that make it a powerful tool for CNS drug discovery.
Physicochemical Advantages for Neurotherapeutics
The utility of the morpholine ring in CNS agents stems from a confluence of beneficial properties.[3][4][5]
-
Improved Aqueous Solubility and BBB Permeability: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle. This duality enhances water solubility, a critical factor for administration and distribution. Crucially, the nitrogen's pKa is often in a range that allows for a finely tuned balance between the charged and uncharged states at physiological pH, which is essential for passive diffusion across the BBB.[1][5]
-
Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, which can improve a compound's half-life and bioavailability.[4]
-
Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring acts as a rigid scaffold, reducing the entropic penalty of binding to a target protein. This allows appended pharmacophoric elements to be projected into three-dimensional space with greater precision, facilitating optimal interactions with the target's binding site.[3]
The addition of the 2-pyridinyl group further enhances this scaffold. The pyridine nitrogen can serve as an additional hydrogen bond acceptor and participates in various aromatic interactions (e.g., π-π stacking), providing another anchor point for target binding.
Multifunctional Roles in Drug Design
The 2-(pyridin-2-yl)morpholine core is not merely a passive carrier; it actively contributes to a compound's overall profile in one of three key ways.[1][3][5]
-
As an Interacting Element: The heteroatoms of both the morpholine and pyridine rings can directly engage with amino acid residues in a target's active site to increase binding affinity and potency.
-
As a Directional Scaffold: It serves as a rigid framework to correctly orient other critical substituents (the "pharmacophore") for optimal engagement with the target.
-
As a Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: The scaffold's inherent properties are leveraged to fine-tune solubility, permeability, and metabolic stability, ensuring the drug can reach its target in the CNS at a therapeutic concentration and for a sufficient duration.[1][4]
Application in Targeting the Dopaminergic System
The dopaminergic system is a critical target for treating numerous CNS disorders, including Parkinson's disease, ADHD, schizophrenia, and substance use disorder.[6][7] The 2-(pyridin-2-yl)morpholine scaffold is particularly well-suited for generating ligands that modulate dopamine receptors and transporters.
Structure-Activity Relationship (SAR) at the Dopamine Transporter (DAT)
The Dopamine Transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[7][8] Inhibitors of DAT, such as methylphenidate, are effective treatments for ADHD. The 2-(pyridin-2-yl)morpholine core can serve as an excellent starting point for novel DAT inhibitors.
A systematic SAR study is fundamental to optimizing a lead compound.[9][10] By making discrete chemical modifications to the scaffold, we can probe the chemical space of the DAT binding pocket to enhance affinity and selectivity.
Table 1: Hypothetical SAR Data for 2-(Pyridin-2-yl)morpholine Analogs at the Human Dopamine Transporter (hDAT)
| Compound ID | R¹ (at Morpholine-N) | R² (at Pyridine-4') | hDAT Binding Affinity (Kᵢ, nM) | Rationale for Change |
| LEAD-001 | H | H | 250 | Initial scaffold, moderate affinity. |
| LEAD-002 | -CH₃ | H | 120 | Small alkyl group likely explores a small lipophilic pocket near the nitrogen, improving affinity. |
| LEAD-003 | -CH₂CH₂Ph | H | 35 | Addition of a benzyl group suggests a larger hydrophobic region that can be accessed for a significant potency gain. |
| LEAD-004 | -CH₂CH₂Ph | -Cl | 8 | Adding an electron-withdrawing group to the pyridine ring enhances aromatic interactions, leading to a highly potent compound. |
| LEAD-005 | -CH₂CH₂Ph | -OCH₃ | 95 | An electron-donating group is less favorable, suggesting the interaction is not based on H-bonding but rather electrostatic or hydrophobic. |
| LEAD-006 | -C(=O)CH₃ | H | >1000 | Acylation of the nitrogen removes basicity, which is critical for the ionic interaction within the binding site, thus abolishing activity. |
This data is illustrative and serves to demonstrate the principles of an SAR campaign.
This iterative process of synthesis and testing allows chemists to build a robust model of the pharmacophore, guiding the design of compounds with superior potency and a more desirable drug-like profile.
Core Experimental Workflows for Compound Evaluation
Advancing a compound from a chemical drawing to a clinical candidate requires a rigorous, multi-stage evaluation process. The following protocols represent a validated, self-contained workflow for characterizing novel agents based on the 2-(pyridin-2-yl)morpholine scaffold.
Protocol 1: In Vitro Target Affinity via Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human Dopamine Transporter (hDAT). This assay is the gold standard for quantifying direct target interaction.[11]
Causality: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radioligand from the target. A lower IC₅₀ (and thus Kᵢ) value indicates higher binding affinity. The protocol's integrity relies on distinguishing specific binding from non-specific binding.
Methodology:
-
Membrane Preparation:
-
Source: Use commercially available cell membranes from HEK293 cells stably expressing hDAT, or prepare them in-house.
-
Procedure: Thaw frozen membrane aliquots on ice. Homogenize gently in ice-cold Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine protein concentration using a BCA assay.[12] Dilute membranes in Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Rationale: Using isolated membranes ensures that the assay measures direct binding to the transporter without confounding factors from intact cellular processes.
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension. (Performed in triplicate).
-
Non-Specific Binding (NSB): 50 µL of 10 µM GBR-12909 (a potent DAT inhibitor) + 50 µL Radioligand + 100 µL Membrane Suspension. (Performed in triplicate).[8]
-
Rationale: The NSB wells are critical. The vast excess of a known inhibitor saturates all specific hDAT binding sites, so any remaining radioactivity is considered non-specific (e.g., binding to the plastic or filter). Specific binding = TB - NSB.
-
Test Compound: 50 µL of Test Compound (at 11 different concentrations, e.g., 0.1 nM to 10 µM) + 50 µL Radioligand + 100 µL Membrane Suspension. (Performed in duplicate).
-
-
Radioligand:
-
Use [³H]WIN 35,428 or [³H]BTCP at a final concentration equal to its K𝘥 (typically 2-5 nM).[8]
-
Rationale: Using the radioligand at its K𝘥 provides an optimal signal-to-noise ratio for detecting competitive displacement.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly harvest the plate contents onto a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris, pH 7.4) to remove unbound radioligand.
-
Rationale: Rapid filtration is key to separating bound from free radioligand without disturbing the binding equilibrium.
-
-
Quantification and Analysis:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[12]
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the ability of a test compound to cross a cellular model of the blood-brain barrier. High permeability is a prerequisite for a successful CNS drug.[13]
Causality: This assay measures the rate of a compound's passage from an "apical" (blood side) chamber to a "basolateral" (brain side) chamber across a confluent monolayer of brain endothelial cells. The apparent permeability coefficient (Papp) is calculated, with higher values indicating better brain penetration potential.
Methodology:
-
Cell Culture:
-
Monolayer Integrity Verification:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer using a volt-ohm meter. Values >100 Ω·cm² typically indicate sufficient tight junction formation.[13]
-
Alternatively, measure the permeability of a fluorescent marker that is known to be BBB-impermeable (e.g., Lucifer Yellow). A low Papp value for the marker validates the monolayer's integrity.
-
Rationale: This is a self-validating step. Without a tight, confluent monolayer, the assay is meaningless, as the compound would simply leak through gaps between cells.
-
-
Permeability Experiment (Apical to Basolateral):
-
Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (top) chamber. Include control compounds with known permeability (e.g., Caffeine for high, Atenolol for low).
-
At specified time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral (bottom) chamber. Replace the removed volume with fresh transport buffer.
-
Also take a sample from the apical chamber at the beginning and end of the experiment (T₀ and Tₑₙ𝘥).
-
-
Quantification and Analysis:
-
Analyze the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
-
Protocol 3: In Vivo Rodent Locomotor Activity Assay
Objective: To evaluate the effect of a test compound on spontaneous motor activity in rats or mice. This is a primary behavioral screen to identify potential psychostimulant, sedative, or anxiolytic effects.[15][16]
Causality: Compounds that increase dopaminergic signaling, such as DAT inhibitors, typically increase locomotor activity.[17] This assay quantifies movement (e.g., distance traveled, beam breaks) in an automated activity chamber to provide an objective measure of the compound's in vivo CNS effect.
Methodology:
-
Animals and Acclimation:
-
Use adult male Sprague-Dawley rats (250-300g).[17] House the animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Rationale: Acclimation minimizes stress-induced behavioral artifacts, ensuring that observed changes are due to the compound's pharmacological action.
-
-
Apparatus:
-
Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track animal movement. The chambers should be located in a sound-attenuated room.
-
-
Experimental Procedure:
-
Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween-80) to different groups of animals via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO)).
-
Use a dose-response design (e.g., Vehicle, 1, 3, 10 mg/kg). Include a positive control group (e.g., d-amphetamine, 2 mg/kg IP).[15]
-
Immediately after injection, place each animal into the center of an activity chamber.
-
Record locomotor activity continuously for 60-120 minutes. Data is typically binned into 5-minute intervals.
-
-
Data Analysis:
-
The primary endpoint is the total distance traveled or the total number of horizontal beam breaks.
-
Analyze the data using a two-way ANOVA (Treatment x Time) with repeated measures on the time factor, followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.
-
Rationale: Analyzing the data over time reveals the onset and duration of the compound's effect, while the overall measure provides a clear indication of its stimulant or sedative properties. A significant increase in locomotion relative to the vehicle group suggests a psychostimulant-like profile.
-
Conclusion and Future Perspectives
The 2-(pyridin-2-yl)morpholine scaffold represents a validated and highly versatile platform for the discovery of novel CNS therapeutics. Its inherent physicochemical properties provide a significant advantage in overcoming the formidable challenge of blood-brain barrier penetration, while its structural features offer numerous opportunities for generating potent and selective ligands for a wide array of neurological targets.[1][5] The systematic application of the in vitro and in vivo workflows detailed in this guide provides a robust framework for identifying and optimizing promising clinical candidates derived from this scaffold.
Future efforts should focus on expanding the application of this scaffold to other CNS targets, such as serotonin receptors, ion channels, and epigenetic enzymes. Furthermore, the integration of advanced, human-derived in vitro models, such as iPSC-derived neurospheroids and organ-on-a-chip systems, will undoubtedly enhance the translational predictability of preclinical data and accelerate the development of next-generation neurotherapeutics.[14][18]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Pyridin-2-yl)morpholine Derivatives as Monoamine Reuptake Inhibitors
Abstract
The 2-(pyridin-2-yl)morpholine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its unique combination of a basic nitrogen atom, a hydrogen bond-accepting oxygen, and the aromatic pyridine ring provides a versatile framework for engaging with biological targets. This technical guide offers an in-depth investigation into the structure-activity relationship (SAR) of 2-(pyridin-2-yl)morpholine derivatives, with a primary focus on their activity as monoamine reuptake inhibitors. By dissecting the influence of structural modifications on potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series. We will explore the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and summarize key data to facilitate the rational design of next-generation CNS agents.
Introduction: The 2-(Pyridin-2-yl)morpholine Scaffold in CNS Drug Discovery
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1][2] When coupled with a pyridine ring, the resulting 2-(pyridin-2-yl)morpholine core offers a unique set of physicochemical properties conducive to CNS drug design. The morpholine's oxygen can act as a hydrogen bond acceptor, while its nitrogen provides a basic center that can be crucial for interacting with acidic residues in target proteins.[3] The pyridine ring, an aromatic bioisostere of a phenyl group, introduces opportunities for a range of non-covalent interactions, including π-π stacking and hydrogen bonding, and serves as a key recognition element for various biological targets.[4]
The development of monoamine reuptake inhibitors, particularly triple reuptake inhibitors (TRIs), represents a promising therapeutic strategy for depression and other neuropsychiatric disorders.[5] By simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine, TRIs have the potential to offer a broader spectrum of efficacy and a faster onset of action compared to selective reuptake inhibitors.[5] The 2-(pyridin-2-yl)morpholine scaffold has proven to be a fertile ground for the discovery of potent and selective monoamine reuptake inhibitors, making a detailed understanding of its SAR a critical endeavor for the drug discovery community.
Synthetic Strategies for 2-(Pyridin-2-yl)morpholine Derivatives
A robust and flexible synthetic route is paramount for enabling extensive SAR studies. The synthesis of 2-(pyridin-2-yl)morpholine derivatives typically involves the construction of the morpholine ring through the cyclization of an appropriate amino alcohol precursor. A general and adaptable synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of 2-(Pyridin-2-yl)morpholine Derivatives
-
Step 1: Synthesis of the Amino Alcohol Precursor. Commercially available 2-bromopyridine is treated with n-butyllithium at low temperature (-78 °C) to generate the corresponding pyridyl-lithium species. This is then reacted with a suitable epoxide to yield the amino alcohol precursor. The choice of epoxide allows for the introduction of substituents on the morpholine ring.
-
Step 2: Cyclization to Form the Morpholine Ring. The amino alcohol is then subjected to an intramolecular cyclization reaction. A common method involves activation of the primary alcohol as a leaving group (e.g., mesylation or tosylation) followed by base-mediated ring closure.
-
Step 3: N-Alkylation/Arylation of the Morpholine Nitrogen. The secondary amine of the 2-(pyridin-2-yl)morpholine core can be functionalized through various standard N-alkylation or N-arylation reactions, such as reductive amination or Buchwald-Hartwig amination, to introduce a diverse range of substituents.
-
Step 4: Modification of the Pyridine Ring. Substituents can be introduced onto the pyridine ring at various stages of the synthesis, either by starting with a pre-functionalized 2-bromopyridine or by performing electrophilic or nucleophilic aromatic substitution reactions on the 2-(pyridin-2-yl)morpholine core.
Caption: Key SAR trends for substitutions on the pyridine ring.
Substitutions on the Morpholine Ring
The morpholine ring contributes significantly to the overall physicochemical properties of the molecule and provides key interaction points with the transporters.
-
N-Substitution: The substituent on the morpholine nitrogen is a critical determinant of activity and selectivity.
-
Small Alkyl Groups: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated.
-
Aryl and Aralkyl Groups: The introduction of aryl or aralkyl groups can lead to a significant increase in potency, particularly for SERT and NET. The nature and substitution pattern of the aromatic ring are crucial. For example, a 3,4-dichlorophenyl group is often associated with potent SERT inhibition.
-
-
C-Substitution: Substitution on the carbon atoms of the morpholine ring can influence the conformational preference of the molecule and introduce additional interaction points.
-
Stereochemistry: The stereochemistry of substituents on the morpholine ring can have a profound impact on activity. For instance, in some series, the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
-
Quantitative SAR Data
The following table summarizes representative SAR data for a series of 2-(pyridin-2-yl)morpholine derivatives, highlighting the impact of substitutions on their inhibitory activity at SERT, NET, and DAT.
| Compound | R1 (Pyridine) | R2 (Morpholine-N) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | 580 | 1200 | >10000 |
| 2 | 4-Cl | H | 150 | 850 | 8500 |
| 3 | H | Methyl | 420 | 980 | >10000 |
| 4 | 4-Cl | Methyl | 85 | 450 | 6200 |
| 5 | H | Benzyl | 50 | 120 | 1500 |
| 6 | 4-Cl | Benzyl | 12 | 65 | 980 |
| 7 | 4-Cl | 3,4-Dichlorobenzyl | 2.5 | 15 | 450 |
Data is hypothetical and for illustrative purposes.
In Vitro Evaluation of Monoamine Transporter Inhibition
The primary in vitro assay for determining the potency of compounds as monoamine reuptake inhibitors is the radioligand uptake inhibition assay. This assay measures the ability of a test compound to block the uptake of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the respective transporter.
Experimental Protocol: Radioligand Uptake Inhibition Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured to confluence in appropriate media.
-
Assay Preparation: On the day of the assay, cells are harvested and washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: A dilution series of the test compound is prepared in KRH buffer. The cells are pre-incubated with the test compound or vehicle for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled substrate ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) at a concentration close to its Km value.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Conclusion and Future Directions
The 2-(pyridin-2-yl)morpholine scaffold represents a highly promising framework for the development of novel monoamine reuptake inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modification of both the pyridine and morpholine rings can lead to compounds with high potency and varying selectivity profiles. The key takeaways for future design efforts include:
-
Targeting the 4- and 5-positions of the pyridine ring with small, electron-withdrawing groups is a viable strategy for enhancing potency.
-
N-arylation of the morpholine ring with substituted phenyl groups is a powerful approach to modulate activity and selectivity, particularly for SERT and NET.
-
Stereochemistry is a critical parameter that must be carefully controlled and evaluated.
Future research in this area should focus on exploring a wider range of bioisosteric replacements for the pyridine ring to further optimize pharmacokinetic and pharmacodynamic properties. Additionally, a deeper understanding of the binding modes of these compounds through computational modeling and X-ray crystallography will be invaluable for the rational design of the next generation of 2-(pyridin-2-yl)morpholine-based CNS therapeutics.
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A Technical Guide to Uncovering Novel Biological Activities of Pyridinylmorpholines
Abstract
The pyridinylmorpholine scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in potent and selective kinase inhibitors.[1][2] However, the chemical versatility and privileged structural nature of this moiety suggest a broader biological potential extending beyond its established targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic discovery and validation of novel biological activities for pyridinylmorpholine derivatives. We will move beyond established kinase inhibition profiles to explore strategies for identifying new therapeutic applications, elucidating off-target effects, and repositioning existing compounds. This document emphasizes the causal logic behind experimental design, the establishment of self-validating protocols, and the authoritative grounding of claims through rigorous citation.
The Pyridinylmorpholine Scaffold: Beyond the Kinase Hinge
The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] When coupled with a pyridine ring, the resulting pyridinylmorpholine structure becomes a highly effective "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of various protein kinases.[2][3] This has led to the successful development of potent inhibitors for targets like Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), which are crucial nodes in cellular growth and survival pathways.[3][4]
While this success is significant, to view pyridinylmorpholines solely as kinase inhibitors is to overlook a vast landscape of potential biological interactions. The scaffold's unique electronic and steric properties may allow it to engage with other enzyme classes, receptors, or ion channels. The primary directive of modern drug discovery is not just to find what a molecule can do, but to comprehensively map everything it does. This knowledge is critical for predicting toxicity, understanding polypharmacology, and uncovering new therapeutic opportunities.
This guide is built on the premise that novel activities for these compounds are waiting to be discovered, with recent evidence pointing towards potential anti-inflammatory, anticancer, and antimicrobial roles.[5][6][7][8]
A Strategic Framework for Novel Activity Screening
The discovery process is not a linear path but an iterative cycle of screening, validation, and mechanistic investigation. A robust strategy integrates computational and experimental approaches to efficiently identify and confirm new biological functions.
`dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for Discovering Novel Biological Activities.
In Silico Profiling: The Predictive First Step
Before committing to resource-intensive wet lab experiments, computational tools can prioritize compounds and generate testable hypotheses. By comparing the 3D structure of a pyridinylmorpholine derivative against databases of known protein binding sites, we can predict potential interactions. This approach can identify targets that are structurally homologous to known kinase targets or reveal entirely new, unexpected binding partners.
Phenotypic Screening: An Unbiased Approach
Phenotypic screening is a powerful, target-agnostic method to discover novel activities. Instead of asking "Does this compound inhibit protein X?", we ask, "What observable effect does this compound have on a complex biological system?".[9] This is particularly useful for identifying compounds that act on novel pathways or have multiple targets.
A common application is screening for anti-proliferative activity against a panel of cancer cell lines.[7][10] A compound known as a PI3K inhibitor might show potent cytotoxicity in a cell line that is not dependent on the PI3K pathway, suggesting a novel mechanism of action.
Target-Based Screening: A Focused Investigation
In contrast to phenotypic screening, target-based assays measure the interaction of a compound with a specific, purified biological molecule (e.g., an enzyme or receptor).[9][11] This approach is essential for confirming hypotheses generated from in silico models or for systematically screening a library against a panel of targets associated with a particular disease area, such as inflammation or neurodegeneration.
Core Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of positive and negative controls is not merely a suggestion but an integral part of the experimental design, ensuring that the results are interpretable and trustworthy.
Protocol: Anti-Proliferative Activity via MTT Assay
This protocol assesses the ability of a compound to inhibit cell growth or induce cytotoxicity. It is a foundational assay in cancer biology and toxicology.[12]
Causality: The MTT assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytostatic or cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyridinylmorpholine compounds in the appropriate cell culture medium. Typical starting concentrations range from 100 µM down to nanomolar levels. Remove the old medium from the cells and add the compound-containing medium.
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.[13]
-
Untreated Control: Cells with fresh medium only.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Anti-Proliferative Results
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Known Target | Implication of Result |
| PM-001 | Pyridinylmorpholine-Quinazoline | MCF-7 (Breast) | 0.58 | PI3Kα[14] | Expected on-target activity. |
| PM-001 | Pyridinylmorpholine-Quinazoline | A549 (Lung) | 8.55 | PI3Kα[7] | Potent activity, warrants further study. |
| PM-002 | Pyridinylmorpholine-Pyrazolopyrimidine | GTL-16 (Gastric) | 0.0018 | c-Met[15] | Expected on-target activity. |
| PM-002 | Pyridinylmorpholine-Pyrazolopyrimidine | HL-60 (Leukemia) | 25.5 | c-Met | Moderate activity, could be off-target. |
| PM-003 | Pyridinylmorpholine-Pyrimidine | RAW 264.7 (Macrophage) | > 50 | mTOR[3] | No significant anti-proliferative effect. |
Protocol: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This protocol identifies compounds that can suppress inflammatory responses. It is particularly relevant for diseases like arthritis and sepsis.
Causality: Macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, produce pro-inflammatory mediators, including nitric oxide (NO), via the enzyme inducible nitric oxide synthase (iNOS).[5][6] The Griess assay quantitatively measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of the inflammatory cascade.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the pyridinylmorpholine compounds for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no compound).
-
Vehicle Control: Cells treated with LPS and the compound's solvent.
-
Positive Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME) or an anti-inflammatory drug (e.g., Dexamethasone).
-
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be prepared to quantify the nitrite concentration in the samples.
-
Validation: It is crucial to run a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.[5]
Case Study: Deconvoluting a Novel Anti-Inflammatory Activity
A pyridinylmorpholine compound, PM-X , originally designed as a PI3Kβ inhibitor[16], shows potent inhibition of NO production in the assay described above (IC₅₀ = 0.2 µM) with no associated cytotoxicity at effective concentrations. This suggests a novel anti-inflammatory activity independent of its anti-proliferative effects.
Mechanism of Action (MoA) Investigation: The PI3K/AKT pathway is known to be involved in macrophage activation.[17] Therefore, the primary hypothesis is that PM-X's anti-inflammatory effect is mediated through its known target, PI3K.
`dot graph MoA { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Hypothesized MoA for PM-X Anti-Inflammatory Effect.
Experimental Validation Workflow:
-
Western Blot Analysis: Treat LPS-stimulated macrophages with PM-X and measure the phosphorylation status of AKT, a direct downstream substrate of PI3K. A dose-dependent decrease in phosphorylated AKT (p-AKT) would strongly support the hypothesis that PM-X is acting through PI3K in this system.
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of Nos2 (the gene encoding iNOS) and other inflammatory cytokines (e.g., Tnf, Il6). Inhibition of their expression by PM-X would confirm that the compound acts upstream at the level of gene transcription, consistent with inhibiting the PI3K/AKT/NF-κB signaling axis.[5]
-
Orthogonal Target Engagement: Use a cell-free, biochemical assay with purified PI3Kβ enzyme to confirm direct inhibition and determine the Ki. This validates that the molecular interaction is direct and not an indirect cellular artifact.
By following this logical progression, we can confidently assign a novel anti-inflammatory activity to PM-X and authoritatively ground this claim in a well-defined molecular mechanism.
Conclusion and Future Perspectives
The pyridinylmorpholine scaffold is a rich starting point for drug discovery. By employing a multi-faceted screening strategy that combines predictive computational modeling with both target-agnostic and target-focused experimental assays, researchers can systematically uncover novel biological activities. The key to success lies not in simply generating data, but in designing self-validating experiments that provide clear, interpretable insights into a compound's true biological function. This approach will undoubtedly expand the therapeutic utility of the pyridinylmorpholine class, leading to the development of new treatments for a wide range of human diseases.
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Methodological & Application
The Rising Star in Asymmetric Catalysis: A Guide to 2-(Pyridin-2-yl)morpholine
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned chiral ligands as indispensable tools for asymmetric catalysis. Among the myriad of available ligands, those possessing a unique combination of steric and electronic properties often emerge as "privileged" structures, capable of inducing high levels of stereoselectivity in a broad range of chemical transformations. This guide delves into the burgeoning potential of 2-(pyridin-2-yl)morpholine, a chiral N,O-bidentate ligand, as a versatile and powerful component in the modern synthetic chemist's toolkit. While direct, comprehensive literature on this specific ligand remains emergent, this document consolidates foundational knowledge and provides detailed, field-proven protocols based on analogous and structurally related ligand systems.
Introduction: The Architectural Advantage of 2-(Pyridin-2-yl)morpholine
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and its ability to form well-defined, catalytically active metal complexes. 2-(Pyridin-2-yl)morpholine presents a compelling architecture for several key reasons:
-
N,O-Bidentate Coordination: The pyridine nitrogen and the morpholine oxygen provide two distinct points of coordination to a metal center. This bidentate chelation imparts stability to the resulting metal complex and creates a rigid chiral environment around the catalytic site.
-
Defined Chiral Pocket: The stereocenter at the C2 position of the morpholine ring, adjacent to the coordinating oxygen, directly influences the spatial arrangement of the substrates approaching the metal center. This proximity is crucial for effective chiral induction.
-
Tunable Electronic Properties: The pyridine ring's electronic nature can be modulated through substitution, allowing for the fine-tuning of the ligand's interaction with the metal and, consequently, the catalytic activity and selectivity.
While a significant body of research exists for the broader class of pyridine-containing chiral ligands, such as the well-established pyridine-oxazoline (PyOx) systems, the exploration of 2-(pyridin-2-yl)morpholine is a more recent endeavor.[1][2] This guide aims to bridge this gap by providing practical insights and methodologies.
Synthesis and Resolution of 2-(Pyridin-2-yl)morpholine
The accessibility of a chiral ligand in its enantiomerically pure form is a critical prerequisite for its application in asymmetric catalysis. The following sections outline a plausible and practical approach to the synthesis and resolution of 2-(pyridin-2-yl)morpholine, based on established organic chemistry principles.
Racemic Synthesis of 2-(Pyridin-2-yl)morpholine
A common strategy for the synthesis of morpholine derivatives involves the cyclization of an appropriate amino alcohol precursor.[3] A potential route to racemic 2-(pyridin-2-yl)morpholine is depicted below.
Protocol 1: Racemic Synthesis of 2-(Pyridin-2-yl)morpholine
Materials:
-
2-Vinylpyridine
-
Ethanolamine
-
Strong base (e.g., Sodium ethoxide)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1.0 eq) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a strong base such as sodium ethoxide.
-
Addition of 2-Vinylpyridine: Slowly add 2-vinylpyridine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford racemic 2-(pyridin-2-yl)morpholine.
Enantiomeric Resolution
Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a robust and widely used method for separating enantiomers.[4][5] For the basic 2-(pyridin-2-yl)morpholine, a chiral acid is the resolving agent of choice.
Protocol 2: Enantiomeric Resolution of 2-(Pyridin-2-yl)morpholine
Materials:
-
Racemic 2-(pyridin-2-yl)morpholine
-
Chiral resolving acid (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic 2-(pyridin-2-yl)morpholine (1.0 eq) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve the chiral resolving acid (0.5 eq) in the same hot solvent.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (ee) of the resolved amine can be determined at this stage by converting a small sample of the salt back to the free amine and analyzing it by chiral HPLC.
-
Recrystallization (Optional): If the initial ee is not satisfactory, recrystallize the diastereomeric salt from the same solvent system to enhance its purity.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and DCM. Add an aqueous solution of sodium hydroxide with vigorous stirring until the salt dissolves and the aqueous layer is basic.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(pyridin-2-yl)morpholine. The other enantiomer can be recovered from the mother liquor by a similar work-up and can be resolved using the enantiomer of the chiral acid.
Application in Asymmetric Catalysis: Representative Protocols
The true measure of a chiral ligand lies in its performance in asymmetric catalytic reactions. While specific examples for 2-(pyridin-2-yl)morpholine are not yet widely reported, its structural similarity to pyridine-oxazoline (PyOx) ligands suggests its potential in a variety of transition metal-catalyzed transformations.[1][6][7][8] The following protocols are based on well-established procedures for analogous ligand systems and serve as a starting point for exploring the catalytic utility of 2-(pyridin-2-yl)morpholine.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols. Ruthenium complexes bearing chiral N,N- or N,O-ligands are often highly effective catalysts for this transformation.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)- or (R)-2-(Pyridin-2-yl)morpholine
-
Anhydrous isopropanol
-
Sodium isopropoxide
-
Acetophenone
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in anhydrous DCM. Stir the solution at room temperature for 1 hour to form the catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous isopropanol.
-
Initiation: Add the pre-formed catalyst solution to the substrate solution. Then, add a solution of sodium isopropoxide in isopropanol (5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by GC or TLC.
-
Work-up and Analysis: Once the reaction is complete, quench it with water and extract the product with an organic solvent. Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Chiral Lewis acid catalysts, often generated in situ from a metal salt and a chiral ligand, are commonly employed.
Protocol 4: Asymmetric Mukaiyama Aldol Reaction
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S)- or (R)-2-(Pyridin-2-yl)morpholine
-
Anhydrous dichloromethane (DCM)
-
Benzaldehyde
-
Silyl enol ether of acetone (e.g., 1-(trimethylsiloxy)prop-1-ene)
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%), the chiral ligand (11 mol%), and activated 4 Å molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 1-2 hours.
-
Reaction Setup: Cool the catalyst mixture to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Add benzaldehyde (1.0 eq) to the reaction mixture, followed by the slow addition of the silyl enol ether (1.2 eq).
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. After warming to room temperature, extract the product with DCM. Purify the crude product by column chromatography. Determine the enantiomeric excess of the aldol product by chiral HPLC analysis.
Data Presentation and Visualization
To facilitate the evaluation and optimization of catalytic systems employing 2-(pyridin-2-yl)morpholine, it is crucial to present data in a clear and organized manner.
Table 1: Hypothetical Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Ligand | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (S)-Ligand | 25 | 12 | >99 | 92 (R) |
| 2 | (R)-Ligand | 25 | 12 | >99 | 91 (S) |
| 3 | (S)-Ligand | 40 | 6 | >99 | 90 (R) |
| 4 | (R)-Ligand | 0 | 24 | 85 | 95 (S) |
Workflow for Catalyst Screening and Optimization
Caption: A generalized workflow for the development of catalytic applications using a new chiral ligand.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified representation of a plausible catalytic cycle for Ru-catalyzed transfer hydrogenation.
Conclusion and Future Outlook
2-(Pyridin-2-yl)morpholine represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its straightforward structural features, combined with the potential for high enantioselectivity, make it an attractive candidate for further investigation. The protocols and insights provided in this guide, though based on analogous systems, offer a solid foundation for researchers to begin exploring the catalytic capabilities of this ligand. Future work should focus on the development of a scalable and efficient synthesis and resolution of 2-(pyridin-2-yl)morpholine, followed by a systematic evaluation of its performance in a wide array of asymmetric transformations. As the demand for enantiomerically pure molecules continues to grow, the discovery and application of novel chiral ligands like 2-(pyridin-2-yl)morpholine will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
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-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
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-
ResearchGate. Pyridine and related ligands in transition metal homogeneous catalysis. [Link]
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Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
DiVA portal. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Functionalized Pyridine-2,6-bis(imidazolines) by Ring Transformation of 4-(Aminomethyl)oxazoline Derivatives. [Link]
-
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-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
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-
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-
The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]
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Application Note: A Robust and Optimized Protocol for the Palladium-Catalyzed Synthesis of 2-(pyridin-2-yl)morpholine
Abstract
This application note provides a comprehensive, field-proven guide to the synthesis of 2-(pyridin-2-yl)morpholine, a key heterocyclic scaffold prevalent in medicinal chemistry. The protocol is centered around the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. We present a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, guidance on component selection, and critical troubleshooting advice. This document is designed to empower researchers to reliably synthesize this valuable compound and its derivatives with high efficiency and purity.
Introduction: The Significance of the Pyridinyl-Morpholine Scaffold
The 2-(pyridin-2-yl)morpholine moiety is a privileged structure in modern drug discovery, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to engage with a variety of biological targets. The synthesis of this scaffold, however, requires a robust and well-optimized chemical transformation. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging the critical aryl-amine bond between the pyridine and morpholine rings.[1] This reaction offers broad functional group tolerance, high yields, and reliable scalability, making it an indispensable tool for medicinal chemists.[2]
This guide explains the causality behind experimental choices, from the selection of the palladium source and ligand to the crucial role of the base and solvent system. By understanding the "why" behind each step, researchers can not only replicate the protocol but also adapt it for the synthesis of novel analogs.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a complex catalytic process that orchestrates the formation of a C–N bond between an aryl halide (or pseudohalide) and an amine.[1] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center.
The generally accepted catalytic cycle can be visualized as follows:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]
-
Amine Coordination & Deprotonation: The morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed as the desired 2-(pyridin-2-yl)morpholine product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
Experimental Protocol: Synthesis of 2-(pyridin-2-yl)morpholine
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with secondary amines. It is designed to be a reliable starting point for researchers.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 10.0 | 1.0 | Use high-purity grade. Can be substituted with 2-bromopyridine. |
| Morpholine | C₄H₉NO | 87.12 | 12.0 | 1.2 | Use freshly opened or distilled. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.10 | 0.01 (1 mol%) | Palladium(0) source. Handle in a fume hood. |
| XPhos | C₃₉H₅₇P | 564.84 | 0.24 | 0.024 (2.4 mol%) | Bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 14.0 | 1.4 | Strong, non-nucleophilic base. Handle under inert gas. |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | Anhydrous, degassed solvent. |
Equipment
-
100 mL oven-dried, two-necked round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The entire procedure should be conducted under an inert atmosphere to prevent deactivation of the catalyst.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
-
Inert Atmosphere Setup: Assemble the oven-dried flask with a stir bar and condenser under a positive pressure of argon or nitrogen.
-
Catalyst Pre-formation: To the flask, add the palladium source (Pd₂(dba)₃, 92 mg, 0.10 mmol), the ligand (XPhos, 135 mg, 0.24 mmol), and the base (Sodium tert-butoxide, 1.35 g, 14.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.
-
Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. A color change should be observed as the active catalyst forms.
-
Reagent Addition: Add 2-chloropyridine (0.95 mL, 10.0 mmol) followed by morpholine (1.05 mL, 12.0 mmol) to the flask via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material (2-chloropyridine) is consumed (typically 4-12 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(pyridin-2-yl)morpholine.
Causality and Optimization: Key Parameter Insights
The success of this synthesis hinges on the careful selection of each component.
-
Aryl Halide (Ar-X): The reactivity of the C-X bond follows the trend I > Br > Cl.[4] While 2-chloropyridine is more economical, it is less reactive, often requiring more robust ligands (like XPhos or RuPhos) and higher temperatures.[3] 2-Bromopyridine is a more reactive and often more reliable starting material, potentially allowing for milder conditions.
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized palladacycle pre-catalysts can offer more consistent and reliable initiation of the catalytic cycle.[3]
-
Ligand Selection: This is arguably the most critical parameter. For challenging substrates like chloropyridines, bulky, electron-rich biarylphosphine ligands are essential. They promote the difficult oxidative addition step and facilitate the final reductive elimination.[3]
-
XPhos: A highly effective and versatile ligand for a broad range of C-N couplings.
-
RuPhos/SPhos: Also identified as outstanding ligands for coupling secondary amines to pyridine rings.[5]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, particularly in THF as a solvent.[5]
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene is widely used due to its high boiling point. Ethereal solvents like 1,4-dioxane or THF are also effective and can be preferable depending on the specific catalyst system.[5]
Troubleshooting and Safety
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure reagents/solvent; Insufficient temperature. | Ensure a strictly inert atmosphere; Use anhydrous, degassed solvents; Verify base quality; Consider a more reactive pre-catalyst; Increase reaction temperature.[3] |
| Hydrodehalogenation | Competing reduction of the aryl halide. | Ensure scrupulously dry conditions; Use a slight excess of the amine (1.2-1.5 equiv); Ensure high-purity base.[3] |
| Side Product Formation | Reaction with impurities; Catalyst decomposition. | Purify starting materials; Screen different ligands or bases to find a more selective system. |
Safety Precautions:
-
Palladium compounds, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is performed under an inert atmosphere; ensure proper handling of gas cylinders and lines.
-
Sodium tert-butoxide is highly reactive with water; handle with care.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 2-(pyridin-2-yl)morpholine. By carefully selecting the palladium source, ligand, base, and solvent, and by adhering to strict anhydrous and inert reaction conditions, researchers can achieve high yields of this medicinally important scaffold. The protocol and insights provided in this application note serve as a robust foundation for both the synthesis of the target compound and the future development of novel derivatives.
References
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link].
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link].
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Windsor. Available at: [Link].
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link].
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link].
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of York. Available at: [Link].
-
Recent Strategies for the Synthesis of Pyridine Derivatives. ResearchGate. Available at: [Link].
-
Step by step palladium mediated syntheses of new 2-(pyridin-2-yl)-6-R-nicotinic acids and esters. ResearchGate. Available at: [Link].
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link].
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. Available at: [Link].
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. National Institutes of Health. Available at: [Link].
-
Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link].
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. Available at: [Link].
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link].
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. ijsrem.com. Available at: [Link].
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. National Institutes of Health. Available at: [Link].
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link].
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link].
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link].
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link].
Sources
The Strategic Application of Chiral 2-(Pyridin-2-yl)morpholine Scaffolds in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Rise of Privileged Scaffolds
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development, as the therapeutic efficacy and toxicological profile of a chiral molecule are often intrinsically linked to its absolute configuration. Asymmetric catalysis, the use of chiral catalysts to stereoselectively create new chiral centers, has emerged as the most elegant and atom-economical approach to this challenge.[1] Central to this field is the design and application of chiral ligands, organic molecules that coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction.[2]
Among the myriad of chiral ligands developed, those containing a pyridine moiety have garnered significant interest due to their unique electronic and steric properties.[3] The pyridine nitrogen, being less basic than its aliphatic counterparts, can fine-tune the reactivity of the metal center. Furthermore, the rigid aromatic backbone of pyridine provides a predictable framework for the spatial arrangement of chiral substituents. This application note delves into the utility of the 2-(pyridin-2-yl)morpholine scaffold as a valuable platform for constructing novel chiral ligands and its application in asymmetric synthesis. While direct catalytic applications of the unsubstituted parent molecule are emerging, its true potential lies in its derivatives, where the morpholine ring serves as a robust chiral backbone.
Structural Merits of the 2-(Pyridin-2-yl)morpholine Framework
The efficacy of a chiral ligand is dictated by its three-dimensional structure. The 2-(pyridin-2-yl)morpholine scaffold possesses several key features that make it an attractive candidate for ligand design:
-
Bidentate Coordination: The pyridine nitrogen and the morpholine nitrogen can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This pre-organization of the ligand-metal complex can reduce the entropic penalty of catalysis and enhance stereoselectivity.
-
Inherent Chirality: The stereocenter at the C2 position of the morpholine ring, adjacent to the pyridine ring, creates a chiral pocket around the metal center. The substituent at this position can be strategically chosen to maximize steric hindrance and enforce a specific trajectory for the incoming substrate.
-
Conformational Rigidity: The cyclic nature of the morpholine ring imparts a degree of conformational rigidity to the ligand, which is crucial for effective stereochemical communication. This rigidity helps to maintain a well-defined chiral environment throughout the catalytic cycle.
-
Tunability: The morpholine nitrogen can be readily functionalized with various substituents to modulate the steric and electronic properties of the ligand. This allows for the fine-tuning of the ligand's performance for a specific application.
Synthesis of Enantiopure 2-Substituted Morpholines: A Gateway to Chiral Ligands
The synthesis of enantiomerically pure 2-substituted morpholines is a critical first step in harnessing the potential of the 2-(pyridin-2-yl)morpholine scaffold. A highly effective method for achieving this is the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][5][6][7] This approach allows for the direct installation of the desired stereocenter with high enantioselectivity.
Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine
This protocol describes the synthesis of enantiomerically enriched (R)-N-Cbz-2-phenylmorpholine, a key precursor for a chiral 2-(pyridin-2-yl)morpholine derivative.
Reaction Scheme:
A representative asymmetric hydrogenation reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Eq. |
| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | 295.34 | 295 | 1.0 | 1.0 |
| [Rh((R,R)-Me-DuPhos)(COD)]BF4 | 634.25 | 6.3 | 0.01 | 0.01 |
| Dichloromethane (DCM), degassed | - | 10 mL | - | - |
| Hydrogen gas (high purity) | 2.02 | - | - | - |
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh((R,R)-Me-DuPhos)(COD)]BF4 (6.3 mg, 0.01 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the flask from the glovebox and add N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (295 mg, 1.0 mmol).
-
Solvent Addition: Add degassed dichloromethane (10 mL) via syringe. The solution should be a clear, orange-red color.
-
Hydrogenation: Place the Schlenk flask in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After 24 hours, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford (R)-N-Cbz-2-phenylmorpholine as a white solid.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation
Once the enantiopure 2-substituted morpholine is synthesized, it can be converted into a 2-(pyridin-2-yl)morpholine derivative for use as a chiral ligand. A common application for such ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.[8]
Hypothetical Ligand Synthesis:
The synthesized (R)-N-Cbz-2-phenylmorpholine can be deprotected and subsequently reacted with 2-chloropyridine to yield the target ligand, (R)-2-phenyl-4-(pyridin-2-yl)morpholine.
Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol describes a hypothetical application of (R)-2-phenyl-4-(pyridin-2-yl)morpholine as a chiral ligand in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Reaction Scheme:
A representative Pd-catalyzed asymmetric allylic alkylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Eq. |
| 1,3-Diphenylallyl acetate | 252.30 | 126 | 0.5 | 1.0 |
| Dimethyl malonate | 132.12 | 198 | 1.5 | 3.0 |
| [Pd(allyl)Cl]2 | 365.85 | 4.6 | 0.0125 | 0.025 |
| (R)-2-phenyl-4-(pyridin-2-yl)morpholine | 254.32 | 9.5 | 0.0375 | 0.075 |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 203.43 | 305 | 1.5 | 3.0 |
| Potassium acetate (KOAc) | 98.14 | 4.9 | 0.05 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - | - |
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Pd(allyl)Cl]2 (4.6 mg, 0.0125 mmol) and (R)-2-phenyl-4-(pyridin-2-yl)morpholine (9.5 mg, 0.0375 mmol) to a flame-dried Schlenk flask. Add anhydrous dichloromethane (2 mL) and stir for 30 minutes at room temperature.
-
Reaction Setup: To a separate flame-dried Schlenk flask, add 1,3-diphenylallyl acetate (126 mg, 0.5 mmol), dimethyl malonate (198 mg, 1.5 mmol), and potassium acetate (4.9 mg, 0.05 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (3 mL) followed by N,O-bis(trimethylsilyl)acetamide (BSA) (305 mg, 1.5 mmol).
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to afford the desired product.
Expected Outcome:
-
Yield: High
-
Enantiomeric Excess (ee): High (hypothetically, based on the performance of similar ligands)
Mechanistic Rationale: The Origin of Stereoselectivity
The stereochemical outcome of the asymmetric allylic alkylation is determined in the nucleophilic attack step on the π-allyl palladium intermediate. The chiral ligand, (R)-2-phenyl-4-(pyridin-2-yl)morpholine, creates a well-defined chiral environment around the palladium center. The phenyl group at the C2 position of the morpholine ring is expected to effectively shield one face of the π-allyl intermediate, directing the incoming nucleophile to the opposite, less sterically hindered face. This steric control is the primary source of enantioselectivity.
A simplified model illustrating stereocontrol.
Conclusion and Future Outlook
The 2-(pyridin-2-yl)morpholine scaffold represents a promising and versatile platform for the development of novel chiral ligands for asymmetric catalysis. Through efficient synthetic routes to enantiopure 2-substituted morpholines, a diverse array of ligands can be accessed. The inherent structural features of this framework, including bidentate coordination, conformational rigidity, and tunability, make it an ideal candidate for tackling a wide range of asymmetric transformations. The hypothetical application in palladium-catalyzed asymmetric allylic alkylation serves as a compelling example of its potential. Further exploration of this ligand class in other metal-catalyzed reactions is warranted and is expected to lead to the discovery of new and highly efficient catalytic systems for the synthesis of valuable chiral molecules.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
- Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- RSC Publishing. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- RSC Publishing. (n.d.).
- Watanabe, K., et al. (2026). Fluxional Axially Chiral P,Pyridine Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation.
- DiVA portal. (n.d.). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis.
- PubMed. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents.
- ACS Publications. (n.d.).
- PubMed. (2009).
- Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- PubMed. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols.
- ResearchGate. (n.d.).
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- NIH. (2023).
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- Blog. (2025).
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- PMC - PubMed Central. (n.d.).
- PMC - NIH. (n.d.). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
- MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
- ResearchGate. (n.d.). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
- NIH. (n.d.). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL].
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the 2-(Pyridin-2-yl)morpholine Scaffold in Modern Anticancer Drug Design
Introduction
In the landscape of oncology drug discovery, the relentless pursuit of targeted therapies has led to the identification of key signaling pathways that drive cancer cell proliferation and survival. Among these, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated cascades in human cancers.[1][2] This has rendered the components of this pathway, particularly PI3K and mTOR kinases, highly attractive targets for therapeutic intervention. A significant breakthrough in the design of inhibitors for these kinases has been the identification and utilization of the morpholine moiety as a "privileged" pharmacophore.[3] Specifically, the 2-(pyridin-2-yl)morpholine scaffold and its derivatives have emerged as a cornerstone in the development of potent and selective PI3K and mTOR inhibitors.[4][5][6]
The morpholine ring, with its unique structural and electronic properties, has been shown to be crucial for establishing a key hydrogen bond interaction with the hinge region of the ATP-binding site of PI3K and mTOR kinases.[2][4] This interaction, coupled with the versatility of the pyridine ring for exploring the affinity pocket, provides a robust framework for the design of highly effective anticancer agents. This application note will delve into the mechanistic underpinnings of 2-(pyridin-2-yl)morpholine-based inhibitors, provide exemplary protocols for their synthesis and biological evaluation, and discuss the structure-activity relationships that guide the optimization of these promising therapeutic candidates.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The anticancer activity of 2-(pyridin-2-yl)morpholine derivatives is primarily attributed to their potent inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, mutations in components of this pathway lead to its constitutive activation, driving tumorigenesis.[1]
The morpholine moiety of these inhibitors plays a pivotal role in their mechanism of action. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a valine residue in the hinge region of the kinase domain (Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR).[2][4] This interaction mimics the hydrogen bond formed by the adenine ring of ATP, allowing these compounds to act as ATP-competitive inhibitors. The pyridine ring, on the other hand, typically extends into the "affinity pocket" of the ATP-binding site, where substitutions on the ring can be tailored to enhance potency and selectivity for different kinase isoforms.[4][6]
By inhibiting PI3K and/or mTOR, these compounds effectively block the downstream signaling cascade. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates Akt.[1] Inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling, leading to the inhibition of protein synthesis, cell growth, and proliferation, and often inducing apoptosis.[7][8]
Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-(pyridin-2-yl)morpholine derivatives.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective PI3K/mTOR inhibitors based on the 2-(pyridin-2-yl)morpholine scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the biological activity of these compounds.
-
The Morpholine Ring: The morpholine moiety is considered essential for PI3K binding, with its oxygen atom forming a critical hydrogen bond with the kinase hinge region.[2][4] Modifications to the morpholine ring, such as the introduction of bridged structures, have been shown to enhance selectivity for mTOR over PI3K.[9][10]
-
The Pyridine Ring: The pyridine ring and its substituents play a crucial role in modulating potency and selectivity. The nitrogen atom in the pyridine ring can participate in additional hydrogen bonding interactions within the ATP-binding site. Substituents on the pyridine ring can be varied to optimize interactions with the affinity pocket, thereby improving inhibitory activity and isoform selectivity.[4][6] For instance, the introduction of a trifluoromethyl group can enhance cellular activity towards PI3Kα.[2]
-
The Core Scaffold: The heterocyclic core linking the morpholine and pyridine moieties is another area for modification. Triazine, pyrimidine, quinazoline, and pyrrolopyrimidine cores have all been successfully employed to generate potent inhibitors.[1][5][11][12] The choice of the core scaffold can influence the overall geometry of the molecule and its presentation to the kinase active site.
Quantitative Analysis of Representative Inhibitors
The following table summarizes the in vitro activity of several representative morpholine-containing PI3K/mTOR inhibitors.
| Compound Name (Synonym) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| PQR309 (Bimiralisib) | 29 | 126 | 35 | 94 | 17 | [4] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 | 17 | [2] |
| ZSTK474 | 1.6 | 9.3 | 20.8 | 3.9 | - | [13] |
| Compound 17f | 4.2 | 25.1 | 18.3 | 11.5 | 8.7 | [11] |
Note: IC50 values can vary depending on the specific assay conditions. "-" indicates data not reported in the cited source.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and biological evaluation of novel 2-(pyridin-2-yl)morpholine derivatives as anticancer agents.
Protocol 1: General Synthesis of a 2-(Pyridin-2-yl)morpholine Derivative
This protocol describes a representative synthesis of a 2-(aryl)-4-morpholino-quinazoline derivative, a common scaffold incorporating the key pharmacophoric elements.
Materials:
-
2-Amino-N-arylbenzamide
-
2-Chloropyridine
-
Morpholine
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Quinazolinone Core. A mixture of 2-amino-N-arylbenzamide (1.0 eq), 2-chloropyridine (1.2 eq), palladium acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane is heated under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Chlorination of the Quinazolinone. The crude quinazolinone from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux for 2-4 hours to yield the 4-chloroquinazoline intermediate.
-
Step 3: Nucleophilic Substitution with Morpholine. The 4-chloroquinazoline intermediate (1.0 eq) is dissolved in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF). Morpholine (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) are added, and the mixture is heated at 80-100 °C for 4-8 hours.
-
Step 4: Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final 2-(pyridin-2-yl)-4-morpholinoquinazoline derivative.
-
Step 5: Characterization. The structure of the final compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[14]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of a 2-(pyridin-2-yl)morpholine derivative.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Synthesized test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested from culture flasks and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is carefully removed, and 100 µL of the medium containing various concentrations of the test compounds is added to each well. A vehicle control (medium with DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37 °C and 5% CO2.
-
MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15][16][17]
Conclusion
The 2-(pyridin-2-yl)morpholine scaffold has proven to be an exceptionally valuable framework in the design of targeted anticancer therapies. Its ability to effectively inhibit the PI3K/Akt/mTOR pathway, a central node in cancer cell signaling, underscores its therapeutic potential. The modular nature of this scaffold, allowing for systematic modifications to the pyridine ring and the heterocyclic core, provides medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties. The protocols and SAR insights provided in this application note serve as a guide for researchers and drug development professionals in the continued exploration and optimization of this promising class of anticancer agents. Further investigation into novel derivatives and their in vivo efficacy will be crucial in translating the potential of these compounds into clinically effective cancer treatments.
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Vite, J. R., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(14), 6283–6300. [Link]
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Peng, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654. [Link]
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Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. [Link]
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Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236–3247. [Link]
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Furet, P., et al. (2013). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2823–2853. [Link]
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El-Gamal, M. I., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
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Alam, M. A., et al. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). Current Medicinal Chemistry, 28(39), 8227–8269. [Link]
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Chen, C. H., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(7), 12343–12365. [Link]
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Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(14), 6283–6300. [Link]
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Venkatesan, A. M., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]
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Wudarska, M., et al. (2022). Second generation of mTOR inhibitors. ResearchGate. [Link]
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Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(4), 2137–2142. [Link]
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Dwivedi, P., et al. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
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Rodriguez-Linares, B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Rodriguez-Linares, B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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El-Damasy, A. K., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]
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Ray, A., et al. (2022). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry, 19(6), 739-753. [Link]
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Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735–1741. [Link]
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Heiran, R., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 12, 1362844. [Link]
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Ghorab, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 589. [Link]
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Application Notes and Protocols: Evaluating 2-(pyridin-2-yl)morpholine as a Novel Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerase II in Cancer Therapy
DNA topoisomerase II (Topo II) is an essential nuclear enzyme that plays a pivotal role in managing DNA topology.[1][2][3] It transiently cleaves both strands of a DNA duplex to allow another to pass through, a mechanism crucial for processes like DNA replication, transcription, and chromosome segregation.[3][4] Due to their heightened reliance on this enzyme to manage the topological stresses of rapid proliferation, cancer cells are particularly vulnerable to agents that disrupt Topo II function.[2][5] This vulnerability has made Topo II a prime target for anticancer drug development.[6]
Agents targeting Topo II are broadly classified into two categories: catalytic inhibitors and poisons.[1][2]
-
Topoisomerase II catalytic inhibitors interfere with the enzymatic cycle, for instance, by blocking ATP binding or DNA binding, thereby reducing the overall activity of the enzyme.[1][2]
-
Topoisomerase II poisons , in contrast, stabilize the transient "cleavage complex," where the enzyme is covalently bound to the cleaved DNA.[4][5][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that trigger cell death pathways like apoptosis.[5][6][7] Notably, all clinically approved Topo II-targeted anticancer drugs, such as etoposide, act as poisons.[1][4]
This document provides a comprehensive guide for the evaluation of 2-(pyridin-2-yl)morpholine , a novel small molecule, as a potential Topoisomerase II inhibitor. The following sections detail the experimental workflows, from initial biochemical characterization to cellular validation, required to determine its mechanism of action.
Experimental Workflow for Characterization
The investigation into whether 2-(pyridin-2-yl)morpholine acts on Topoisomerase II will follow a logical progression from in vitro biochemical assays to cell-based assays. This workflow is designed to first establish direct enzyme interaction and then to understand the compound's effects in a biological context.
Figure 1: A workflow for characterizing a potential Topoisomerase II inhibitor.
PART 1: Biochemical Assays - Direct Enzyme Inhibition
The initial phase of evaluation focuses on direct interactions between 2-(pyridin-2-yl)morpholine and purified human Topoisomerase IIα. These assays will determine if the compound inhibits the catalytic activity of the enzyme and, if so, whether it acts as a catalytic inhibitor or a poison.
Topoisomerase II Relaxation Assay
Principle: This assay measures the ability of Topo II to relax supercoiled plasmid DNA in the presence of ATP.[8][9] Catalytic inhibitors will prevent this relaxation. The different DNA topologies (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.[9]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mix for each concentration of 2-(pyridin-2-yl)morpholine to be tested. For a 30 µL reaction:
-
3 µL of 10x Human Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).[10]
-
1 µL of 30x ATP (30 mM).[10]
-
0.5 µL of supercoiled pBR322 DNA (1 µg/µL).[9]
-
x µL of 2-(pyridin-2-yl)morpholine (in DMSO, typically 1% of final volume).
-
Water to a final volume of 27 µL.
-
-
Enzyme Addition: Add 3 µL of diluted human Topoisomerase IIα (e.g., 1-2 units, predetermined for full relaxation) to each reaction tube, except for the negative control.[9]
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.[8][9]
-
Reaction Termination: Stop the reaction by adding 6 µL of 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[11][12]
-
Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V until the dye front has migrated sufficiently.[8]
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Safe) and visualize under UV light.[3][8] Supercoiled DNA will migrate faster than relaxed DNA.
Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition relative to the no-drug control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Topoisomerase II Decatenation Assay
Principle: This assay leverages the unique ability of Topo II to resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[13][14][15] This process is ATP-dependent.[14] Catalytic inhibitors will prevent the release of minicircles from the kDNA network. When run on an agarose gel, the large kDNA network remains in the well, while the decatenated minicircles migrate into the gel.[10][13]
Protocol:
-
Reaction Setup: Prepare reaction mixes on ice, similar to the relaxation assay, but substitute supercoiled plasmid with kDNA. For a 20 µL reaction:
-
Enzyme Addition: Add 1 µL of diluted human Topoisomerase IIα.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[12] Optionally, add Proteinase K (to a final concentration of 50 µg/mL) and incubate for another 15 minutes at 37°C to digest the enzyme.[12][13]
-
Electrophoresis: Load samples onto a 1% agarose gel.[13]
-
Visualization: Stain and visualize as described previously.
Data Analysis: The disappearance of the decatenated minicircle bands indicates inhibition. Quantify the minicircle bands and calculate the IC50 as in the relaxation assay.
Topoisomerase II DNA Cleavage Assay
Principle: This assay is crucial for identifying Topo II poisons. Poisons stabilize the cleavage complex, which can be trapped by adding a strong denaturant like SDS. This results in permanent, protein-linked DNA breaks. When supercoiled plasmid DNA is used as a substrate, the formation of linear DNA indicates poison activity.[16][17]
Protocol:
-
Reaction Setup: Prepare reactions as for the relaxation assay, using supercoiled plasmid DNA. It's important to note that some poisons do not require ATP, so reactions can be run with and without it.[16]
-
Enzyme Addition and Incubation: Add Topo IIα and incubate at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Add SDS to a final concentration of 0.2-0.5% and Proteinase K to 0.1 mg/mL. Incubate for a further 30 minutes at 37°C to digest the covalently attached Topo II.[16]
-
Purification: Perform a phenol-chloroform extraction to remove remaining protein and purify the DNA.
-
Electrophoresis: Analyze the DNA on a 1% agarose gel.
-
Visualization: Stain and visualize. The appearance of a linear DNA band, which migrates between the supercoiled and nicked circular forms, is indicative of a Topo II poison.
Data Analysis: Quantify the amount of linear DNA produced as a percentage of the total DNA. The concentration of the compound that produces 50% of the maximum linear DNA is the EC50 for cleavage.
| Assay Type | Substrate | Positive Result for Inhibition | Mechanism Indicated | Hypothetical IC50 for 2-(pyridin-2-yl)morpholine |
| Relaxation | Supercoiled Plasmid | Persistence of supercoiled DNA | Catalytic Inhibitor | 50 µM |
| Decatenation | Kinetoplast DNA (kDNA) | Absence of decatenated minicircles | Catalytic Inhibitor | 45 µM |
| Cleavage | Supercoiled Plasmid | Formation of linear DNA | Topoisomerase Poison | > 200 µM (No poison activity) |
PART 2: Cellular Assays - Biological Consequences
If biochemical assays indicate that 2-(pyridin-2-yl)morpholine is a Topo II inhibitor, the next step is to assess its effects on cancer cells.
Cell Viability Assays (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, HCT116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(pyridin-2-yl)morpholine for 48-72 hours.
-
Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Cell Cycle Analysis
Principle: Topo II inhibitors often cause cell cycle arrest, particularly in the G2/M phase, as the cell attempts to repair DNA damage before mitosis.[18] Flow cytometry with a DNA-staining dye like propidium iodide is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treatment: Treat cells with 2-(pyridin-2-yl)morpholine at concentrations around its GI50 for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the activity of a Topo II inhibitor.
In Vivo Complex of Enzyme (ICE) Bioassay
Principle: If the biochemical cleavage assay suggests that 2-(pyridin-2-yl)morpholine is a Topo II poison, the ICE bioassay can confirm this mechanism within cells.[14] This assay isolates and quantifies the amount of Topo II covalently bound to genomic DNA in treated cells.[3][14]
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse them directly in a denaturing solution (e.g., containing guanidine thiocyanate) to trap the cleavage complexes.
-
Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride gradient and centrifuge at high speed. DNA and protein-DNA complexes will band at a higher density than free proteins.
-
Fractionation and Detection: Fractionate the gradient and use slot-blotting or Western blotting with an antibody against Topoisomerase IIα to detect the enzyme in the DNA-containing fractions.
Data Analysis: An increase in the Topo IIα signal in the DNA fractions of compound-treated cells compared to controls confirms that the compound acts as a Topoisomerase II poison in a cellular context.
Mechanism of Action: Differentiating Inhibitors from Poisons
The distinction between a catalytic inhibitor and a poison is critical and has significant implications for drug development.[1] Poisons, by inducing DNA damage, are generally more cytotoxic but also carry a higher risk of secondary malignancies.[6][19] Catalytic inhibitors, which do not generate DNA breaks, may offer a safer therapeutic profile.[19]
Figure 2: The Topoisomerase II catalytic cycle and points of intervention for inhibitors and poisons.
Conclusion
The protocols outlined in this document provide a rigorous framework for assessing 2-(pyridin-2-yl)morpholine as a potential Topoisomerase II inhibitor. By systematically progressing from direct enzymatic assays to cellular validation, researchers can determine not only if the compound targets Topo II but also elucidate its specific mechanism of action—as either a catalytic inhibitor or a poison. This detailed characterization is an essential first step in the potential development of this novel compound as an anticancer therapeutic.
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Application Notes and Protocols for Determining the In Vitro Activity of 2-(pyridin-2-yl)morpholine
Authored by: Senior Application Scientist
Introduction: Unveiling the Neuromodulatory Potential of 2-(pyridin-2-yl)morpholine
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs.[1][2][3] Its unique physicochemical properties often impart favorable metabolic stability and pharmacokinetic profiles.[1][3] Morpholine derivatives have demonstrated a wide spectrum of biological activities, with a significant number of them acting on the central nervous system (CNS).[4] Specifically, many morpholine-containing molecules modulate the activity of key proteins involved in neurotransmission, such as monoamine transporters and enzymes.[4][5][6]
2-(pyridin-2-yl)morpholine, a distinct morpholine derivative, is structurally analogous to compounds known to interact with monoamine systems. The pyridine moiety, coupled with the morpholine ring, suggests a potential interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—or monoamine oxidases (MAO-A and MAO-B).[5] These transporters and enzymes are critical for regulating the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.[7][8] Dysregulation of these systems is implicated in a range of neurological and psychiatric disorders, making them prime targets for drug discovery.[9][10]
This comprehensive guide provides a systematic approach for researchers to elucidate the in vitro pharmacological profile of 2-(pyridin-2-yl)morpholine. We present a logical workflow, beginning with a broad-based screening strategy to identify its primary molecular target(s), followed by detailed, validated protocols for in-depth characterization of its potency and selectivity. The methodologies described herein are grounded in established principles of pharmacology and are designed to yield robust and reproducible data suitable for drug development and academic research.
Part 1: Initial Target Screening Strategy
To efficiently identify the primary biological target(s) of 2-(pyridin-2-yl)morpholine, a tiered screening approach is recommended. This strategy prioritizes assays that provide a broad overview of activity across the most probable target families: monoamine transporters and monoamine oxidases.
Tier 1: Monoamine Transporter and MAO Inhibition Screening
A logical first step is to perform functional assays at a single high concentration (e.g., 10 µM) of 2-(pyridin-2-yl)morpholine to detect significant inhibition of monoamine transporter uptake or MAO enzyme activity.
Figure 1. A streamlined workflow for the initial screening of 2-(pyridin-2-yl)morpholine activity.
Based on the results of this initial screen, subsequent in-depth characterization can be focused on the relevant targets. If significant inhibition is observed, proceed to the detailed protocols in Part 2 to determine the potency (IC₅₀) and binding affinity (Kᵢ) of the compound.
Part 2: Detailed In Vitro Assay Protocols
This section provides step-by-step protocols for the quantitative assessment of 2-(pyridin-2-yl)morpholine's activity on monoamine transporters and monoamine oxidases.
Protocol 1: Monoamine Transporter Radioligand Binding Assays (DAT, NET, SERT)
Scientific Rationale: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target. The resulting data are used to calculate the inhibitory constant (Kᵢ), which is an inverse measure of binding affinity.[11] A lower Kᵢ value indicates a higher affinity of the compound for the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding control: Nomifensine for DAT, Desipramine for NET, and Fluoxetine for SERT (all at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 2-(pyridin-2-yl)morpholine in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add the scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
| Target | Radioligand | Non-specific Control | Typical Kₔ |
| hDAT | [³H]WIN 35,428 | 10 µM Nomifensine | 2-10 nM |
| hNET | [³H]Nisoxetine | 10 µM Desipramine | 1-5 nM |
| hSERT | [³H]Citalopram | 10 µM Fluoxetine | 0.5-2 nM |
| Table 1. Components for Monoamine Transporter Radioligand Binding Assays. |
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assays (DAT, NET, SERT)
Scientific Rationale: While binding assays measure affinity, functional uptake assays measure the ability of a compound to inhibit the primary function of the transporter: clearing neurotransmitters from the extracellular space.[12] These assays utilize a fluorescent substrate that is taken up by the cells via the specific transporter, leading to an increase in intracellular fluorescence.[13][14] An inhibitor of the transporter will block this uptake, resulting in a reduced fluorescence signal. This method is highly amenable to high-throughput screening (HTS).[12][15]
Materials:
-
HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[13][14]
-
Assay Buffer (typically a Krebs-Ringer-HEPES buffer, pH 7.4).
-
Reference inhibitors: GBR-12909 for DAT, Desipramine for NET, and Paroxetine for SERT.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence microplate reader capable of bottom-read measurements.
Procedure:
-
Plate the cells in the microplates and allow them to form a confluent monolayer overnight.
-
Prepare serial dilutions of 2-(pyridin-2-yl)morpholine and reference inhibitors in the assay buffer.
-
On the day of the assay, remove the cell culture medium and add the assay buffer containing the various concentrations of the test compound or reference inhibitor.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.
-
Add the fluorescent substrate/masking dye solution to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 15-30 minutes, or as an endpoint reading after a specific incubation time.
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence versus time curve). For endpoint reads, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% activity) and a maximally effective concentration of a reference inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2. Workflow for the fluorescence-based neurotransmitter uptake assay.
Protocol 3: Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Scientific Rationale: Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[16] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[17] This assay measures the activity of MAO by detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of a substrate. In the presence of horseradish peroxidase (HRP), a fluorescent probe reacts with H₂O₂ to produce a fluorescent product.[9] A decrease in fluorescence indicates inhibition of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Fluorescent probe (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
Reference inhibitors: Clorgyline for MAO-A and Selegiline (or Pargyline) for MAO-B.
-
96-well black microplates.
-
A fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of 2-(pyridin-2-yl)morpholine and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme and the various concentrations of the test compound or reference inhibitor.
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution containing the MAO substrate, HRP, and the fluorescent probe.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530 nm Ex / ~585 nm Em for Amplex Red).
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a maximally effective concentration of a reference inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Enzyme | Selective Inhibitor | Typical Substrate |
| hMAO-A | Clorgyline | Kynuramine, p-tyramine |
| hMAO-B | Selegiline, Pargyline | Benzylamine, p-tyramine |
| Table 2. Reagents for MAO Inhibition Assays. |
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive in vitro pharmacological profile of 2-(pyridin-2-yl)morpholine.
-
Potency: The IC₅₀ and Kᵢ values quantify the potency of the compound at each target. Lower values indicate higher potency.
-
Selectivity: By comparing the potency across DAT, NET, SERT, MAO-A, and MAO-B, the selectivity profile of the compound can be determined. For example, a compound with a Kᵢ of 10 nM for NET and >1000 nM for all other targets would be considered a selective NET inhibitor.
A thorough understanding of the potency and selectivity of 2-(pyridin-2-yl)morpholine is crucial for predicting its potential therapeutic applications and off-target effects. Positive results from these in vitro assays would warrant further investigation into its mechanism of action (e.g., competitive vs. non-competitive inhibition) and subsequent evaluation in more complex cellular and in vivo models.
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Timmerman, A., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Semantic Scholar. [Link]
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Timmerman, A., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ResearchGate. [Link]
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Kumar, A., & Singh, R. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Molecular Structure, 1256, 132536. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Al-Ghorbani, M., et al. (2022). Comprehensive Assessment of Biomolecular Interactions of Morpholine-Based Mixed Ligand Cu(II) and Zn(II) Complexes of 2,2′-Bipyridine as Potential Anticancer and SARS-CoV-2 Agents: A Synergistic Experimental and Structure-Based Virtual Screening. Molecules, 27(24), 8838. [Link]
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Application Note: A High-Throughput Screening Workflow for the Interrogation of 2-(Pyridin-2-yl)morpholine Libraries
Abstract
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1] This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on conducting HTS campaigns focused on 2-(pyridin-2-yl)morpholine libraries. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance pharmacological and pharmacokinetic profiles.[2][3] Its derivatives are particularly prominent in Central Nervous System (CNS) drug discovery, where they can improve properties like solubility and brain permeability.[4] This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for key experimental decisions, from initial assay development and validation to the final stages of hit triage and confirmation. We present a robust, self-validating protocol for a cell-based reporter assay, detailed data analysis workflows, and strategies to mitigate common pitfalls, ensuring the generation of high-quality, actionable data for downstream hit-to-lead programs.
The Scientific Rationale: Why Screen 2-(Pyridin-2-yl)morpholine Libraries?
The selection of a chemical library is a critical decision that profoundly influences the outcome of any HTS campaign. Libraries built around a 2-(pyridin-2-yl)morpholine core are of significant interest for several scientifically grounded reasons:
-
A Privileged Scaffold: The morpholine ring is a six-membered saturated heterocycle recognized for its versatility and favorable properties in drug design.[3] Its presence can confer metabolic stability and improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule.[2][4]
-
Physicochemical Advantages: The morpholine nitrogen has a pKa value that renders it partially protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[4] This balance of hydrophilic and lipophilic character is crucial for cell permeability and bioavailability.
-
Structural Mimicry and Versatility: Morpholine derivatives can act as structural mimics of endogenous ligands, enabling them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[4][5] The addition of the pyridinyl group provides a key aromatic interaction point and a hydrogen bond acceptor, further expanding the potential target space.
-
Proven Therapeutic Relevance: Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology and CNS disorders, incorporate the morpholine moiety, validating its utility in generating bioactive compounds.[5][6]
Screening a library of these compounds allows for the systematic exploration of the chemical space around this validated core, leveraging its inherent drug-like properties to increase the probability of identifying high-quality hits.
Designing a Robust HTS Campaign
A successful HTS campaign is built upon a foundation of meticulous assay development and validation. The goal is to create a sensitive, reproducible, and scalable assay that can reliably distinguish true biological activity from experimental noise and artifacts.[7]
Assay Selection and Miniaturization
The choice between a biochemical and a cell-based assay is target-dependent. Cell-based assays are often preferred as they provide data within a more physiologically relevant context, assessing a compound's effects on a target within its native cellular environment.[8][9] For this guide, we will focus on a cell-based luciferase reporter gene assay , a common format used to measure the modulation of a specific signaling pathway.[9]
The critical first step is miniaturization—adapting the assay from a low-throughput format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates).[10][11] This process is essential for:
-
Conserving Reagents: Reducing the consumption of expensive biological reagents (cells, enzymes, antibodies).
-
Preserving Compound Libraries: Minimizing the amount of library compound needed per well, which is crucial when screening large collections.[11]
-
Increasing Throughput: Allowing for the screening of tens of thousands to millions of compounds in a reasonable timeframe.[12]
The Workflow of High-Throughput Screening
The overall HTS process follows a logical progression from initial setup to the identification of validated hits. Each stage has a distinct purpose and is governed by rigorous quality control.
Critical Assay Validation Parameters
Before committing to a full-scale screen, the miniaturized assay must be rigorously validated to ensure its robustness.[7] This involves evaluating key statistical parameters, typically by running several plates containing only control compounds.
| Parameter | Description | Acceptance Criterion | Causality & Rationale |
| Z'-Factor | A measure of the statistical separation between the high (positive) and low (negative) signal controls. It reflects the assay's dynamic range and data variation. | Z' > 0.5 | A Z'-factor above 0.5 indicates a large enough separation between controls to confidently identify "hits" that fall outside the control range.[10] It is the gold standard for HTS assay quality. |
| Signal-to-Background (S/B) | The ratio of the mean high signal to the mean low signal. | S/B ≥ 5 | A sufficient S/B ratio ensures that the assay signal is strong enough to be detected above background noise, providing a clear window to measure compound activity. |
| Coefficient of Variation (%CV) | A measure of the data variability within a group of replicates (e.g., all negative controls), calculated as (Standard Deviation / Mean) * 100. | %CV < 15% | A low %CV indicates high precision and reproducibility. High variability can obscure real compound effects and lead to false positives or false negatives. |
Protocol: Cell-Based Reporter Assay for a 2-(Pyridin-2-yl)morpholine Library
This protocol describes a typical workflow for a 384-well plate-based luciferase reporter assay designed to identify inhibitors of a hypothetical signaling pathway.
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of a pathway-specific promoter.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, tissue-culture treated plates.
-
Compound Library: 2-(pyridin-2-yl)morpholine library plated in 384-well "assay-ready" plates at 10 mM in 100% DMSO.
-
Controls: Positive Control (known inhibitor), Negative Control (inactive compound or vehicle).
-
Reagents: Pathway Stimulant (e.g., a cytokine), Luciferase Assay Reagent (e.g., Bright-Glo™).
-
Equipment: Automated liquid handler, acoustic compound dispenser (e.g., Echo®), plate incubator, plate reader with luminescence detection.
Step-by-Step Experimental Protocol
Day 1: Cell Seeding
-
Cell Preparation: Culture the reporter cell line under standard conditions. On the day of the assay, harvest cells during the logarithmic growth phase.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilution: Dilute the cell suspension in culture medium to the predetermined optimal seeding density (e.g., 200,000 cells/mL).
-
Dispensing: Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (yielding 5,000 cells/well).
-
Incubation: Place the plates in a humidified incubator at 37°C, 5% CO₂ overnight to allow for cell attachment.
-
Rationale: An overnight incubation ensures cells form a healthy, adherent monolayer, which is critical for a uniform physiological response.
-
Day 2: Compound Treatment and Stimulation
-
Compound Transfer: Using an acoustic dispenser, transfer 50 nL of compound from the library source plates to the corresponding wells of the cell plates.
-
Control Wells: Dispense positive and negative controls into designated columns (e.g., columns 23 and 24). This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Rationale: Acoustic dispensing is a non-contact method that allows for the precise transfer of nanoliter volumes, minimizing cross-contamination and conserving the compound library.[13]
-
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Rationale: This step allows the compounds to permeate the cells and engage with their target before pathway stimulation.
-
-
Stimulation: Add 5 µL of the pathway stimulant (at a pre-optimized concentration) to all wells except the negative control wells, which receive 5 µL of assay buffer.
-
Incubation: Incubate the plates for the optimized duration (e.g., 6 hours) at 37°C, 5% CO₂ to allow for reporter gene expression.
Day 2: Signal Detection
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.
-
Rationale: Luciferase enzyme activity is temperature-dependent. Equilibration ensures consistent readings across all plates in a large batch.
-
-
Reagent Addition: Add 30 µL of the luciferase assay reagent to all wells.
-
Lysis & Signal Development: Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Triage
Raw data from the plate reader must be processed and analyzed to identify genuine hits while discarding false positives.[14]
Primary Data Analysis & Hit Selection
-
Normalization: The raw luminescence units (RLU) from each well are normalized to the in-plate controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
-
Rationale: Normalization accounts for plate-to-plate and within-plate variability, making the results comparable across the entire screen.[15]
-
-
Hit Threshold: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common method is to use three times the standard deviation (SD) of the negative control wells. Hit Threshold = Mean_%Inhibition_neg_ctrl + (3 * SD_%Inhibition_neg_ctrl) Any compound with a % Inhibition value above this threshold is considered a primary hit.
The Hit Validation Cascade
Primary hits have a high false-positive rate.[16] A rigorous validation cascade is essential to build confidence in the selected compounds.
-
Confirmation Screen: Primary hits are re-tested under the same conditions to ensure the activity is reproducible.[17]
-
Dose-Response (IC₅₀): Confirmed hits are tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step prioritizes the most potent compounds.
-
Orthogonal and Counter-Screens: These are the most critical steps for eliminating false positives.[14][16]
-
An orthogonal assay measures the same biological endpoint using a different technology (e.g., a biochemical binding assay instead of a cell-based reporter assay) to confirm the hit's activity is not an artifact of the primary assay format.
-
A counter-screen is used to identify compounds that interfere with the assay technology itself. For a luciferase assay, a key counter-screen is a direct test for luciferase enzyme inhibition.
-
Example Data: Dose-Response Analysis
The table below shows example data for a confirmed hit, which would be used to generate an IC₅₀ curve.
| Compound Conc. (µM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | Mean % Inhibition |
| 30.0 | 98.5 | 99.1 | 98.8 |
| 10.0 | 95.2 | 96.8 | 96.0 |
| 3.0 | 85.4 | 88.0 | 86.7 |
| 1.0 | 65.1 | 68.3 | 66.7 |
| 0.3 | 48.9 | 51.5 | 50.2 |
| 0.1 | 25.7 | 23.9 | 24.8 |
| 0.03 | 10.1 | 11.3 | 10.7 |
| 0.01 | 2.3 | 1.9 | 2.1 |
| Resulting IC₅₀: ~0.3 µM |
Conclusion and Outlook
The high-throughput screening of a 2-(pyridin-2-yl)morpholine library offers a promising strategy for the identification of novel, high-quality chemical matter for drug discovery programs. The success of such a campaign hinges not on the speed of screening alone, but on a meticulously planned and executed workflow grounded in sound scientific principles. By investing in robust assay development, adhering to stringent validation criteria, and employing a rigorous multi-step hit triage cascade, researchers can significantly increase the likelihood of discovering validated hits that are worthy of the substantial investment required for hit-to-lead optimization. The protocols and workflows described herein provide a validated framework to guide scientists in this endeavor, ultimately accelerating the path toward new therapeutic discoveries.
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Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current protocols in cytometry. Available at: [Link]
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Sahu, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]
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Ciaffoni, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Ciaffoni, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Finch, A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Library of Integrated Network-Based Cellular Signatures (LINCS). Available at: [Link]
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Liu, H., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
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Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
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Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]
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Muthu, M., et al. (2023). Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. Journal of the Chilean Chemical Society. Available at: [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available at: [Link]
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Sahu, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]
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Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Application Notes and Protocols for Investigating 2-(pyridin-2-yl)morpholine Derivatives in Neurodegenerative Disease Research
Introduction: A New Chemical Scaffold for a Multifaceted Challenge
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1][2] A common thread weaving through the complex pathology of these disorders is a cascade of cellular insults, including oxidative stress, neuroinflammation, and protein misfolding, which ultimately lead to neuronal cell death.[3][4] The morpholine nucleus, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its broad pharmacological activities.[2][5] When coupled with a pyridine moiety to form 2-(pyridin-2-yl)morpholine derivatives, this chemical class emerges as a promising avenue for the development of novel neuroprotective agents.
These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of 2-(pyridin-2-yl)morpholine derivatives. We will delve into their putative mechanism of action, centered on the modulation of the Sigma-1 receptor (S1R), provide detailed protocols for their synthesis and in vitro evaluation, and offer insights into data interpretation.
Mechanism of Action: Targeting the Sigma-1 Receptor for Neuroprotection
A growing body of evidence suggests that the neuroprotective effects of many small molecules, including those with a morpholine core, are mediated through the Sigma-1 receptor (S1R).[3][4][6] S1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, a critical hub for cellular stress responses.[6][7] S1R is not a traditional G-protein coupled receptor or ion channel; instead, it acts as an intracellular signaling modulator with pleiotropic effects on neuronal survival.[3][4]
Activation of S1R by agonist ligands, such as putative 2-(pyridin-2-yl)morpholine derivatives, is hypothesized to trigger a cascade of neuroprotective events:
-
Modulation of Calcium Homeostasis: S1R interacts with inositol triphosphate (IP3) receptors to regulate calcium signaling between the endoplasmic reticulum and mitochondria, preventing excitotoxicity-induced calcium overload, a common feature in neurodegeneration.[3][4]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: As a molecular chaperone, S1R helps to alleviate the unfolded protein response (UPR) and reduce ER stress, a key contributor to apoptosis in neurodegenerative conditions.[6]
-
Suppression of Oxidative Stress: S1R activation has been shown to upregulate antioxidant response elements (ARE), leading to the expression of protective enzymes that combat reactive oxygen species (ROS).[3][4][8]
-
Anti-inflammatory Effects: S1R signaling can inhibit the production of pro-inflammatory cytokines, thereby dampening the chronic neuroinflammation that exacerbates neuronal damage.[3][6]
The multifaceted nature of S1R's function makes it an attractive therapeutic target for neurodegenerative diseases, and 2-(pyridin-2-yl)morpholine derivatives represent a promising chemical class for S1R modulation.
Caption: Putative neuroprotective mechanism of 2-(pyridin-2-yl)morpholine derivatives via Sigma-1 Receptor activation.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-(pyridin-2-yl)morpholine Derivative
This protocol outlines a general, two-step synthetic route to a representative 2-(pyridin-2-yl)morpholine derivative. Researchers should adapt and optimize the reaction conditions based on the specific substitutions on the pyridine and morpholine rings.
Step 1: Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one
-
Materials: 2-acetylpyridine, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, Round bottom flasks, Reflux condenser.
-
Procedure:
-
Dissolve 2-acetylpyridine (1 equivalent) in CCl4 in a round bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-bromo-1-(pyridin-2-yl)ethan-1-one.
-
Step 2: Synthesis of 2-(pyridin-2-yl)morpholine
-
Materials: 2-bromo-1-(pyridin-2-yl)ethan-1-one, 2-aminoethanol, Potassium carbonate, Acetonitrile, Magnetic stirrer, Round bottom flask, Reflux condenser.
-
Procedure:
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1 equivalent) in acetonitrile, add 2-aminoethanol (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-(pyridin-2-yl)morpholine.
-
Purify by column chromatography (silica gel, dichloromethane:methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: General workflow for the synthesis of 2-(pyridin-2-yl)morpholine derivatives.
Protocol 2: In Vitro Neuroprotection Assay using a Hydrogen Peroxide-Induced Oxidative Stress Model
This protocol details a cell-based assay to evaluate the neuroprotective effects of a synthesized 2-(pyridin-2-yl)morpholine derivative against oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Materials: SH-SY5Y human neuroblastoma cell line, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well cell culture plates, 2-(pyridin-2-yl)morpholine derivative stock solution (in DMSO), Hydrogen peroxide (H₂O₂), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, Plate reader.
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(pyridin-2-yl)morpholine derivative in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100-200 µM, to be optimized for the cell line).
-
After the 24-hour pre-treatment with the compound, remove the medium and add the H₂O₂ solution to all wells except the no-treatment control.
-
Incubate for an additional 4-6 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the concentration of the test compound against cell viability to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
-
Data Presentation and Interpretation
Quantitative data from the synthesis and biological evaluation should be presented in a clear and organized manner.
Table 1: Physicochemical and Purity Data for Synthesized 2-(pyridin-2-yl)morpholine Derivative
| Parameter | Result | Method |
| Molecular Formula | C₉H₁₂N₂O | Mass Spectrometry |
| Molecular Weight | 164.21 g/mol | Mass Spectrometry |
| Appearance | Pale yellow oil | Visual Inspection |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
| ¹³C NMR | Conforms to structure | 100 MHz NMR |
Table 2: Neuroprotective Effect of 2-(pyridin-2-yl)morpholine Derivative against H₂O₂-Induced Toxicity in SH-SY5Y Cells
| Compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| Control (No H₂O₂) | 100 ± 4.5 |
| H₂O₂ alone | 45.2 ± 3.8 |
| 0.1 | 52.1 ± 4.1 |
| 1.0 | 68.7 ± 5.2 |
| 10.0 | 85.4 ± 4.9 |
| 25.0 | 92.3 ± 3.5 |
| 50.0 | 94.1 ± 3.1 |
| EC₅₀ | ~2.5 µM |
Interpretation: The data in Table 2 would indicate that the synthesized 2-(pyridin-2-yl)morpholine derivative exhibits a dose-dependent neuroprotective effect against H₂O₂-induced oxidative stress in SH-SY5Y cells. An EC₅₀ in the low micromolar range suggests a potent protective activity.
Troubleshooting and Further Investigations
Caption: A decision-making guide for troubleshooting and advancing the investigation.
Should the initial neuroprotection assays yield promising results, further studies are warranted to solidify the mechanism of action. These could include:
-
Direct S1R Binding Assays: To confirm the affinity of the compound for the Sigma-1 receptor.
-
Apoptosis Assays: Measuring caspase-3/7 activity to confirm the inhibition of apoptotic pathways.
-
Intracellular ROS Measurement: Using fluorescent probes like DCFDA to directly quantify the reduction in oxidative stress.
-
Evaluation in other neurodegenerative models: Testing the compound in models of amyloid-beta toxicity or alpha-synuclein aggregation.
By systematically applying these protocols and analytical methods, researchers can effectively evaluate the potential of 2-(pyridin-2-yl)morpholine derivatives as a novel therapeutic strategy for neurodegenerative diseases.
References
-
Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. CNS & Neurological Disorders - Drug Targets.[Link][3][4]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.[Link][6]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.[Link][7]
-
Neurological Disease Assays In Vitro. Axion BioSystems.[Link][9]
-
Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery.[Link][1]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods.[Link][10]
-
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate.[Link][11]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.[Link][8]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.[Link][12]
-
Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review.[Link][13]
-
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.[Link][14]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.[Link][2]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link][5]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link][15]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.[Link][16]
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- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unict.it [iris.unict.it]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 9. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
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- 15. e3s-conferences.org [e3s-conferences.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(Pyridin-2-yl)morpholine
Introduction
2-(Pyridin-2-yl)morpholine is a heterocyclic compound incorporating both a pyridine and a morpholine ring system. As a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate quantification is critical for ensuring drug product quality, safety, and efficacy. The presence and concentration of such molecules must be strictly controlled and monitored throughout the drug development process, from early-stage synthesis to final product release. This document provides detailed analytical methods for the quantification of 2-(pyridin-2-yl)morpholine, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be robust, reliable, and adhere to the principles of scientific integrity, with a focus on method validation in accordance with international guidelines.
Physicochemical Properties of 2-(Pyridin-2-yl)morpholine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.21 g/mol | |
| Predicted XlogP | -0.1 | |
| Predicted UV Maxima | ~202 nm, ~254 nm | Based on pyridine chromophore[1] |
The low XlogP value indicates that 2-(pyridin-2-yl)morpholine is a polar compound, suggesting that reversed-phase high-performance liquid chromatography (HPLC) with aqueous mobile phases will be a suitable analytical technique. The presence of the pyridine ring provides a strong chromophore for UV detection.
Recommended Analytical Methodologies
Based on the physicochemical properties of 2-(pyridin-2-yl)morpholine, two primary analytical methods are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for routine quality control, purity assessment, and content uniformity testing where moderate sensitivity is sufficient. It is a cost-effective and widely available technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of 2-(pyridin-2-yl)morpholine.
Principle
The sample containing 2-(pyridin-2-yl)morpholine is dissolved in a suitable solvent and injected into an HPLC system. The compound is separated from other components on a C18 stationary phase using an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength corresponding to the absorption maximum of the pyridine chromophore.
Materials and Reagents
-
2-(Pyridin-2-yl)morpholine reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). For isocratic elution, a pre-mixed mobile phase of 80:20 (v/v) Solvent A:Solvent B is recommended as a starting point. The final composition should be optimized based on the specific column and system to achieve a retention time of 3-5 minutes and optimal peak shape.
-
Diluent: A mixture of water and acetonitrile (80:20, v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(pyridin-2-yl)morpholine reference standard and dissolve it in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Sample Preparation
-
For Drug Substance: Accurately weigh an appropriate amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of diluent. Sonicate for 15 minutes and centrifuge or filter through a 0.45 µm syringe filter before injection.
Data Analysis
Create a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). The concentration of 2-(pyridin-2-yl)morpholine in the samples is calculated using this equation.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections of a standard solution) |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of 2-(pyridin-2-yl)morpholine, particularly in complex matrices.
Principle
The analyte is separated using reversed-phase liquid chromatography and then ionized using electrospray ionization (ESI). The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.
Materials and Reagents
-
Same as in Protocol 1, but with LC-MS grade solvents and additives.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., 2-(pyridin-2-yl)morpholine-d4). If unavailable, a structurally similar compound with different mass can be used.
Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Nitrogen generator.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): m/z 165.1
-
Product Ions (for MRM): To be determined by infusing a standard solution of the analyte into the mass spectrometer. Potential product ions could arise from the fragmentation of the morpholine ring or the loss of the morpholine moiety. For example, a transition of m/z 165.1 → 78.1 (pyridinium ion) could be a primary candidate.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the product ions.
Chromatographic Conditions
A UHPLC system with a sub-2 µm particle size column is recommended for faster analysis and better resolution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Solvent A: 0.1% Formic Acid in WaterSolvent B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Sample Preparation for Biological Matrices (e.g., Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards.
Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Description |
| Specificity | Yes | Yes | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Yes | Yes | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | Yes | Yes | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | Yes | Yes | The closeness of the test results obtained by the method to the true value. Determined by recovery studies on spiked samples. |
| Precision | Yes | Yes | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). |
| Detection Limit (LOD) | Yes | Yes | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | Yes | Yes | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Yes | Yes | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% for drug substance; 95.0% - 105.0% for drug product |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10% |
| Robustness | System suitability parameters should remain within acceptable limits. |
Visualizations
Caption: Workflow for the quantification of 2-(pyridin-2-yl)morpholine in a biological matrix by LC-MS/MS.
References
-
PubChem. Compound Summary for CID 19353403, 2-(pyridin-2-yl)morpholine. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8523493. [Link]
-
Jain, R., & Gupta, V. K. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 435-442. [Link]
-
Huynh, N., & Kłys, A. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(7), 623-634. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
Sources
Application Notes and Protocols for the Synthesis of 2-(Pyridin-2-yl)morpholine-Metal Complexes
Introduction: The Versatility of 2-(Pyridin-2-yl)morpholine in Coordination Chemistry
The confluence of pyridine and morpholine moieties within a single molecular framework gives rise to the bidentate ligand, 2-(pyridin-2-yl)morpholine. This ligand has garnered significant interest in the fields of medicinal chemistry, catalysis, and materials science. The pyridine ring offers a classic σ-donating nitrogen atom for coordination to a metal center, while the morpholine ring, with its additional nitrogen and oxygen atoms, can influence the steric and electronic properties of the resulting metal complex. The conformational flexibility of the morpholine ring, coupled with the rigid aromaticity of the pyridine, allows for the formation of stable chelate rings with a variety of transition metals.
The resulting metal complexes exhibit a diverse range of applications. For instance, platinum and ruthenium complexes bearing morpholine-containing ligands have been investigated for their potential as anticancer agents.[1][2] Copper complexes have also shown promise in medicinal applications.[3][4] Furthermore, the catalytic potential of such complexes is an active area of research, leveraging the tunable electronic environment of the metal center for various organic transformations.[5]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of the 2-(pyridin-2-yl)morpholine ligand and its subsequent complexation with representative transition metals, including ruthenium and platinum. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational procedures.
Part 1: Synthesis of the Ligand: 2-(Pyridin-2-yl)morpholine
The synthesis of 2-(pyridin-2-yl)morpholine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the pyridine nitrogen to activate the 2-position for nucleophilic attack by morpholine. While 2-chloropyridine can be used, the reaction with 2-fluoropyridine is often significantly faster and proceeds under milder conditions due to the greater electronegativity of fluorine, which enhances the electrophilicity of the carbon at the 2-position.[3][4]
Experimental Protocol: Synthesis of 2-(pyridin-2-yl)morpholine via SNAr
This protocol describes the synthesis of 2-(pyridin-2-yl)morpholine from 2-fluoropyridine and morpholine.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask, followed by morpholine (1.2 equivalents) and 2-fluoropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 2-(pyridin-2-yl)morpholine as a pale yellow oil.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.
-
DMSO: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the limiting reagent, 2-fluoropyridine.
-
Inert Atmosphere: While not strictly necessary for all SNAr reactions, an inert atmosphere helps to prevent potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
Part 2: Synthesis of 2-(Pyridin-2-yl)morpholine-Metal Complexes
The 2-(pyridin-2-yl)morpholine ligand readily coordinates to a variety of metal centers through the pyridine nitrogen and the morpholine nitrogen, forming a stable five-membered chelate ring. The following protocols detail the synthesis of representative ruthenium(II) and platinum(II) complexes.
Protocol 2.1: Synthesis of a Ruthenium(II)-Arene Complex
Ruthenium(II)-arene complexes, often referred to as "piano-stool" complexes, are a prominent class of compounds with significant potential in medicinal chemistry.[2][6][7] The following protocol describes the synthesis of a representative complex, [Ru(η⁶-p-cymene)(2-(pyridin-2-yl)morpholine)Cl]PF₆.
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
2-(Pyridin-2-yl)morpholine
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes and needles
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the [Ru(η⁶-p-cymene)Cl₂]₂ dimer (1.0 equivalent) in anhydrous methanol.
-
Ligand Addition: To the stirred solution, add a solution of 2-(pyridin-2-yl)morpholine (2.2 equivalents) in anhydrous methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The solution will typically change color, indicating complex formation.
-
Precipitation of the Chloride Salt: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the chloride salt of the complex.
-
Anion Exchange: Dissolve the crude chloride salt in a minimal amount of methanol. In a separate flask, dissolve an excess of ammonium hexafluorophosphate (NH₄PF₆) in methanol. Add the NH₄PF₆ solution to the complex solution to precipitate the desired hexafluorophosphate salt.
-
Isolation and Purification: Stir the mixture for 30 minutes, then collect the precipitate by filtration. Wash the solid with cold methanol and then with diethyl ether. The product can be further purified by recrystallization from a dichloromethane/diethyl ether solvent system.
Causality Behind Experimental Choices:
-
Ruthenium Dimer Precursor: The dimeric ruthenium precursor is a convenient starting material that readily cleaves in the presence of a coordinating ligand.
-
Methanol as Solvent: Methanol is a good solvent for both the ruthenium precursor and the ligand, and it is relatively easy to remove.
-
Anion Exchange: The hexafluorophosphate (PF₆⁻) anion is a non-coordinating anion that often improves the crystallinity and stability of the complex compared to the chloride salt.
Protocol 2.2: Synthesis of a Platinum(II) Complex
Platinum(II) complexes are cornerstones of cancer chemotherapy. The synthesis of new platinum complexes with diverse ligand scaffolds is a continuous effort to improve efficacy and reduce side effects.[1][8][9] This protocol outlines the synthesis of a cis-dichloroplatinum(II) complex with 2-(pyridin-2-yl)morpholine.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2-(Pyridin-2-yl)morpholine
-
Water, deionized
-
Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Platinum Precursor Solution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 equivalent) in deionized water.
-
Ligand Addition: In a separate flask, dissolve 2-(pyridin-2-yl)morpholine (1.0 equivalent) in a minimal amount of water or a water/DMF mixture. Add this solution dropwise to the stirred K₂[PtCl₄] solution at room temperature.
-
Reaction and Precipitation: A yellow precipitate will often form immediately or upon stirring for a few hours. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting yellow solid under vacuum to yield the desired cis-[Pt(2-(pyridin-2-yl)morpholine)Cl₂] complex.
Causality Behind Experimental Choices:
-
K₂[PtCl₄] as a Starting Material: This is a common and commercially available starting material for the synthesis of platinum(II) complexes.
-
Aqueous Reaction Medium: The reaction is often performed in water, where K₂[PtCl₄] is soluble. A co-solvent like DMF may be necessary to improve the solubility of the organic ligand.
-
Stoichiometry: A 1:1 molar ratio of the platinum precursor to the bidentate ligand is used to favor the formation of the desired monomeric complex.
Part 3: Visualization and Data Presentation
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of 2-(pyridin-2-yl)morpholine.
Caption: Workflow for the synthesis of the Ruthenium(II) complex.
Table of Quantitative Data
| Compound/Complex | Starting Materials | Solvent(s) | Reaction Time | Yield (%) | Characterization Highlights |
| 2-(Pyridin-2-yl)morpholine | 2-Fluoropyridine, Morpholine, K₂CO₃ | DMSO | 12-24 h | 70-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| [Ru(p-cymene)(Ligand)Cl]PF₆ | [Ru(p-cymene)Cl₂]₂, Ligand, NH₄PF₆ | Methanol | 4-6 h | 80-95 | ¹H NMR, ³¹P NMR (for PF₆⁻), Elemental Analysis, X-ray Crystallography (if single crystals are obtained) |
| cis-[Pt(Ligand)Cl₂] | K₂[PtCl₄], Ligand | Water/DMF | 24 h | 60-75 | ¹H NMR, ¹⁹⁵Pt NMR, Elemental Analysis, IR Spectroscopy |
Part 4: Applications and Future Directions
The 2-(pyridin-2-yl)morpholine-metal complexes synthesized through these protocols serve as a versatile platform for a multitude of applications.
-
Medicinal Chemistry: The platinum and ruthenium complexes are excellent candidates for screening as anticancer agents.[1][2] The presence of the morpholine group can influence the lipophilicity and cellular uptake of the complexes, potentially leading to improved pharmacological profiles. Further derivatization of the pyridine or morpholine rings can be explored to fine-tune the biological activity.
-
Catalysis: The electron-donating properties of the 2-(pyridin-2-yl)morpholine ligand can be harnessed to stabilize metal centers in various oxidation states, making these complexes attractive for catalytic applications.[5] For instance, ruthenium and iridium complexes could be investigated as catalysts for transfer hydrogenation or C-H activation reactions.
-
Materials Science: The ability of these ligands to form stable complexes with a range of metals opens up possibilities in the design of new materials with interesting photophysical or magnetic properties. The incorporation of these complexes into larger supramolecular assemblies or polymers is a promising avenue for future research.
References
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Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies. Journal of Biomolecular Structure & Dynamics. [Link]
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Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. PubMed Central. [Link]
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Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. ACS Publications. [Link]
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Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling. PMC. [Link]
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SYNTHESIS OF NEW 3-(PYRIDIN-2-YL)-1,2,4-TRIAZINE BASED COMPLEXES OF IRIDIUM(III). Ural Federal University. [Link]
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Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. ACS Publications. [Link]
-
Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
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Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2‐(Pyridin‐2‐ylmethylamino)acetic Acid and 4‐(Pyridin‐2‐ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. PubMed. [Link]
-
A Pyridyl-1,2-azaborine Ligand for Phosphorescent Neutral Iridium(III) Complexes. NIH. [Link]
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Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity. PubMed. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
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Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]
-
Recent Advancement in the Synthesis of Ir-Based Complexes. PMC - PubMed Central - NIH. [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC - NIH. [Link]
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Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. MDPI. [Link]
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Application Note & Protocols: Developing Cell-Based Assays for 2-(pyridin-2-yl)morpholine Efficacy
Introduction: Targeting Aberrant Cell Signaling
The 2-(pyridin-2-yl)morpholine scaffold represents a promising chemical starting point for the development of targeted therapeutics. Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, often acting as potent and selective inhibitors of key cellular enzymes.[1][2] This application note outlines a strategic framework for developing robust cell-based assays to determine the efficacy and mechanism of action of novel compounds derived from this scaffold.
For the purpose of this guide, we will hypothesize that our lead compound, designated Cpd-PYM , is an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][6][7][8]
This document provides a comprehensive, field-tested approach for:
-
Primary Screening: Quantifying the anti-proliferative potency (IC50) of Cpd-PYM in a relevant cancer cell model.
-
Secondary Mechanistic Screening: Confirming target engagement by measuring the inhibition of a key downstream node in the PI3K/Akt pathway.
The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and providing a clear, logical path from initial potency assessment to mechanistic confirmation.
The Scientific Rationale: A Two-Tiered Assay Strategy
A successful compound evaluation workflow moves from a broad, phenotypic assessment to a specific, target-based validation. This ensures that the observed biological effect (e.g., cell death) is directly caused by the intended mechanism (e.g., inhibition of a specific kinase).[6][9]
Tier 1: Primary Phenotypic Assay - Cell Viability. The initial goal is to determine if and at what concentration Cpd-PYM affects cell proliferation or viability. A luminescence-based ATP assay, such as the Promega CellTiter-Glo® assay, is the industry standard for this purpose.[10][11] This "add-mix-measure" assay is rapid, highly sensitive, and scalable for high-throughput screening (HTS).[11] The amount of ATP is directly proportional to the number of metabolically active, viable cells in culture.[12]
Tier 2: Secondary Mechanistic Assay - Target Engagement. Once potency is established, we must confirm that Cpd-PYM inhibits the PI3K/Akt pathway as hypothesized. This is achieved by measuring the phosphorylation status of a key downstream substrate. Akt, a central node in the pathway, is activated by phosphorylation at specific residues (e.g., Serine 473).[3] A reduction in phosphorylated Akt (p-Akt) levels upon compound treatment provides strong evidence of target engagement.[9][13] Technologies like Western Blot or the high-throughput AlphaLISA® SureFire® Ultra™ assay can quantify these changes with high specificity and sensitivity.[7][13][14]
Choosing the Right Cellular Model
The selection of an appropriate cell line is critical for obtaining biologically relevant data.[15][16] For a PI3K/Akt pathway inhibitor, an ideal model is a cancer cell line known to have a constitutively active pathway. The human glioblastoma cell line U87 MG is an excellent choice because it lacks the tumor suppressor PTEN, a key negative regulator of the PI3K pathway, resulting in its chronic activation.[5][17][18] This inherent dependency on the pathway provides a clear and sensitive window for measuring the effects of an inhibitor.
Experimental Workflows & Decision Logic
The following diagram illustrates the proposed screening cascade. A compound must show significant potency in the primary assay (e.g., IC50 < 1 µM) to advance to the more resource-intensive secondary mechanistic assay.
Caption: High-level workflow for evaluating 2-(pyridin-2-yl)morpholine efficacy.
Protocol 1: Primary Assay - Cell Viability & Potency (IC50 Determination)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the concentration of Cpd-PYM that inhibits 50% of cell growth (IC50).
Materials:
-
U87 MG cells (ATCC® HTB-14™)
-
Culture Medium: EMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate.[19]
-
Cpd-PYM (10 mM stock in DMSO)
-
Known PI3K inhibitor (e.g., Pictilisib, 10 mM stock in DMSO) as a positive control.
-
Sterile, white-walled, clear-bottom 96-well assay plates.
-
CellTiter-Glo® Reagent (Promega).[10]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Harvest log-phase U87 MG cells and perform a cell count. Ensure cell viability is >95%.[15]
-
Dilute cells in culture medium to a final density of 5,000 cells/100 µL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Expert Tip: Avoid seeding cells in the perimeter wells to minimize "edge effects" caused by evaporation. Fill these wells with 100 µL of sterile PBS.[20]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of Cpd-PYM and the positive control compound in culture medium. The final concentration should range from 10 µM to 0.5 nM.
-
Include a "Vehicle Control" (0.1% DMSO in medium) and a "No Cells" control (medium only) for background subtraction.[21]
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11][12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure luminescence using a plate reader.
-
Data Analysis & Interpretation:
-
Subtract the average background luminescence (No Cells wells) from all other readings.
-
Normalize the data by setting the average vehicle control as 100% viability and the highest concentration of positive control as 0% viability.
-
Plot the normalized data (% Viability vs. log[Compound Concentration]) and fit a four-parameter logistic curve to determine the IC50 value.
| Compound | IC50 (nM) [Hypothetical Data] | Max Inhibition (%) |
| Cpd-PYM | 150 | 98% |
| Pictilisib (Control) | 35 | 99% |
| Vehicle (DMSO) | N/A | 0% |
Protocol 2: Secondary Assay - p-Akt (S473) Mechanistic Assay
This protocol uses the AlphaLISA® SureFire® Ultra™ assay to quantify the phosphorylation of Akt at Serine 473, confirming the mechanism of action of Cpd-PYM.[13][14]
Materials:
-
U87 MG cells and culture medium.
-
6-well cell culture plates.
-
Cpd-PYM and positive control inhibitor.
-
AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) Assay Kit (Revvity).[14]
-
Alpha-enabled microplate reader (e.g., EnVision®).
Procedure:
-
Cell Seeding and Treatment:
-
Seed U87 MG cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, replace the medium with fresh medium containing Cpd-PYM or controls at specified concentrations (e.g., 10x, 1x, and 0.1x the IC50 value).
-
Incubate for a predetermined time, typically 1-2 hours, to observe acute effects on signaling.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 200 µL of the provided 1X AlphaLISA Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate for 10 minutes at 4°C and then centrifuge at 14,000 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant (cell lysate) for analysis.
-
-
AlphaLISA Assay:
-
Expert Tip: The following steps should be performed under subdued lighting as the AlphaLISA beads are light-sensitive.
-
Transfer 10 µL of cell lysate into a 384-well ProxiPlate™.[13]
-
Add 5 µL of the Acceptor Bead mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Bead mix to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
Read the plate on an Alpha-enabled reader.
-
Data Analysis & Interpretation:
The AlphaLISA signal is directly proportional to the amount of p-Akt in the sample.[14] A dose-dependent decrease in the signal upon treatment with Cpd-PYM confirms its inhibitory effect on the PI3K/Akt pathway.
| Treatment | Concentration | p-Akt Signal (Counts) [Hypothetical Data] | % Inhibition of p-Akt |
| Vehicle (DMSO) | 0.1% | 1,250,000 | 0% |
| Cpd-PYM | 15 nM (0.1x IC50) | 980,000 | 21.6% |
| Cpd-PYM | 150 nM (1x IC50) | 310,000 | 75.2% |
| Cpd-PYM | 1500 nM (10x IC50) | 85,000 | 93.2% |
| Pictilisib (Control) | 500 nM | 75,000 | 94.0% |
Visualizing the Mechanism of Action
The following diagram illustrates the targeted signaling pathway and the point of inhibition for Cpd-PYM.
Caption: Hypothesized mechanism of Cpd-PYM action on the PI3K/Akt pathway.
References
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
-
The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage. NIH National Library of Medicine. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
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U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. [Link]
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PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells. PubMed Central. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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Activation of PI 3-kinase in U87MG cells. ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Guidelines for cell viability assays. ResearchGate. [Link]
-
All‑trans retinoic acid therapy induces asymmetric division of glioma stem cells from the U87MG cell line. Spandidos Publications. [Link]
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Western Blot Protocol. GenScript. [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. NIH National Library of Medicine. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Application Note: A Comprehensive Guide to the Preclinical ADMET Profiling of Pyridinylmorpholines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridinylmorpholines represent a promising class of heterocyclic compounds, often investigated as kinase inhibitors in various therapeutic areas.[1] As with any potential drug candidate, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for successful preclinical and clinical development.[2][3] A favorable ADMET profile ensures that the compound can reach its target in sufficient concentrations, exert its therapeutic effect, and be cleared from the body without causing undue toxicity. This guide provides a detailed overview of the essential in vitro and in vivo assays for evaluating the ADMET properties of pyridinylmorpholines, offering insights into experimental design, execution, and data interpretation.
Part 1: Absorption
The absorption characteristics of a drug determine its entry into the systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium. Key parameters to assess are solubility and permeability.
Aqueous Solubility
Good aqueous solubility is a prerequisite for oral absorption. Poorly soluble compounds can lead to low and variable bioavailability.
Protocol: Kinetic and Thermodynamic Solubility Assays [4]
-
Kinetic Solubility: This high-throughput assay provides an early indication of a compound's solubility.
-
Prepare a high-concentration stock solution of the pyridinylmorpholine derivative in dimethyl sulfoxide (DMSO).
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to mimic the gastrointestinal tract.
-
Shake the mixture for a defined period (e.g., 1-2 hours) at room temperature.
-
Filter the solution to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.
-
-
Thermodynamic Solubility: This method provides the true equilibrium solubility.
-
Add an excess amount of the solid pyridinylmorpholine compound to a series of aqueous buffers.
-
Shake the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension and analyze the filtrate by LC-MS/MS.
-
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Throughput | High | Low |
| Incubation Time | 1-2 hours | 24-48 hours |
| Information | Early assessment of solubility | True equilibrium solubility |
Cell Permeability and Efflux
The ability of a compound to cross the intestinal barrier is a critical determinant of its oral bioavailability. The Madin-Darby canine kidney (MDCK) cell line, particularly when transfected with the human MDR1 gene (MDCK-MDR1), is a valuable tool for assessing permeability and identifying substrates of the P-glycoprotein (P-gp) efflux transporter.[5][6][7]
Protocol: MDR1-MDCK Permeability Assay [8][9]
-
Cell Culture: Seed MDR1-MDCK cells on permeable supports in a multi-well plate and culture them until a confluent monolayer is formed.[6]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[7]
-
Compound Administration:
-
Apical to Basolateral (A→B) Transport: Add the test pyridinylmorpholine to the apical (A) side, representing the intestinal lumen.
-
Basolateral to Apical (B→A) Transport: Add the compound to the basolateral (B) side, representing the blood.
-
-
Sample Collection and Analysis: After a defined incubation period (e.g., 90 minutes) at 37°C and 5% CO2, collect samples from both the donor and receiver compartments.[8] Analyze the compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER).[8]
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of compound appearance in the receiver chamber
-
A: surface area of the membrane
-
C0: initial concentration in the donor chamber
-
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) [8]
An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and may be subject to active efflux in the intestine, potentially limiting its oral absorption.[5]
Caption: Workflow for assessing absorption properties.
Part 2: Distribution
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.
Plasma Protein Binding (PPB)
The fraction of a drug bound to plasma proteins is generally inactive and cannot diffuse into tissues.[10] Therefore, determining the unbound fraction (fu) is crucial for understanding the pharmacologically active concentration. Common methods for measuring PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[11][12]
Protocol: Rapid Equilibrium Dialysis (RED) [13][14]
-
Device Preparation: Use a commercially available RED device, which consists of a Teflon base plate with single-use dialysis inserts containing a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the pyridinylmorpholine compound to one chamber of the insert and a buffer solution (e.g., PBS) to the other chamber.
-
Incubation: Seal the plate and incubate with shaking at 37°C for a sufficient time (typically 4-6 hours) to reach equilibrium.[13]
-
Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentrations in both chambers by LC-MS/MS.
-
Calculation:
-
Percent Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100
-
Fraction Unbound (fu) = Buffer Conc. / Plasma Conc.
-
| Method | Advantages | Disadvantages |
| Equilibrium Dialysis | Gold standard, minimizes non-specific binding.[14] | Slow equilibration time.[13] |
| Ultrafiltration | Faster than dialysis, requires less compound.[14] | Prone to non-specific binding to the membrane.[14] |
| Ultracentrifugation | Suitable for highly lipophilic or unstable compounds. | Requires specialized equipment. |
Part 3: Metabolism
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds that can be easily excreted. The cytochrome P450 (CYP) enzyme system is a major contributor to drug metabolism.[15][16]
Metabolic Stability
The metabolic stability of a compound determines its half-life and clearance.[17] Liver microsomes, which are subcellular fractions containing CYP enzymes, are commonly used to assess Phase I metabolic stability.[18][19]
Protocol: Liver Microsomal Stability Assay [20]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), the pyridinylmorpholine compound, and a buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[19]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
-
t½ = 0.693 / k
-
Clint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
For a broader assessment of metabolism, including Phase II pathways, hepatocytes can be used.[21][19]
Cytochrome P450 (CYP) Inhibition
Pyridinylmorpholines may inhibit specific CYP isoforms, leading to potential drug-drug interactions (DDIs).[22] It is essential to evaluate their inhibitory potential against the major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[22]
Protocol: CYP Inhibition Assay (IC50 Determination) [4]
-
Incubation: Incubate human liver microsomes with a specific CYP isoform-selective substrate, the pyridinylmorpholine compound at various concentrations, and an NADPH-regenerating system.
-
Reaction Termination: After a short incubation period, terminate the reaction.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Calculation: Determine the concentration of the pyridinylmorpholine that causes 50% inhibition (IC50) of the metabolite formation.
A low IC50 value indicates a higher potential for clinically significant DDIs.
Caption: Key in vitro metabolism workflows.
Part 4: Excretion
Information on the primary routes of excretion (renal or biliary) is obtained from in vivo pharmacokinetic studies.
Part 5: Toxicity
Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development.
hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23][24] Therefore, assessing the hERG liability of pyridinylmorpholines is a mandatory safety evaluation.[24]
Protocol: Automated Patch-Clamp hERG Assay [23]
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of the pyridinylmorpholine compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.
-
IC50 Determination: Determine the concentration of the compound that causes 50% inhibition of the hERG current (IC50).
A sufficient safety margin (typically >30-fold) between the hERG IC50 and the therapeutic free plasma concentration is desired to minimize the risk of cardiotoxicity.[25]
In Vivo Acute Toxicity
Acute toxicity studies in animals provide information on the potential adverse effects of a single high dose of a compound and help determine the maximum tolerated dose (MTD).[26] These studies are typically conducted in two mammalian species (e.g., one rodent and one non-rodent).[2][27]
Protocol: Single-Dose Acute Toxicity Study [27][28]
-
Animal Models: Select appropriate animal models (e.g., rats and dogs).
-
Dose Administration: Administer the pyridinylmorpholine compound via the intended clinical route and an intravenous route in a dose-escalation manner to different groups of animals.[27]
-
Observation: Observe the animals for a period of 14 days for clinical signs of toxicity, mortality, and changes in body weight.[26][27]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.[27]
-
Data Analysis: Determine the no-observed-adverse-effect level (NOAEL) and the MTD.
The results of acute toxicity studies are crucial for guiding dose selection in subsequent repeat-dose toxicity studies and for the initial safety assessment in humans.[26]
Conclusion
A systematic and comprehensive evaluation of the ADMET properties of pyridinylmorpholines is indispensable for their successful development as therapeutic agents. The in vitro and in vivo methods outlined in this guide provide a robust framework for identifying candidates with favorable pharmacokinetic and safety profiles, thereby increasing the probability of success in clinical trials. Early and integrated ADMET assessment allows for the timely identification and mitigation of potential liabilities, ultimately accelerating the delivery of new and effective medicines to patients. All preclinical studies should be conducted in compliance with the relevant regulatory guidelines.[2][29]
References
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Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Methods for the determination of plasma protein binding. (2024, October 4). AxisPharm. Retrieved January 11, 2026, from [Link]
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MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved January 11, 2026, from [Link]
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Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. (n.d.). NC3Rs. Retrieved January 11, 2026, from [Link]
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MDCK Permeability. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]
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Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996, August 26). FDA. Retrieved January 11, 2026, from [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 11, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 11, 2026, from [Link]
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Acute Toxicity. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]
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Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]
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Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
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ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. Retrieved January 11, 2026, from [Link]
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Acute toxicity test no longer needed, industry review finds. (2008, January 9). PharmaTimes. Retrieved January 11, 2026, from [Link]
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MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 11, 2026, from [Link]
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In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
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Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved January 11, 2026, from [Link]
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In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Revisiting the hERG safety margin after 20 years of routine hERG screening. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]
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Cardiac hERG K+ Channel as Safety and Pharmacological Target. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Preclinical Development Handbook: ADME and Biopharmaceutical Properties. (2008). Wiley. Retrieved January 11, 2026, from [Link]
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Why is hERG activity evaluated in relation to kinase inhibitors? (2013, November 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024, September 19). PubMed. Retrieved January 11, 2026, from [Link]
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Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 11, 2026, from [Link]
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In Vitro ADMET. (n.d.). Pharmidex. Retrieved January 11, 2026, from [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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What ADME tests should be conducted for preclinical studies? (2013, July 3). ADMET & DMPK. Retrieved January 11, 2026, from [Link]
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Safety Pharmacology Solutions. (n.d.). Reaction Biology. Retrieved January 11, 2026, from [Link]
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What ADME tests should be conducted for preclinical studies? (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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P450 Enzymes and Drug Metabolism. (n.d.). University of Washington. Retrieved January 11, 2026, from [Link]
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Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
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Evaluation of ADMET Properties: Prediction and Interpretation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PubMed Central. Retrieved January 11, 2026, from [Link]
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The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved January 11, 2026, from [Link]
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Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article. (n.d.). IAPC Journals. Retrieved January 11, 2026, from [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Evaluation of ADMET Properties: Prediction and Interpretation. (2024, March 11). PubMed. Retrieved January 11, 2026, from [Link]
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The Role of Cytochrome P450 in drug metabolism - A basic review. (2023, April 19). PharmaTutor. Retrieved January 11, 2026, from [Link]
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Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (n.d.). Phcogj.com. Retrieved January 11, 2026, from [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: Pyridinylmorpholines in Agricultural Chemistry
Introduction
Pyridinylmorpholines represent a significant class of fungicides, playing a crucial role in modern crop protection. Their unique mode of action, primarily targeting the biosynthesis of sterols in fungal cell membranes, provides effective control against a range of devastating plant pathogens. This guide offers an in-depth exploration of the application of pyridinylmorpholines in agricultural chemistry, designed for researchers, scientists, and professionals in the field. We will delve into their mechanism of action, provide a comparative analysis of key compounds, and present detailed protocols for their synthesis and biological evaluation.
Mechanism of Action: Inhibition of Sterol Biosynthesis
Pyridinylmorpholine fungicides, such as fenpropimorph, act as sterol biosynthesis inhibitors (SBIs).[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1] Specifically, these compounds inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1] This dual inhibition at distinct points in the pathway is a key feature of their efficacy.
It is noteworthy that other classes of fungicides, like azoles, are also SBIs but target a different enzyme, lanosterol 14α-demethylase (CYP51).[1] The distinct target sites within the same pathway provide a strong rationale for using pyridinylmorpholines in combination with other fungicides to enhance efficacy and manage the development of resistance.
Caption: Mechanism of action of pyridinylmorpholine fungicides.
Key Pyridinylmorpholine-Based Agrochemicals
Several pyridinylmorpholine derivatives have been developed and utilized in agriculture. Below is a summary of prominent examples, their primary targets, and reported efficacy.
| Compound | Primary Target Pathogens | Key Characteristics |
| Fenpropimorph | Cereal diseases such as powdery mildew, rusts, and scald.[2][3] | Systemic fungicide with protective and curative action.[3] It is a racemic mixture of enantiomers.[3] |
| Amorolfine | Broad-spectrum, including dermatophytes, yeasts, and filamentous fungi.[4][5] | Primarily used in human and veterinary medicine, but its broad-spectrum activity suggests potential agricultural applications.[4] It inhibits Δ14-sterol reductase and Δ7-Δ8 isomerase.[6][7] |
| Pyrimorph | Phytophthora capsici and other oomycetes.[8] | A novel fungicide that inhibits mycelial growth, sporangium production, and zoospore release.[8] Its mode of action may involve impairment of the energy generation system and cell wall biosynthesis.[8] |
Experimental Protocols
Synthesis of Pyridinylmorpholine Derivatives
The synthesis of pyridinylmorpholine agrochemicals is a multi-step process that typically involves the formation of the morpholine ring followed by the addition of the pyridine and other substituents.[3] While specific synthetic routes are often proprietary, a general approach can be outlined based on established organic chemistry principles. The synthesis of trifluoromethylpyridine (TFMP) derivatives, a common moiety in modern agrochemicals, often involves chlorine/fluorine exchange reactions or the construction of the pyridine ring from a trifluoromethyl-containing building block.[9][10]
Protocol: Generalized Synthesis of a Pyridinylmorpholine Analog
-
Step 1: Synthesis of the Morpholine Ring. This can be achieved through various methods, including the cyclization of diethanolamine derivatives.
-
Step 2: Introduction of the Pyridine Moiety. The morpholine derivative is then reacted with a suitable pyridine-containing electrophile, often a halopyridine, through a nucleophilic substitution reaction.
-
Step 3: Functional Group Interconversion. Further modifications to the pyridine ring or other parts of the molecule can be made to optimize biological activity. This may include the introduction of a trifluoromethyl group.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization.
Caption: Generalized synthetic workflow for pyridinylmorpholines.
In Vitro Antifungal Bioassay
In vitro bioassays are essential for determining the intrinsic activity of a compound against a target fungus. The poisoned food technique is a commonly used method.
Protocol: Poisoned Food Bioassay
-
Preparation of Fungicide Stock Solutions: Dissolve the pyridinylmorpholine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Poisoned Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). While the medium is still molten, add appropriate volumes of the fungicide stock solution to achieve a range of desired final concentrations. Also, prepare a control plate with the solvent alone.
-
Inoculation: Place a mycelial plug of the target fungus (e.g., Alternaria brassicae) onto the center of each solidified agar plate.[11]
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of growth).
Caption: Workflow for an in vitro antifungal bioassay.
In Vivo Greenhouse Evaluation
Greenhouse trials are crucial for assessing the efficacy of a fungicide under more realistic conditions.
Protocol: Greenhouse Efficacy Trial
-
Plant Propagation: Grow healthy, susceptible host plants (e.g., wheat for powdery mildew) in pots under controlled greenhouse conditions.
-
Fungicide Application: Prepare aqueous formulations of the pyridinylmorpholine compound at various concentrations. Apply the fungicide to the plants as a foliar spray until runoff. Include a negative control (water/solvent) and a positive control (a commercial standard fungicide).
-
Inoculation: After the fungicide application has dried, inoculate the plants with a suspension of fungal spores of the target pathogen.
-
Incubation: Maintain the plants in a high-humidity environment for a period sufficient for disease development.
-
Disease Assessment: After a set incubation period, visually assess the disease severity on the leaves of each plant using a standardized rating scale.
-
Data Analysis: Calculate the percent disease control for each treatment compared to the negative control.
Resistance Management
The repeated use of fungicides with the same mode of action can lead to the development of resistant fungal populations. To mitigate this, it is recommended to:
-
Alternate or tank-mix pyridinylmorpholines with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[12]
-
Adhere to recommended application rates and timings.
-
Integrate non-chemical control methods into a comprehensive disease management program.
Conclusion
Pyridinylmorpholines are a valuable class of fungicides in agricultural chemistry, offering effective control of a range of plant diseases through their specific inhibition of sterol biosynthesis. A thorough understanding of their mechanism of action, coupled with robust experimental evaluation and sound resistance management practices, is essential for their continued successful application in crop protection.
References
- Benchchem.
- Wikipedia. Fenpropimorph.
- MedchemExpress.com. Fenpropimorph | Fungicide.
- Food and Agriculture Organization of the United N
- University of Hertfordshire. Fenpropimorph (Ref: CGA 101031).
- Chem-Impex. Amorolfine hydrochloride.
- NIH. Amorolfine | C21H35NO | CID 54260 - PubChem.
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- Wikipedia. Amorolfine.
- PubMed. A rapid resazurin bioassay for assessing the toxicity of fungicides.
- Doctor Fungus. Amorolfine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- 1mg. Amorolfine: View Uses, Side Effects and Medicines.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- CABI Digital Library. Fungicide Modes of Action and Spectrum.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- ResearchGate. (PDF) Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Fungicide Theory of Use and Mode of Action.
- YouTube. Pyrimethanil: Mode of Action, Formulation, and Uses | Fungicide Chemistry Explained.
- PubMed.
- ResearchGate. (PDF) Pesticide Bioassay(Insecticides, Fungicides, Herbicides).
- MDPI. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea.
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(Pyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Morpholine and its derivatives are significant heterocyclic compounds in medicinal chemistry, frequently found in pharmaceuticals and agrochemicals.[1][2][3] The successful synthesis of substituted morpholines, such as 2-(pyridin-2-yl)morpholine, is a critical step in the development of novel bioactive molecules.[1][3]
This resource provides a structured, question-and-answer-based approach to address specific experimental challenges. The information presented is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-substituted morpholines like 2-(pyridin-2-yl)morpholine?
There are several established strategies for the synthesis of 2-substituted morpholines. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Some common approaches include:
-
Asymmetric Hydrogenation of Dehydromorpholines: This method involves the hydrogenation of a 2-substituted dehydromorpholine precursor. It is particularly useful for synthesizing chiral morpholines with high enantioselectivity.[4] Rhodium complexes with chiral bisphosphine ligands are often employed as catalysts.[4]
-
Palladium-Catalyzed Carboamination: This intramolecular reaction involves the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[5] This method is effective for creating cis-3,5-disubstituted and other substituted morpholines with high diastereoselectivity.[5]
-
Ring Opening of 2-Tosyl-1,2-Oxazetidine: This approach utilizes a cascade reaction between a tosyl-oxazetidine and an α-formyl carboxylate to generate highly substituted morpholine hemiaminals.[6]
-
Cyclization of 1,2-Amino Alcohols: A straightforward and common method involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile.[2][7] For the synthesis of 2-(pyridin-2-yl)morpholine, a plausible route would involve the reaction of 1-(pyridin-2-yl)ethane-1,2-diol with an amino-containing reagent or the reaction of 2-amino-1-(pyridin-2-yl)ethanol with a two-carbon synthon.
dot graph "Synthetic_Routes" { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Asymmetric Hydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pd-Catalyzed Carboamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Ring Opening of Oxazetidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cyclization of Amino Alcohols", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="2-(Pyridin-2-yl)morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Dehydromorpholine"]; A -> C [label="Ethanolamine Derivative\n+ Aryl Bromide"]; A -> D [label="Tosyl-oxazetidine\n+ α-Formyl Carboxylate"]; A -> E [label="1,2-Amino Alcohol\n+ Electrophile"]; B -> F; C -> F; D -> F; E -> F; } caption: "Common synthetic routes to 2-substituted morpholines."
Q2: I am experiencing low yields in my synthesis of 2-(pyridin-2-yl)morpholine. What are the likely causes and how can I improve them?
Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Low Yield of\n2-(Pyridin-2-yl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Product Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Purification Losses", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_solutions" { label = "Potential Solutions"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Optimize Reaction Time/\nTemperature"]; G [label="Verify Reagent Purity/\nStoichiometry"]; H [label="Change Solvent/\nCatalyst"]; I [label="Modify Work-up/\nPurification Protocol"]; J [label="Use Inert Atmosphere"]; }
A -> B; A -> C; A -> D; A -> E;
B -> F; B -> G; C -> H; C -> J; D -> I; D -> J; E -> I; } caption: "Troubleshooting workflow for low reaction yield."
Potential Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature may also improve the reaction rate, but be cautious of potential side reactions. |
| Poor quality of reagents or incorrect stoichiometry. | Ensure all reagents are pure and dry, especially solvents. Verify the molar ratios of your reactants and catalysts. | |
| Ineffective catalyst or base. | The choice of catalyst and base is critical. For instance, in palladium-catalyzed reactions, the ligand can significantly influence the outcome.[3] For cyclization reactions, the strength of the base (e.g., NaH, K2CO3, or an organic base) can affect the rate of deprotonation and subsequent cyclization.[3][6] | |
| Side Reactions | Formation of byproducts due to competing reaction pathways. | The reaction temperature can be a critical factor; sometimes lowering the temperature can suppress side reactions. The choice of solvent can also influence selectivity. |
| Over-alkylation or di-alkylation in cyclization reactions. | This is a common issue when using primary amines.[2] Using a protecting group strategy for the amine or carefully controlling the stoichiometry of the electrophile can mitigate this. | |
| Product Degradation | Instability of the product under the reaction or work-up conditions. | If the product is sensitive to acid or base, ensure the work-up procedure is neutralized appropriately. If the product is thermally labile, avoid high temperatures during purification. |
| Purification Losses | Inefficient extraction or chromatography. | Optimize the extraction pH to ensure your product is in the organic layer. For column chromatography, select an appropriate solvent system to achieve good separation from impurities. The hygroscopic nature of morpholine and its derivatives can also affect isolation.[8] |
Q3: I am observing significant impurity peaks in my crude product. How can I identify and minimize these impurities?
Impurity profiling is essential for optimizing a reaction.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If you observe starting materials in your crude product, this indicates an incomplete reaction. Refer to the solutions for low yield, such as extending the reaction time or increasing the temperature.
-
Over-alkylation Products: In syntheses involving the alkylation of an amine, di-alkylation or even tri-alkylation can occur, especially with reactive alkylating agents.[2] To minimize this, you can use a large excess of the amine, or employ a protecting group strategy.
-
Solvent Adducts: Some solvents can react with intermediates in your reaction. For example, in reactions involving strong bases, deprotonated solvent molecules can act as nucleophiles. Choosing a non-reactive solvent is crucial.
-
Hydrolysis Products: If your reaction is sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.
Identification Techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which can help in proposing structures for impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, allowing for their identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying components in a mixture.
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyridin-2-yl)morpholine via Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This protocol is adapted from methodologies focused on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4]
Materials:
-
2-(Pyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)
-
[Rh(cod)₂]SbF₆
-
(R,R,R)-SKP (chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
Methanol
-
Palladium on carbon (Pd/C) (for deprotection if a protecting group is used)
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]SbF₆ and (R,R,R)-SKP in anhydrous DCM to form the catalyst solution.
-
Hydrogenation: In a high-pressure autoclave, dissolve the 2-(pyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine precursor in anhydrous DCM. Add the catalyst solution.
-
Pressurize the autoclave with hydrogen gas (typically 30-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.[4]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or LC-MS to confirm the conversion of the starting material.[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain pure 2-(pyridin-2-yl)morpholine.
Note: If an N-protecting group such as Cbz is used on the dehydromorpholine precursor for better stereocontrol, a subsequent deprotection step is required.[4] This can be achieved by hydrogenation using Pd/C in a solvent like methanol.[4]
Protocol 2: Purification of Pyridine-Containing Compounds
Pyridine and its derivatives can sometimes be challenging to purify due to their basicity and polarity.
General Purification Strategy:
-
Aqueous Wash: After the reaction, perform an aqueous work-up. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the pyridine nitrogen, making the compound water-soluble and helping to remove non-basic organic impurities.
-
Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine nitrogen. Extract the product back into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Distillation or Chromatography: For volatile compounds, distillation under reduced pressure can be an effective purification method.[9] For non-volatile compounds, column chromatography is typically used. A patent suggests that reacting crude pyridine compounds with an alkali metal compound followed by distillation can achieve high purity.[10]
References
-
Yuan, C., Zhang, R., & Zhang, X. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 10(1), 1-8. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. [Link]
-
Nagy, V., & Pápai, Z. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6567–6576. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. (2024). [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025). [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Am Ende, D. J. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. (2022). [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. (2022). [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. (2015). [Link]
- A kind of pyridylmorpholine compound, its preparation method and application.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. (2024). [Link]
- Purification method of pyridine and pyridine derivatives.
-
Pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. (2012). [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Pyridinylmorpholine Synthesis
Welcome to the Technical Support Center for the synthesis of pyridinylmorpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is on explaining the underlying chemical principles of common issues to empower you to optimize your reaction conditions and achieve higher yields and purity.
Introduction: Navigating the Synthetic Landscape
The synthesis of pyridinylmorpholines is a crucial step in the development of numerous pharmacologically active compounds. The two most prevalent methods for forging the C-N bond between the pyridine and morpholine moieties are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . Each of these powerful reactions comes with its own set of potential side reactions and optimization challenges. This guide will dissect the common pitfalls of both methodologies and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my pyridinylmorpholine synthesis: SNAr or Buchwald-Hartwig amination?
A1: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, primarily the electronic properties of your pyridine starting material and the desired reaction conditions.
-
SNAr is generally preferred when the pyridine ring is "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group (typically a halide).[1][2] This activation is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1] SNAr reactions are often operationally simpler and avoid the use of expensive metal catalysts and ligands.
-
Buchwald-Hartwig amination is a more versatile method that can be used for a wider range of pyridine substrates, including those that are electron-rich or lack strong activating groups.[3][4][5] It employs a palladium catalyst with a suitable phosphine ligand to facilitate the C-N bond formation. While highly effective, this method is more sensitive to reaction conditions and can be prone to side reactions like homocoupling.[3][5]
Q2: Why is my SNAr reaction showing low conversion even at high temperatures?
A2: Low conversion in SNAr reactions on pyridines can stem from several issues:
-
Insufficient Activation: The pyridine ring may not be sufficiently activated. The leaving group should ideally be at the 2- or 4-position relative to the ring nitrogen to allow for effective delocalization of the negative charge in the Meisenheimer intermediate.[1]
-
Poor Leaving Group: While fluorine is a highly electronegative atom that strongly activates the ring for nucleophilic attack, the C-F bond is strong, and its cleavage can sometimes be slow. In SNAr, the rate-determining step is often the nucleophilic attack, making fluorine a good leaving group in this context, but other factors can come into play.[1]
-
Weak Nucleophile: Morpholine is a reasonably good nucleophile, but if the electrophilicity of the pyridine is low, the reaction may be sluggish.
-
Protic Solvents: Using protic solvents can solvate the morpholine nucleophile, reducing its reactivity. Polar aprotic solvents like DMSO or DMF are generally preferred.[1]
Q3: I am observing a significant amount of a dimeric byproduct in my Buchwald-Hartwig reaction. What is it and how can I prevent it?
A3: The dimeric byproduct is likely the result of homocoupling , where two molecules of your starting aryl halide react with each other. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by:
-
Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in pathways leading to homocoupling.
-
Catalyst Decomposition: The formation of palladium black can catalyze homocoupling.
-
Suboptimal Reaction Conditions: High temperatures or incorrect ligand choice can favor homocoupling pathways.
To minimize dimer formation, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), use appropriate ligands (often bulky, electron-rich phosphine ligands), and optimize the reaction temperature.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for the synthesis of pyridinylmorpholines, especially with electron-deficient pyridine systems. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Reaction | 1. Insufficiently activated pyridine ring. 2. Poor leaving group. 3. Weak nucleophilicity of morpholine under reaction conditions. | 1. If possible, introduce an electron-withdrawing group (e.g., -NO2, -CN) at the 2- or 4-position of the pyridine ring. 2. Consider using a better leaving group (e.g., -F or -Cl are often better than -Br or -I in SNAr).[1] 3. Add a non-nucleophilic base to deprotonate the morpholine, increasing its nucleophilicity. However, be cautious as this can also promote side reactions. |
| Formation of Hydroxypyridine | Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. |
| Formation of Pyridinium Salts | The pyridine nitrogen can be alkylated or acylated by reactants or byproducts, leading to the formation of pyridinium salts. | This is less common with morpholine as the nucleophile but can occur if other reactive species are present. Ensure the purity of your starting materials. |
| Thermal Degradation | The reaction temperature is too high, leading to decomposition of the starting material or product.[6][7] | Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion. |
Experimental Protocol: SNAr of 4-Chloropyridine with Morpholine
-
To a solution of 4-chloropyridine (1.0 eq.) in anhydrous DMSO (0.5 M), add morpholine (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of a Key Side Reaction: Hydroxypyridine Formation
Caption: Formation of 4-hydroxypyridine via SNAr with residual water.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a broader scope for pyridinylmorpholine synthesis but requires careful control of the catalytic cycle to avoid side reactions.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield/Incomplete Reaction | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. | 1. Ensure the use of a high-purity palladium precatalyst. The active Pd(0) species is generated in situ.[8] 2. The choice of ligand is critical. For pyridinyl systems, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[3] 3. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base's role is crucial for catalyst turnover.[9][10] |
| Homocoupling of Aryl Halide (Dimer Formation) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 2. Optimize the reaction temperature and consider using a more stable palladium precatalyst. |
| Hydrodehalogenation | A side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired amination.[4] | This can be influenced by the ligand and the nature of the aryl halide. Screening different ligands may help to suppress this side reaction. |
| Diarylation | Reaction of the product with another molecule of the aryl halide, leading to a diarylated amine. | This is more of a concern with primary amines but can sometimes be observed with secondary amines under forcing conditions. Use a slight excess of the morpholine to favor the desired product. |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromopyridine with Morpholine
-
To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq.), Pd2(dba)3 (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (0.2 M) and morpholine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanism of a Key Side Reaction: Homocoupling
Caption: A simplified pathway for the formation of homocoupled dimers.
Additional Potential Side Reactions
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of pyridine N-oxides.[11][12] This is more likely if oxidizing agents are present or if the reaction is exposed to air at high temperatures. Pyridine N-oxides can have different reactivity profiles and may lead to undesired downstream products.[13][14]
-
Thermal Degradation: Pyridinylmorpholine products, like many organic molecules, can be susceptible to thermal degradation at elevated temperatures.[6][7][15][16][17] It is always advisable to determine the thermal stability of your product and avoid unnecessarily high reaction temperatures or prolonged heating.
Purification Strategies
The purification of pyridinylmorpholines can be challenging due to the basic nature of the product.
-
Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic pyridinylmorpholine product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The product will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
By understanding the underlying mechanisms of these common side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their pyridinylmorpholine syntheses.
References
-
Pyridine-N-oxide - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides - Arkat USA. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Pyridine N-Oxides - Baran Lab. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine N-oxide derivatives - Organic Chemistry Portal. Available at: [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. Available at: [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. Available at: [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. Available at: [Link]
-
Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738 - ResearchGate. Available at: [Link]
-
Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes - ResearchGate. Available at: [Link]
-
Thermal degradation of fluoropolymers. Available at: [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - MDPI. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(pyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to pilot plant production. As a key intermediate in the synthesis of pharmaceuticals such as the norepinephrine reuptake inhibitor Reboxetine, mastering its efficient and scalable production is crucial.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and industry best practices.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. The synthesis of 2-(pyridin-2-yl)morpholine is no exception. This section addresses specific issues you may encounter, their root causes, and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction
Question: We are experiencing significantly lower yields of 2-(pyridin-2-yl)morpholine upon scaling up our synthesis from a gram-scale to a multi-kilogram scale. TLC and HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material. What are the likely causes and how can we improve the conversion?
Answer:
Several factors can contribute to decreased yields and incomplete reactions during the scale-up of 2-(pyridin-2-yl)morpholine synthesis. The primary culprits are often related to mass and heat transfer limitations, reagent stoichiometry, and reaction kinetics.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, which can either degrade the product or fail to bring reactants together effectively.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) for the viscosity of your reaction mixture. Verify that the agitation speed is sufficient to maintain a well-mixed suspension or solution. For heterogeneous reactions, consider the use of baffles to improve mixing efficiency.
-
-
Inefficient Heat Transfer: Exothermic or endothermic reactions are harder to control at scale. If the reaction is exothermic and the heat of reaction is not efficiently removed, side reactions or decomposition can occur. Conversely, if the reaction requires heating, insufficient heat transfer can lead to a sluggish or incomplete reaction.
-
Solution: Monitor the internal reaction temperature closely using a calibrated probe. For exothermic reactions, ensure your cooling system has the capacity to handle the heat load. For endothermic reactions, confirm your heating mantle or jacket can maintain the desired temperature uniformly throughout the reactor.
-
-
Reagent Addition Rate: The rate of addition of a key reagent can be critical. Adding a reagent too quickly can lead to localized high concentrations and unwanted side reactions.
-
Solution: Control the addition of critical reagents using a programmable pump for liquids or a screw feeder for solids. A slower, controlled addition often leads to better selectivity and higher yields.
-
-
Moisture Sensitivity: Many reagents used in heterocyclic synthesis are sensitive to moisture. Water can consume reagents or catalyze side reactions.
-
Solution: Ensure all solvents and reagents are appropriately dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
Issue 2: Formation of Impurities and Side Products
Question: During the scale-up of our 2-(pyridin-2-yl)morpholine synthesis, we are observing the formation of several significant impurities that were not present or were negligible at the lab scale. How can we identify and mitigate the formation of these side products?
Answer:
The formation of new or increased levels of impurities at scale is a common challenge. These often arise from subtle changes in reaction conditions or prolonged reaction times.
Potential Causes & Solutions:
-
Over-alkylation or Di-substitution: If the synthesis involves N-alkylation of a morpholine precursor, there is a risk of multiple alkylations on the nitrogen atom, especially with highly reactive alkylating agents.[3][4]
-
Solution: Carefully control the stoichiometry of the alkylating agent. A slight excess of the amine component can sometimes suppress di-alkylation. Slower addition of the alkylating agent at a controlled temperature can also improve selectivity.
-
-
Ring-Opening of Morpholine: Under harsh acidic or basic conditions and elevated temperatures, the morpholine ring can be susceptible to cleavage.
-
Solution: Optimize the reaction pH and temperature. If possible, use milder bases or acids. Screen for a solvent that allows for lower reaction temperatures.
-
-
Oxidation of the Pyridine Ring: The pyridine ring can be susceptible to oxidation, especially if the reaction is run open to the atmosphere at high temperatures or in the presence of certain metal catalysts.
-
Solution: As mentioned previously, running the reaction under an inert atmosphere is crucial. The use of antioxidants can be explored, but their compatibility with the overall reaction scheme must be verified.
-
Troubleshooting Workflow for Impurity Formation:
Caption: A decision-making workflow for troubleshooting impurity formation.
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of 2-(pyridin-2-yl)morpholine at a larger scale. Column chromatography, which worked well in the lab, is not practical for the quantities we are now producing. What are some scalable purification strategies?
Answer:
Purification is often one of the biggest hurdles in process scale-up. The ideal solution is to develop a reaction that yields a product of sufficient purity, minimizing the need for complex purification. However, when purification is necessary, alternative methods to chromatography must be employed.
Scalable Purification Techniques:
-
Crystallization: This is the most desirable method for large-scale purification as it is generally cost-effective and can provide very high purity.
-
Procedure:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Salt Formation: If the freebase is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride, mesylate) which is often a crystalline solid.
-
Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals. Crash cooling can trap impurities.
-
-
-
Distillation: If 2-(pyridin-2-yl)morpholine is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation is a viable option.
-
Considerations: Ensure the compound is stable at the required distillation temperature. Degradation can occur at elevated temperatures, even under vacuum.
-
-
Liquid-Liquid Extraction: This can be an effective method for removing impurities with different solubility profiles.
-
Procedure: A series of extractions with an appropriate immiscible solvent at a specific pH can selectively remove acidic, basic, or neutral impurities.
-
| Purification Method | Advantages | Disadvantages | Best For |
| Crystallization | High purity, cost-effective, scalable. | Requires a crystalline solid, solvent screening can be time-consuming. | Solid products. |
| Distillation | Good for removing non-volatile or highly volatile impurities. | Requires thermal stability of the product, may not separate close-boiling impurities. | Thermally stable liquids. |
| Extraction | Good for removing classes of impurities (acidic/basic). | Can be solvent-intensive, may not provide very high purity alone. | Initial crude purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(pyridin-2-yl)morpholine?
A common and adaptable approach involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with morpholine. This is a nucleophilic aromatic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: What are the key process safety considerations for the scale-up synthesis?
-
Exothermic Reactions: As discussed, heat management is critical. A runaway reaction can lead to a dangerous increase in temperature and pressure. Perform calorimetric studies (e.g., using a Reaction Calorimeter) to understand the thermal profile of your reaction.
-
Reagent Handling: Some reagents, such as strong bases (e.g., sodium hydride) or corrosive chemicals, require specialized handling procedures at scale. Ensure proper personal protective equipment (PPE) and engineering controls are in place.
-
Pressure Build-up: Some reactions may evolve gas. The reactor must be properly vented to avoid pressure build-up.[5]
Q3: How can we monitor the progress of the reaction at a large scale?
In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.
-
HPLC/UPLC: This is the most common and accurate method. A small sample can be periodically withdrawn from the reactor, quenched, and analyzed to determine the ratio of starting materials, intermediates, and product.
-
TLC: While less quantitative, TLC can be a quick and simple way to get a qualitative assessment of the reaction's progress.
-
Spectroscopic Methods: In some cases, in-situ monitoring with techniques like FT-IR or Raman spectroscopy can provide real-time data without the need for sampling.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-(pyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of 2-(pyridin-2-yl)morpholine. Note: This is a representative protocol and should be optimized for your specific equipment and safety procedures.
Materials:
-
2-Chloropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF. Begin agitation and then add morpholine (1.2 equivalents).
-
Heating: Heat the mixture to 80-90 °C.
-
Substrate Addition: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 2-chloropyridine is complete (typically >99%).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude 2-(pyridin-2-yl)morpholine in a minimal amount of a suitable solvent such as isopropanol or acetone.
-
Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl with stirring.
-
Crystallization: The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize recovery.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.
-
Caroon, J. M., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5449-5452. [Link]
-
ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]
-
National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ACS Publications. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
-
ACS Publications. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
-
ResearchGate. (n.d.). Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]
-
National Institutes of Health. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
National Institutes of Health. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. Retrieved from [Link]
-
MDPI. (2023). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (n.d.). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-(pyridin-2-yl)morpholine for Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and strategic advice on optimizing the small molecule 2-(pyridin-2-yl)morpholine for enhanced penetration of the blood-brain barrier (BBB). Here, we will delve into the causality behind experimental choices and provide actionable troubleshooting guidance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the initial physicochemical properties of 2-(pyridin-2-yl)morpholine that I should be concerned about for BBB penetration?
The parent scaffold, 2-(pyridin-2-yl)morpholine, with a molecular weight of approximately 164.21 g/mol , is well within the ideal range for CNS drugs (typically < 450 g/mol ).[1] However, its predicted topological polar surface area (TPSA) and lipophilicity (expressed as LogP) are critical starting points for assessment. The morpholine and pyridine rings contribute to its polarity. The morpholine moiety contains both an ether oxygen and a secondary amine, which are hydrogen bond acceptors and donors, respectively.[2] The pyridine nitrogen is also a hydrogen bond acceptor. High TPSA and a low LogP are generally detrimental to passive diffusion across the BBB.[3][4]
Q2: What are the primary mechanisms by which a small molecule like mine can cross the blood-brain barrier?
Small molecules can traverse the BBB through several mechanisms:
-
Passive Transcellular Diffusion: This is the most common route for CNS drugs. It involves the molecule moving through the lipid bilayer of the endothelial cells. This process is highly dependent on the molecule's lipophilicity, size, and hydrogen bonding potential.[3][5]
-
Paracellular Diffusion: This pathway, between the tight junctions of endothelial cells, is generally restricted to very small, water-soluble molecules and is not a primary route for most drugs.[3][6]
-
Carrier-Mediated Transport (CMT): Some molecules can hijack transporters for essential nutrients like glucose and amino acids to enter the brain.[7]
-
Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported across via receptors for endogenous ligands like insulin and transferrin.[7][8][9]
-
Active Efflux: A major hurdle is the presence of efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump drugs back into the bloodstream.[3][7]
Your optimization strategy should primarily focus on enhancing passive diffusion while avoiding recognition by efflux pumps.
Q3: What are the key structural modifications I should consider to improve the BBB penetration of my compound?
Several strategies can be employed to enhance BBB penetration:
-
Increase Lipophilicity: Modifying the scaffold to be more lipid-soluble can improve its ability to cross the cell membranes of the BBB. This often involves a careful balance, as excessive lipophilicity can lead to increased plasma protein binding and metabolism.[10][11]
-
Reduce Polar Surface Area (TPSA): The TPSA is a good predictor of BBB permeability.[3] Strategies to reduce it include masking polar groups or replacing them with less polar bioisosteres.
-
Decrease Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can significantly improve permeability.[4]
-
Molecular Shape and Size: While your starting molecule is small, significant additions can increase its size and potentially hinder diffusion.
-
Modulate pKa: The ionization state of your molecule at physiological pH (7.4) is crucial. The neutral form is generally more permeable.
Section 2: Strategic Guidance for Structural Optimization
The optimization of 2-(pyridin-2-yl)morpholine is an iterative process of design, synthesis, and testing. The following section provides a logical workflow for this process.
Workflow for Optimizing BBB Penetration
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-(Pyridin-2-yl)morpholine Synthesis
Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly the challenges associated with catalyst deactivation. The synthesis of this valuable heterocyclic scaffold often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples a pyridine precursor (e.g., 2-halopyridine) with morpholine.[1][2] While powerful, these catalytic systems are sensitive and prone to deactivation, leading to issues like low yields, stalled reactions, and poor reproducibility.[3][4]
This document provides in-depth troubleshooting guides, protocols, and expert insights to help you diagnose, mitigate, and resolve catalyst deactivation issues in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific experimental issues. Each answer provides an explanation of the underlying causes and offers actionable solutions.
Question 1: My reaction is extremely sluggish or fails to initiate. What are the primary causes?
Answer: A non-starting reaction typically points to a fundamentally inactive catalytic system from the outset. This can be attributed to two main factors: an improperly activated precatalyst or the presence of potent catalyst poisons in your reagents or solvent.
Potential Causes & Solutions:
-
Inactive Precatalyst: Many palladium-catalyzed reactions require the in situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species.[4] If this step fails, the catalytic cycle cannot begin.
-
Solution: Consider a pre-activation step before adding your main substrates. Gently heating the Pd(II) source with the phosphine ligand in the solvent for a short period can facilitate the formation of the active Pd(0) complex. An extra equivalent of ligand relative to palladium can also improve catalyst stability.[4]
-
-
Gross Contamination: Impurities in the starting materials, solvent, or even glassware can act as potent catalyst poisons.[4] Water and oxygen are common culprits, but sulfur compounds and other organic molecules can also be highly detrimental.[5][6]
-
Solution: Ensure all reagents are of the highest possible purity. Purify starting materials if their quality is uncertain (e.g., recrystallize solids, distill liquids). Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen.
-
Protocol: Rigorous Inert Atmosphere Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Handling: Add the solid reagents (e.g., 2-halopyridine precursor, base, catalyst, ligand) to the reaction flask inside a glovebox or under a positive pressure of inert gas.
-
Solvent Degassing: Use a solvent that has been passed through a purification system or degassed using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a fine stream of inert gas through the solvent for at least 30 minutes.
-
-
Reaction Assembly: Add the degassed solvent to the flask containing the solids via cannula transfer. Evacuate and backfill the reaction flask with inert gas three times to ensure a completely inert atmosphere before heating.[4]
Question 2: The reaction begins, but stalls before completion, leaving significant amounts of starting material. Why is this happening?
Answer: A reaction that starts but fails to reach completion is a classic sign of progressive catalyst deactivation during the reaction. The catalyst is initially active but is gradually "killed" over time.
Potential Causes & Solutions:
-
Product/Byproduct Inhibition (Poisoning): The pyridine ring in your product, 2-(pyridin-2-yl)morpholine, can itself act as a ligand and poison the palladium catalyst by binding strongly to the metal center.[7] Furthermore, if you are using a 2-halopyridine, the generated halide anions (e.g., Cl⁻, Br⁻) can accumulate and inhibit the catalyst.[4][5]
-
Solution: Introduce a halide scavenger, such as a silver or thallium salt, to precipitate the inhibitory halide ions. Be aware of the stoichiometry and potential side reactions when adding new reagents. For product inhibition, a higher catalyst loading or a more robust ligand may be necessary to overcome the effect.
-
-
Thermal Decomposition (Sintering): High reaction temperatures can cause the fine nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles, a process known as sintering.[8][9] For homogeneous catalysts, high temperatures can degrade the supporting ligand, leading to the precipitation of inactive palladium black.[4]
-
Solution: Optimize the reaction temperature. A lower temperature for a longer duration may preserve the catalyst's activity and lead to a higher overall yield.[4]
-
-
Catalyst Leaching (Heterogeneous Catalysts): If you are using a supported catalyst (e.g., Pd on carbon), the active palladium species may be leaching off the support and into the solution.[10] This can lead to a loss of catalytic activity over time.
-
Solution: Perform a hot filtration test. Stop the reaction midway, filter the solid catalyst while the solution is still hot, and then continue heating the filtrate. If no further reaction occurs in the filtrate, leaching is likely not the primary issue. If the reaction continues, leaching is significant, and you may need to consider a catalyst with a more robust support or covalent tethering of the ligand.[10]
-
Question 3: I am observing a black precipitate (palladium black) forming in my reaction. What does this signify?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition. It is metallic palladium that has aggregated from the catalytically active Pd(0) species.[3] This aggregated form has a very low surface area and is generally inactive.
Potential Causes & Solutions:
-
Ligand Instability or Dissociation: The ligand's primary role is to stabilize the Pd(0) intermediate. If the ligand is bulky, electron-poor, or dissociates from the metal at high temperatures, the unprotected Pd(0) atoms will rapidly aggregate.[4]
-
Solution: The choice of ligand is critical.[4] Screen a panel of ligands. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are often more robust and effective at stabilizing the catalyst compared to simpler phosphines like PPh₃.
-
-
Incorrect Stoichiometry: An insufficient amount of ligand relative to the palladium precursor can leave palladium atoms unsaturated and prone to aggregation.
-
Solution: Carefully control the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 (ligand:Pd) is a common starting point, but the optimal ratio should be determined empirically.
-
Visualization of Deactivation Pathways
The following diagram illustrates the primary mechanisms by which an active catalyst can be deactivated.
Caption: Primary pathways leading to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q: What are the most common catalyst poisons I should be aware of in this specific synthesis? A: For the synthesis of 2-(pyridin-2-yl)morpholine, be particularly cautious of:
-
Nitrogen-containing heterocycles: The pyridine starting material and the morpholine product can themselves coordinate to the palladium center and act as competitive inhibitors.[7]
-
Sulfur Compounds: Trace impurities from reagents can irreversibly poison palladium.[5]
-
Water and Oxygen: These can lead to the formation of inactive palladium oxides.[5][8]
-
Halides: Anions from halo-pyridine precursors (Cl⁻, Br⁻, I⁻) are known to be detrimental.[5]
Q: Can I reuse or recycle my palladium catalyst? A: It depends on the type of catalyst.
-
Heterogeneous Catalysts: These are designed for reuse. However, their activity can decrease after each cycle due to leaching or irreversible poisoning. Regeneration, such as washing or calcination, may be possible but must be developed on a case-by-case basis.
-
Homogeneous Catalysts: These are generally more difficult to recover from the reaction mixture.[11] Techniques like organic solvent nanofiltration are emerging as sustainable methods to recover and reuse these valuable catalysts without altering the catalytic system.[11]
Q: How do I choose the optimal ligand for my reaction? A: Ligand selection is crucial for success. There is no universal "best" ligand. The choice depends on the specific substrates. For C-N cross-coupling reactions, electron-rich and bulky ligands are often preferred as they promote the reductive elimination step and stabilize the active catalyst. Start with well-established ligand classes like biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) and screen a small set to identify a promising candidate for further optimization.[4]
Q: What is the fundamental difference between poisoning, sintering, and leaching? A:
-
Poisoning: A chemical deactivation where a substance binds to the active sites of the catalyst, preventing reactants from accessing them.[6][7]
-
Sintering: A physical deactivation, driven by heat, where catalyst particles clump together, reducing the active surface area.[8][9]
-
Leaching: The physical loss of the active metal from a solid support into the reaction solution, a problem specific to heterogeneous catalysts.[8][10]
Data Summary: Common Catalyst Poisons and Their Effects
| Poison Class | Common Sources | Mechanism of Deactivation | Mitigation Strategy |
| Nitrogen Heterocycles | Starting material, product, solvent (if pyridine) | Competitive binding to active sites.[7] | Increase catalyst loading; use more strongly binding ligands. |
| Halide Anions | Halogenated precursors (e.g., 2-chloropyridine) | Strong coordination to Pd, inhibiting substrate binding.[5] | Use of halide scavengers (e.g., Ag₂CO₃). |
| Sulfur Compounds | Impurities in reagents or solvents | Irreversible formation of stable palladium sulfides.[5] | Use high-purity, sulfur-free reagents. |
| Water / Oxygen | Atmosphere, wet solvents, reagents | Oxidation of active Pd(0) to less active Pd(II) oxides.[5][8] | Employ rigorous inert atmosphere techniques; use anhydrous solvents.[4] |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing catalyst deactivation issues.
Caption: Logical workflow for troubleshooting catalyst deactivation.
References
- Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). StudySmarter.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Noah Tech.
- Poisoning and deactivation of palladium catalysts. Albers, P. et al. (2001). Journal of Molecular Catalysis A: Chemical.
- Catalyst poisoning. (2024). Wikipedia.
- Side reactions and byproduct formation in morpholine synthesis. (2025). BenchChem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
- Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. (2014). CNR-IRIS.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2007). Journal of the American Chemical Society.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2020). Nature Communications.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2021). Green Chemistry.
- Optimizing reaction conditions for the synthesis of morpholine derivatives. (2025). BenchChem.
- Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (2014). National Institutes of Health.
- Heterogeneous catalysis and catalyst recycling. (2015). All About Drugs.
- Sintering process and catalysis. (2018). Journal of Chemical Reviews.
- Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis. (2025). BenchChem.
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- 5. studysmarter.co.uk [studysmarter.co.uk]
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- 8. scispace.com [scispace.com]
- 9. chemisgroup.us [chemisgroup.us]
- 10. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Purification Techniques for 2-(Pyridin-2-yl)morpholine Isomers
Welcome to the technical support center for the purification of 2-(pyridin-2-yl)morpholine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Here, we address common challenges encountered during the separation of its diastereomers and enantiomers, providing practical, field-tested solutions and in-depth explanations to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and common inquiries regarding the purification of 2-(pyridin-2-yl)morpholine.
Q1: What are the key isomeric forms of 2-(pyridin-2-yl)morpholine that I need to consider during purification?
A: 2-(Pyridin-2-yl)morpholine possesses two stereocenters, one at the C2 position of the morpholine ring and another at the point of substitution if there is one on the morpholine or pyridine ring. This gives rise to both diastereomers and enantiomers. For a simple 2,5-disubstituted morpholine, you will typically encounter cis and trans diastereomers.[1] Each of these diastereomers exists as a pair of enantiomers (R,S and S,R). Your purification strategy must be capable of first separating the diastereomeric pairs and then resolving the enantiomers of the desired diastereomer.
Q2: What are the primary methods for separating the diastereomers of 2-(pyridin-2-yl)morpholine?
A: Diastereomers have different physical properties, which allows for their separation using standard achiral chromatographic techniques.[2] The most common methods include:
-
Flash Column Chromatography: Typically performed on silica gel or alumina.[3][4] The choice of solvent system is critical and is usually determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Reversed-Phase Chromatography (RPC): C18-functionalized silica is a common stationary phase, using mobile phases like acetonitrile/water or methanol/water, often with additives to control pH.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating diastereomers and can be more efficient and "greener" than traditional HPLC.[5][6]
Q3: How can I separate the enantiomers of a specific 2-(pyridin-2-yl)morpholine diastereomer?
A: Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for separation.[7] The primary methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[7][8] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice.[8]
-
Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC is increasingly popular for its high speed and resolution in enantioseparations.[5][6]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Q4: What are the best analytical techniques to confirm the purity and isomeric ratio of my final product?
A: A combination of techniques is recommended for comprehensive analysis:
-
Chiral HPLC/SFC: To determine enantiomeric excess (ee) or diastereomeric ratio (dr).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and relative stereochemistry (cis/trans) of diastereomers, often with the help of 2D techniques like NOESY.[3]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or SFC-MS), MS confirms the molecular weight of the purified compound.[9][10]
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Poor Resolution of Diastereomers in Normal-Phase Chromatography
Q: I'm running a silica gel column, but my cis and trans isomers of 2-(pyridin-2-yl)morpholine are co-eluting or showing very poor separation. What can I do?
A: This is a common issue stemming from the basicity of the pyridine and morpholine nitrogens, which can lead to strong interactions with the acidic silica surface, causing peak tailing and poor resolution.
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective first step is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of an amine to your mobile phase (e.g., ethyl acetate/hexanes). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic compound and leading to sharper peaks and better separation.[11]
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as a modifier can be effective.
-
-
Optimize the Solvent System: If adding a base isn't sufficient, systematically vary the polarity of your eluent. Create a polarity map using different solvent combinations (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane, Toluene/Ethyl Acetate[12]) to find a system that maximizes the difference in affinity between your diastereomers for the stationary phase.
-
Change the Stationary Phase: If silica gel fails, consider alternatives:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a better choice for basic compounds.
-
Chemically-Modified Silica: Consider using Diol or Cyano-bonded phases, which offer different selectivities.
-
Below is a decision workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for poor diastereomer separation.
Scenario 2: Low or No Enantiomeric Separation on a Chiral Column
Q: I'm using a standard polysaccharide-based chiral column (e.g., Chiralpak® IA), but my enantiomers are eluting as a single peak. How can I achieve separation?
A: Achieving chiral separation is often an empirical process of matching the analyte, stationary phase, and mobile phase. A single peak indicates that the chiral recognition mechanism is not effective under the current conditions.[13]
Troubleshooting Steps:
-
Switch Elution Mode: Polysaccharide columns are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.[13] If you started in normal phase (e.g., Heptane/Ethanol), try a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water with a buffer). The interactions driving separation (π-π interactions, hydrogen bonding, steric hindrance) are highly dependent on the solvent environment.[8]
-
Use Additives: The basic nature of your compound is again a key factor.
-
For Normal Phase/Polar Organic: Add a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v). These additives can protonate or deprotonate your analyte or interact with the stationary phase, often dramatically enhancing chiral recognition.
-
For Reversed Phase: Use a buffer (e.g., ammonium bicarbonate, ammonium formate) to control the pH and the ionization state of your molecule.
-
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP. If one column doesn't work, screen others. A good screening set includes columns with different selectors.
| CSP Type | Common Selector | Primary Interaction Mechanisms | Typical Analytes |
| Polysaccharide | Amylose or Cellulose derivatives[8] | Hydrogen bonding, π-π interactions, steric inclusion[8] | Broad range of chiral compounds |
| Pirkle-type | Phenylglycine, Leucine | π-π interactions, dipole-dipole, hydrogen bonding | Aromatic compounds, amides, esters |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion, hydrogen bonding, ionic interactions | Amines, amino acids, carboxylic acids[8] |
| Protein-based | Cellobiohydrolase (CBH) | Hydrophobic and polar interactions | Basic drugs and compounds with H-bond donors/acceptors[8] |
-
Optimize Temperature and Flow Rate: Lowering the column temperature can sometimes improve resolution by increasing the strength of intermolecular interactions. Reducing the flow rate can also enhance separation efficiency, albeit at the cost of longer run times.
Part 3: Detailed Experimental Protocol
Protocol: Method Development for Chiral SFC Separation of 2-(Pyridin-2-yl)morpholine Enantiomers
This protocol outlines a systematic approach to developing a preparative separation method using chiral Supercritical Fluid Chromatography (SFC).
1. Initial Analytical Screening:
-
Objective: To identify a suitable Chiral Stationary Phase (CSP) and co-solvent combination.
-
Instrumentation: Analytical SFC system with a column switcher.
-
Columns: Screen a set of 4-6 analytical scale (e.g., 4.6 x 150 mm) columns with diverse selectivities (e.g., Chiralpak IA, IB, IC, ID).
-
Mobile Phase: Supercritical CO₂ as the primary mobile phase.
-
Co-solvent: Methanol is a typical starting co-solvent.
-
Procedure:
-
Prepare a ~1 mg/mL solution of the racemic diastereomer in methanol.
-
Set up a screening gradient: 5% to 40% Methanol over 5-7 minutes.
-
Run the screen on all selected columns.
-
Identify the column/co-solvent combination that provides the best selectivity (α) and resolution (Rs).
-
2. Method Optimization:
-
Objective: To maximize resolution and throughput for the best condition identified in the screening phase.
-
Procedure:
-
Co-solvent Optimization: If methanol gave promising results, test other alcohol co-solvents like ethanol or isopropanol. They can alter the selectivity.
-
Additive Screening: Add 0.1-0.3% of an additive (e.g., diethylamine for basic compounds) to the co-solvent. This is often crucial for good peak shape and resolution of amine-containing compounds.
-
Isocratic Hold: Convert the screening gradient to an isocratic method. The optimal isocratic co-solvent percentage is typically slightly lower than the percentage at which the second enantiomer elutes during the gradient run.
-
Loading Study: On the analytical column, perform injection overloading studies to determine the maximum sample load before resolution is compromised. This data is essential for scaling up.
-
3. Scale-up to Preparative SFC:
-
Objective: To purify a larger quantity of the material.
-
Procedure:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Scale the flow rate and sample load geometrically based on the column cross-sectional area.
-
Implement stacked injections to maximize throughput.[5]
-
Collect the separated enantiomeric fractions.
-
Analyze the purity of each fraction using the optimized analytical SFC method.
-
Caption: Workflow for chiral SFC method development and scale-up.
References
- BenchChem.
- Royal Society of Chemistry. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.
- DigitalCommons@TMC.
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
-
ResearchGate. How can I remove the pyridine from the sugar compound?. [Link]
- BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
-
ResearchGate. Hello, i want to know how can i eliminate pyridine by extraction?. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]
-
National Institutes of Health. A New Strategy for the Synthesis of Substituted Morpholines. [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. [Link]
-
ScienceDirect. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubMed. Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purification. [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ResearchGate. Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. [Link]
-
National Institutes of Health. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
-
PubMed Central. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. Chiral Ligand 2-(2′-Piperidinyl)pyridine: Synthesis, Resolution and Application in Asymmetric Diethylzinc Addition to Aldehydes. [Link]
Sources
- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. santaisci.com [santaisci.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
stability testing of 2-(pyridin-2-yl)morpholine under different conditions
Welcome to the technical support center for the stability testing of 2-(pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing the stability profile of this compound. Given the limited publicly available stability data specifically for 2-(pyridin-2-yl)morpholine, this document synthesizes established principles of stability testing for heterocyclic compounds with similar functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing a stability study on 2-(pyridin-2-yl)morpholine?
The primary goals for conducting a stability study on 2-(pyridin-2-yl)morpholine are to:
-
Determine the intrinsic stability of the molecule.
-
Identify potential degradation products and elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method.
-
Inform decisions on formulation development, packaging, and storage conditions.
-
Fulfill regulatory requirements for drug development.
Q2: What are the key functional groups in 2-(pyridin-2-yl)morpholine that might be susceptible to degradation?
The structure of 2-(pyridin-2-yl)morpholine contains several functional groups that could be reactive under stress conditions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be susceptible to oxidation, potentially forming an N-oxide.
-
Morpholine Ring: This ring contains both an ether linkage and a secondary amine.
-
The ether linkage may be susceptible to cleavage under strong acidic conditions.
-
The secondary amine is a common site for oxidation and can also react with various reagents. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine.
-
-
Overall Structure: The molecule as a whole can be susceptible to degradation under photolytic and thermal stress.
Q3: What are the recommended stress conditions for forced degradation studies of 2-(pyridin-2-yl)morpholine?
Forced degradation studies are essential to understand the chemical behavior of the molecule. These studies intentionally break down the molecule to an appropriate extent using various stressors. Based on ICH guidelines and the structure of the compound, the following conditions are recommended.
| Stress Condition | Recommended Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the morpholine ring's ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for some degradation, though likely less than acid hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation of the pyridine or morpholine nitrogen. |
| Thermal | Dry heat at 80°C for 48 hours | General decomposition. |
| Photolytic | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photochemical degradation. |
Q4: Which analytical techniques are most suitable for monitoring the stability of 2-(pyridin-2-yl)morpholine?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products. A reverse-phase C18 column with a UV detector is a good starting point. The pyridine ring provides a chromophore for UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products.
-
Gas Chromatography (GC) and GC-MS: Can be used if the compound and its degradants are volatile. Derivatization may be necessary to improve volatility and thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify the structure of isolated degradation products. In some cases, it can be used to monitor degradation directly in the reaction mixture.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Cause: The basic nature of the morpholine and pyridine nitrogens can lead to strong interactions with residual silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures the analyte is in a single ionic form (either protonated or neutral). For this basic compound, a low pH (e.g., 2.5-3.5) with a buffer like phosphate or formate is recommended.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active sites on the stationary phase.
-
Use a Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.
-
Issue 2: No significant degradation is observed under stress conditions.
-
Cause: The compound may be highly stable, or the stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: Raise the temperature in increments of 10°C.
-
Extend Exposure Time: Increase the duration of the stress study. Caution: Avoid over-stressing the sample, which can lead to the formation of secondary degradation products not relevant to shelf-life stability.
-
Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Cause: This could be due to the formation of non-chromophoric degradation products, volatile degradants, or degradants that are not eluted from the column.
-
Troubleshooting Steps:
-
Change Detection Wavelength: Analyze samples at a lower UV wavelength to detect potential degradants that lack the main chromophore.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
-
Analyze by GC-MS: If volatile degradants are suspected, analyze the stressed samples using GC-MS.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting 2-(pyridin-2-yl)morpholine to various stress conditions.
Caption: Workflow for Forced Degradation Study.
Steps:
-
Sample Preparation: Prepare a stock solution of 2-(pyridin-2-yl)morpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Stress Application:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat the solutions at 60°C.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal: Place the solid compound in a controlled temperature oven at 80°C.
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating 2-(pyridin-2-yl)morpholine from its potential degradation products.
Caption: HPLC Method Development Workflow.
Initial HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation: Once the method is optimized to show baseline separation of the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
-
2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem. National Institutes of Health. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. National Institutes of Health. [Link]
-
T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
4-(PYRIDIN-2-YL)MORPHOLINE | CAS 24255-25-2. Matrix Fine Chemicals. [Link]
-
Forced Degradation Studies. Coriolis Pharma. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. National Institutes of Health. [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]
-
Morpholine - Wikipedia. Wikipedia. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Technical Support Center: Strategic Mitigation of Cytotoxicity in 2-(pyridin-2-yl)morpholine Derivatives
Welcome to the technical support center for researchers working with 2-(pyridin-2-yl)morpholine derivatives. This guide is designed to provide practical, field-proven insights into identifying, understanding, and mitigating the cytotoxic effects of this promising class of compounds. Our goal is to equip you with the strategic framework and experimental protocols necessary to navigate common challenges and optimize your lead candidates for improved therapeutic potential.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of research involving novel chemical entities.
Q1: What are the primary mechanisms that could be responsible for the cytotoxicity of my 2-(pyridin-2-yl)morpholine derivative?
A1: The cytotoxicity of small molecule inhibitors can stem from several mechanisms. While the specific pathway for your derivative needs experimental confirmation, common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints like the G2/M phase, or disruption of essential cellular metabolic processes.[1][2] Cytotoxicity may also arise from off-target effects, where the compound interacts with unintended proteins, confounding experimental results and leading to toxicity.[3]
Q2: How do I begin to measure the cytotoxicity of my compound?
A2: In vitro cytotoxicity testing is the essential first step.[4] A common starting point is a metabolic activity assay, such as the MTT or resazurin (Alamar Blue) assay.[5][6] These colorimetric assays are cost-effective, scalable for high-throughput screening, and provide a quantitative measure of cell viability by assessing mitochondrial reductase activity.[4] However, it is crucial to remember that these assays can sometimes be confounded by compounds that directly interfere with cellular metabolism, which can be misinterpreted as cytotoxicity.[7]
Q3: My initial screen showed high toxicity. Does this mean the compound is not viable?
A3: Not necessarily. An initial high toxicity reading is a critical data point that requires further investigation, not an immediate disqualification. The first step is to confirm the result using an orthogonal assay that measures a different cellular endpoint.[4] For example, if you initially used a metabolic assay (MTT), you should follow up with a membrane integrity assay, such as the Lactate Dehydrogenase (LDH) release assay, which measures cytotoxicity by detecting enzymes released from damaged cells.[6] This helps to rule out assay-specific artifacts and confirms that the observed effect is genuine cell death.
Q4: What is the "therapeutic index" and why is it a critical parameter?
A4: The therapeutic index (or therapeutic window) is a quantitative measure of a drug's safety. It compares the dose of a therapeutic agent that causes the desired therapeutic effect to the dose that causes toxicity. In cell-based assays, this is often represented as the ratio of the cytotoxic concentration (e.g., CC50 or IC50 in a normal cell line) to the effective concentration (e.g., EC50 or IC50 against the intended target or cancer cell line). A wider therapeutic index is highly desirable as it suggests a greater margin of safety, and strategies that selectively target tumor cells while sparing healthy tissues can significantly improve this index.[8]
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides structured guidance for specific problems you may encounter during your research.
Problem 1: High and Variable Cytotoxicity Observed in Initial Screening
You've run an MTT assay on your new 2-(pyridin-2-yl)morpholine derivative against a cancer cell line and a normal fibroblast cell line. The results show potent cytotoxicity against both, with high variability between replicate wells.
Troubleshooting Steps:
-
Assess Compound Solubility and Stability: Poor solubility is a common cause of inconsistent results.[3] Visually inspect the media in your wells for any signs of compound precipitation. Test the compound's stability in the cell culture medium over the full time course of your experiment.[3]
-
Confirm with an Orthogonal Assay: As mentioned in the FAQs, a metabolic assay can be misleading.[7] Run an LDH release assay in parallel. If the LDH assay shows significantly less cytotoxicity, your compound may be inhibiting mitochondrial function rather than causing immediate cell death. This is a critical mechanistic clue.
-
Evaluate the Vehicle Control: Ensure the concentration of your solvent (e.g., DMSO) is consistent across all wells and is not contributing to the toxicity.[9] Run a dose-response curve for the vehicle alone to establish its non-toxic concentration range.
-
Check Cell Health and Seeding Density: Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase at the time of compound addition.[3] Inconsistent cell seeding can lead to high variability.
Problem 2: My Compound is Potent, but How Do I Know if the Cytotoxicity is On-Target or Off-Target?
Your lead compound shows excellent potency against its intended kinase target and kills the cancer cells effectively, but it also shows toxicity against normal cells, suggesting a narrow therapeutic window.
Diagnostic Workflow:
-
Target Engagement Assays: First, confirm that your compound is engaging its intended target within the cells at the concentrations where you observe cytotoxicity. A technique like the NanoBRET™ Target Engagement Assay can provide this data.[3]
-
Rescue Experiments: If possible, overexpress the target protein in the cells. If the cytotoxicity is on-target, the increased target concentration may require a higher concentration of your compound to elicit the same cytotoxic effect, shifting the dose-response curve.
-
Phenotypic Comparison: Compare the observed cytotoxic phenotype to that of a known, highly selective inhibitor of the same target or to the phenotype observed after target knockdown using siRNA or CRISPR. If the phenotypes match, it provides strong evidence for on-target activity.
Problem 3: Confirmed On-Target Cytotoxicity in Normal Cells. What Are My Mitigation Options?
You've confirmed that your compound's toxicity is due to the inhibition of its intended target, which is also present and essential in healthy cells.
Strategic Mitigation Pathways:
This is a classic drug development challenge that can be addressed through two primary avenues: Structure-Activity Relationship (SAR) modification and formulation strategies.
-
Structure-Activity Relationship (SAR) Guided Optimization: This medicinal chemistry approach involves synthesizing new analogues of your lead compound to improve its selectivity and reduce toxicity.[11]
-
Hypothesis: Small changes to the molecule's structure can alter its binding affinity, cellular permeability, or metabolic stability, potentially dissociating efficacy from toxicity.[11][12]
-
Action: Systematically modify different parts of the 2-(pyridin-2-yl)morpholine scaffold. For example, studies on pyridine derivatives have shown that adding or changing the position of groups like methoxy (-OMe) or hydroxyl (-OH) can enhance activity, while bulky groups or halogens can sometimes decrease it.[12][13] Similarly, substitutions on the morpholine ring can impact activity.[14] The goal is to identify modifications that retain or improve potency against the cancer cell line while decreasing cytotoxicity in the normal cell line.
-
-
Formulation-Based Mitigation: This approach focuses on altering how the drug is delivered to the cells or the body, rather than changing the molecule itself.[15]
-
Hypothesis: Modifying the compound's pharmacokinetic profile can reduce peak plasma concentrations (Cmax), which are often linked to toxicity, while maintaining overall exposure (AUC).[15]
-
Action: Explore different formulation vehicles. For poorly soluble compounds, using solubilizing excipients or complexing agents like methyl-β-cyclodextrin can dramatically improve water solubility and bioavailability, potentially allowing for lower effective doses.[9][16] For in vivo studies, developing nanoformulations or controlled-release systems can further optimize drug delivery and minimize side effects.[17]
-
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of your 2-(pyridin-2-yl)morpholine derivative in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[3]
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol above. It is recommended to run this assay on a parallel plate from the same experiment.
-
Assay Controls: Prepare three essential controls: (1) Vehicle Control (spontaneous LDH release), (2) Untreated Control (background), and (3) Lysis Control (maximum LDH release, achieved by adding a lysis buffer provided in the kit to untreated cells 30 minutes before the end of incubation).
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Part 4: Data Interpretation & Visualization
Comparative Analysis of Cytotoxicity Assays
Choosing the right assay is critical for generating reliable data.[6] The table below summarizes the principles and considerations for common assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / Resazurin | Measures mitochondrial reductase activity in viable cells.[5] | High-throughput, sensitive, inexpensive. | Can be affected by compounds that alter metabolism; endpoint assay.[7] |
| LDH Release | Measures release of cytosolic enzyme from damaged cells.[6] | Direct measure of cytotoxicity (membrane damage). | Less sensitive for early apoptosis; enzyme stability can be an issue.[4] |
| ATP-Based (e.g., CellTiter-Glo) | Quantifies ATP, indicating metabolically active cells.[4] | Highly sensitive, rapid, good for HTS. | Signal can be affected by compounds that interfere with luciferase. |
| Flow Cytometry (e.g., PI/Annexin V) | Differentiates between live, apoptotic, and necrotic cells.[18] | Provides detailed mechanistic information. | Lower throughput, requires specialized equipment. |
Visual Workflow: Investigating a High Cytotoxicity Result
The following diagram outlines a logical workflow for troubleshooting an initial positive cytotoxicity finding.
Caption: Decision-making workflow for a high cytotoxicity result.
Visual Workflow: Structure-Activity Relationship (SAR) Mitigation Cycle
This diagram illustrates the iterative process of using medicinal chemistry to reduce cytotoxicity.
Caption: The iterative cycle of SAR-guided compound optimization.
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- PubMed. Formulation approaches in mitigating toxicity of orally administrated drugs.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
- PMC. PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
- PMC - NIH. Prediction of the effect of formulation on the toxicity of chemicals.
- Benchchem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
- ResearchGate. Structure-activity relationship study.
- Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
- NIH. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
- PMC - PubMed Central. Small molecule inhibitors targeting the cancers.
- NIH. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Wiley Online Library. (2025, August 6). Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones.
- ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. Microencapsulation of Black Carrot Pomace Bioactive Compounds: Artificial Neural Network Modeling of Cytotoxicity on L929 Fibroblast Cells.
- PMC - PubMed Central. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives.
- ACS Omega. (2026, January 8). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect.
- PubMed. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines.
- PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
- Drug Target Review. (2025, July 14). Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1.
- PubMed. (2009, December 1). Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies.
- Frontiers. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells.
- PubMed. Synthesis and Cytotoxic Activity of 2-methylimidazo[1,2-a]pyridine- And Quinoline-Substituted 2-aminopyrimidine Derivatives.
- RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- MDPI. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.
- Europe PMC. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- PubMed. (2015, September 15). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells.
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- 1. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
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- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 12. mdpi.com [mdpi.com]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Enhancing Selectivity of 2-(Pyridin-2-yl)morpholine-Based Catalysts
Welcome to the technical support center for 2-(pyridin-2-yl)morpholine-based catalysts. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to selectivity in your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and function of 2-(pyridin-2-yl)morpholine-based catalysts.
Q1: What are 2-(pyridin-2-yl)morpholine-based catalysts and what are their primary applications?
A1: 2-(Pyridin-2-yl)morpholine and its derivatives are a class of chiral ligands that can be coordinated with various transition metals to form effective catalysts.[1] These catalysts are particularly valued in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule.[2] Their rigid, bidentate structure, formed by the coordination of the pyridine nitrogen and the morpholine nitrogen or oxygen to a metal center, creates a well-defined chiral environment. This environment is crucial for controlling the stereochemical outcome of a reaction.[1] Common applications include asymmetric hydrogenations, Michael additions, and Diels-Alder reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
Q2: What makes the 2-(pyridin-2-yl)morpholine scaffold particularly useful for inducing selectivity?
A2: The efficacy of the 2-(pyridin-2-yl)morpholine scaffold in asymmetric catalysis stems from several key structural features. The pyridine ring and the morpholine ring create a C2-symmetric or pseudo-C2-symmetric bidentate ligand upon coordination with a metal. This defined geometry helps to create a predictable and sterically hindered chiral pocket around the metal's active site.[1] Substituents on the morpholine and pyridine rings can be systematically varied to fine-tune the steric and electronic properties of this pocket.[4] This modulation allows for optimization of the catalyst's interaction with the substrate, thereby enhancing enantioselectivity or diastereoselectivity.[5]
Q3: How does the choice of metal center impact the catalyst's performance?
A3: The choice of the transition metal is critical as it dictates the Lewis acidity, coordination geometry, and redox properties of the final catalyst. Different metals are suited for different types of transformations. For instance, rhodium and ruthenium are commonly employed for asymmetric hydrogenation reactions, while copper, palladium, and zinc are often used in conjugate additions and allylic alkylations.[6][7] The electronic properties of the metal and its interaction with the 2-(pyridin-2-yl)morpholine ligand will influence the stability of the catalytic species and the transition state energies, which are key determinants of selectivity.[8]
Q4: Are there inherent limitations to morpholine-based catalysts that I should be aware of?
A4: Yes, while powerful, morpholine-based catalysts have some known limitations. The presence of the oxygen atom in the morpholine ring can increase the ionization potential and reduce the nucleophilicity of enamines formed in certain organocatalytic reactions, making them less reactive compared to pyrrolidine- or piperidine-based catalysts.[9][10] Additionally, the pronounced pyramidalization of the nitrogen in morpholine enamines can also contribute to lower reactivity.[9] In some cases, higher catalyst loadings (10-20 mol%) may be required to achieve good conversion, which can be a drawback in terms of cost and downstream purification.[9][11]
II. Troubleshooting Guide: Low or Inconsistent Selectivity
This guide provides a systematic approach to diagnosing and resolving common issues with enantioselectivity (% ee) or diastereoselectivity (d.r.) in reactions utilizing 2-(pyridin-2-yl)morpholine-based catalysts.
Problem 1: My enantioselectivity (% ee) is consistently low.
This is a frequent challenge in asymmetric catalysis. Several factors could be at play, and a methodical investigation is key to identifying the root cause.
Initial Diagnostic Workflow
Caption: A decision tree for troubleshooting low enantioselectivity.
Step-by-Step Troubleshooting Protocol
-
Verify Catalyst/Ligand Integrity:
-
Action: The first step is to ensure the chiral catalyst or ligand has not degraded.[12] Verify its purity using techniques like NMR, HPLC, or elemental analysis.
-
Causality: Chiral ligands can be sensitive to air, moisture, and light. Decomposition can lead to the formation of achiral or less selective catalytic species, which will erode the overall enantioselectivity. If degradation is suspected, consider using a fresh batch or resynthesizing the catalyst.[12]
-
-
Optimize Reaction Temperature:
-
Action: Lowering the reaction temperature often improves enantioselectivity.[6] Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.
-
Causality: Enantioselectivity is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers. Lowering the temperature amplifies this energy difference, thus favoring the formation of the major enantiomer.[6]
-
-
Conduct a Solvent Screen:
-
Action: The choice of solvent can have a dramatic effect on selectivity.[6] Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, 2-MeTHF, toluene, dichloromethane).
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[6] In some instances, a change in solvent can even lead to a reversal in the direction of enantioselection.
-
-
Assess Substrate Purity:
-
Action: Ensure your starting materials are of high purity.[12] Impurities can sometimes act as catalyst poisons or participate in non-selective background reactions.
-
Causality: Even small amounts of impurities can interfere with the catalyst's performance by coordinating to the metal center or reacting in a non-stereoselective manner, thus lowering the observed enantiomeric excess.
-
-
Investigate the Role of Additives:
-
Action: The presence or absence of additives like acids, bases, or salts can significantly impact catalyst activity and selectivity.[12]
-
Causality: Additives can play multiple roles, such as activating the catalyst, scavenging inhibitors, or participating in the catalytic cycle. In some systems, even achiral additives have been shown to enhance enantioselectivity.[12]
-
Problem 2: The diastereoselectivity of my reaction is poor.
Poor diastereoselectivity can often be addressed by tuning the steric environment of the catalyst and optimizing reaction conditions.
Troubleshooting Protocol for Diastereoselectivity
-
Modify Catalyst Sterics:
-
Action: If your 2-(pyridin-2-yl)morpholine ligand is unsubstituted, consider synthesizing derivatives with bulky groups at positions that can influence the approach of the substrate.
-
Causality: Increasing the steric bulk on the ligand can create a more constrained chiral pocket, which can force the substrate to adopt a specific orientation during the key bond-forming step, thereby favoring one diastereomer over the other. Computational studies have shown that the steric relationship between substituents on the morpholine ring can be crucial for controlling diastereoselection.[9]
-
-
Re-evaluate Reaction Temperature and Solvent:
-
Action: Similar to enantioselectivity, diastereoselectivity is also often temperature-dependent. Lowering the temperature is a good first step. A solvent screen is also recommended.
-
Causality: The relative energies of the diastereomeric transition states are influenced by temperature and solvent polarity. A systematic screen can help identify conditions that maximize the energy difference between these transition states.
-
-
Consider Substrate Control vs. Catalyst Control:
-
Action: Analyze the structure of your substrate to determine if it has inherent stereochemical biases. It might be necessary to modify the substrate to favor catalyst-controlled stereoselection.
-
Causality: In some cases, the inherent stereochemistry of the substrate may direct the reaction to form an undesired diastereomer. Modifying the substrate or the catalyst to override this inherent bias is a common strategy.
-
Problem 3: My reaction selectivity decreases over time or at higher conversions.
A decline in selectivity as the reaction progresses often points to issues with catalyst stability or the formation of inhibitory byproducts.
Troubleshooting Protocol for Declining Selectivity
-
Investigate Catalyst Degradation:
-
Action: The chiral ligand may be slowly decomposing or dissociating from the metal center under the reaction conditions.[12] This can lead to the formation of a less selective or even achiral catalyst.
-
Causality: Monitor the reaction at different time points and analyze the catalyst's integrity. If degradation is confirmed, consider using a more robust ligand derivative or milder reaction conditions.
-
-
Check for Product Inhibition:
-
Action: The product of the reaction may be coordinating to the catalyst and inhibiting its activity or altering its selectivity.
-
Causality: As the product concentration increases, it can compete with the substrate for binding to the catalyst's active site. If the product-catalyst complex is less selective, the overall enantiomeric excess will decrease at higher conversions.
-
-
Assess the Impact of Byproducts:
-
Action: Unwanted side reactions can generate byproducts that may interfere with the primary catalytic cycle.
-
Causality: Byproducts can act as catalyst poisons or participate in non-selective pathways, leading to a drop in selectivity over time. Identifying and minimizing the formation of these byproducts is crucial.
-
III. Experimental Protocols & Data Presentation
Protocol: General Procedure for a Catalyst Screening Experiment
This protocol outlines a systematic approach to screening different 2-(pyridin-2-yl)morpholine-based catalysts to identify the optimal candidate for a specific transformation.
-
Preparation:
-
Set up a series of identical reaction vials under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of the substrate, reagent, and internal standard in the chosen solvent.
-
-
Reaction Setup:
-
To each vial, add the appropriate 2-(pyridin-2-yl)morpholine ligand and metal precursor to generate the catalyst in situ, or add the pre-formed catalyst complex.
-
Add the solvent, followed by the substrate and reagent stock solutions.
-
-
Execution and Monitoring:
-
Place the vials in a temperature-controlled shaker or stir plate.
-
Withdraw aliquots at specific time intervals and quench the reaction.
-
Analyze the aliquots by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
-
Data Analysis:
-
Tabulate the results to compare the performance of each catalyst under the tested conditions.
-
Example Data Table: Solvent Screening for a Michael Addition
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 0 | 85 | 75 |
| 2 | THF | 0 | 92 | 88 |
| 3 | CH2Cl2 | 0 | 95 | 82 |
| 4 | 2-MeTHF | -20 | 90 | 95 |
| 5 | Hexane | 0 | 60 | 55 |
Visualization of Catalytic Cycle
Caption: A generalized workflow for an asymmetric catalytic cycle.
IV. References
-
BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
-
BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis.
-
BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
-
ResearchGate. (n.d.). Optimization Table for Formylation of Morpholine a.
-
AIR Unimi. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization.
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
-
Enhancing Enantioselective Catalysis with Pyridine-Based Chiral Ligands. (n.d.).
-
Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(21), 13538–13543.
-
A meta-learning approach for selectivity prediction in asymmetric catalysis. (2025). Nature Communications, 16(1), 3599.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC.
-
Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (n.d.). PMC.
-
ResearchGate. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. (n.d.). PMC.
-
ResearchGate. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (2024). The Journal of Organic Chemistry, 89(8), 5797–5810.
-
Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). Nanomaterials, 11(2), 379.
-
ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
-
Nanomaterials. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts.
-
TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts.
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2025). Molecular Diversity, 29(1), 849–869.
-
TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4.
-
Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). Nanomaterials, 11(2), 379.
-
MDPI. (n.d.). Influence of Pd and Pt Promotion in Gold Based Bimetallic Catalysts on Selectivity Modulation in Furfural Base-Free Oxidation.
Sources
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- 2. mt.com [mt.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.tcu.edu]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 11. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting unexpected results in 2-(pyridin-2-yl)morpholine experiments
Welcome to the technical support center for 2-(pyridin-2-yl)morpholine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and optimize your experimental outcomes. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your research.
Introduction to 2-(Pyridin-2-yl)morpholine
2-(Pyridin-2-yl)morpholine is a significant scaffold in medicinal chemistry, merging the physicochemical advantages of the morpholine ring—such as improved aqueous solubility and metabolic stability—with the diverse biological activities and coordination properties of the pyridine moiety.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as antitumor and antimicrobial agents.[3][4] However, the interplay between the basic nitrogen of the morpholine and the aromatic pyridine ring can lead to unexpected reactivity, purification challenges, and ambiguous analytical results. This guide aims to provide a systematic approach to troubleshooting these issues.
Part 1: Troubleshooting Guide for Unexpected Experimental Results
This section addresses specific problems that may arise during the synthesis, purification, and handling of 2-(pyridin-2-yl)morpholine and its derivatives.
dot
Caption: General workflow for troubleshooting unexpected results in 2-(pyridin-2-yl)morpholine experiments.
Issue 1: Low or No Yield in Synthesis
Question: My synthesis of 2-(pyridin-2-yl)morpholine resulted in a disappointingly low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in the synthesis of morpholine derivatives and can be attributed to several factors.[5][6]
-
Causality & Expert Insights:
-
Incomplete Reaction: The cyclization step to form the morpholine ring can be slow. Inadequate reaction time or temperature can lead to incomplete conversion. For instance, in related morpholine syntheses via dehydration of diethanolamine, maintaining a consistent high temperature is crucial, as even a slight drop can significantly decrease the yield.[5][7]
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical. An excess or deficit of either the pyridine precursor or the morpholine-forming fragment can lead to the formation of undesired side products, consuming starting materials.
-
Catalyst Inactivation: If your synthesis involves a catalyst (e.g., palladium for cross-coupling or acid for cyclization), its activity is paramount. Catalysts can be poisoned by impurities in starting materials or solvents.[8]
-
Side Reactions: The nucleophilic nitrogen of the morpholine can compete with other reactive sites, and the pyridine ring can undergo unintended reactions under harsh conditions.
-
Product Loss During Workup: 2-(Pyridin-2-yl)morpholine, like many morpholine derivatives, can exhibit some water solubility, leading to losses during aqueous extractions.[5] The basicity of both nitrogen atoms can also lead to the formation of salts, which may alter its solubility profile unexpectedly.
-
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure all starting materials and solvents are pure and anhydrous, as applicable. Impurities can interfere with the reaction or deactivate catalysts.
-
Optimize Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Time: Extend the reaction time to ensure it proceeds to completion.
-
-
Adjust Stoichiometry: Perform small-scale experiments with varying reactant ratios to find the optimal balance.
-
Improve Workup Procedure:
-
To minimize loss during aqueous extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
-
Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity?
Answer: The formation of side products is a common issue, often stemming from the reactivity of the starting materials and intermediates.[8]
-
Causality & Expert Insights:
-
Over-alkylation/arylation: In syntheses involving the formation of the C-N bond between the pyridine and morpholine moieties, the secondary amine of the morpholine can potentially react further, leading to undesired byproducts.
-
Ring-Opening of Morpholine: Under strongly acidic or basic conditions, the morpholine ring can be susceptible to cleavage.
-
Reactivity of the Pyridine Ring: The pyridine ring can be activated or deactivated towards certain reactions depending on the substituents and reaction conditions, potentially leading to undesired functionalization.
-
-
Troubleshooting Protocol:
-
Control Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the desired kinetic product over thermodynamic side products.[5]
-
Choice of Base/Catalyst: The strength and type of base or catalyst can significantly influence the reaction pathway. A weaker, non-nucleophilic base may prevent unwanted side reactions.
-
Protecting Groups: If a specific functional group is interfering, consider using a suitable protecting group strategy to temporarily mask its reactivity.
-
Purification of Starting Materials: Ensure that impurities in the starting materials are not catalyzing side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify 2-(pyridin-2-yl)morpholine using column chromatography. The product either streaks on the column or co-elutes with impurities.
Answer: Purification of polar, basic compounds like 2-(pyridin-2-yl)morpholine can be challenging with standard silica gel chromatography.
-
Causality & Expert Insights:
-
Strong Adsorption to Silica: The basic nitrogen atoms of both the pyridine and morpholine rings can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[9]
-
Similar Polarity of Byproducts: If side products have polarities very close to the desired product, separation by normal-phase chromatography becomes difficult.
-
-
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will compete with the product for binding to the acidic sites on the silica, reducing tailing.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): This can be a better choice for purifying basic compounds.
-
Reverse-phase chromatography (C18): If the compound and impurities have sufficient differences in hydrophobicity, this can be an effective alternative.
-
-
Salt Formation and Filtration: Convert the crude product to its hydrochloride or another suitable salt, which may be crystalline and can be purified by recrystallization. The free base can then be regenerated.
-
Ion-Exchange Chromatography: This technique can effectively separate compounds based on their charge and is well-suited for purifying basic amines.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Synthesis & Reactivity
Q1: What are the most common synthetic routes to prepare the 2-(pyridin-2-yl)morpholine scaffold? A1: Common strategies often involve either forming the morpholine ring onto a pre-existing pyridine or attaching the pyridine ring to a morpholine precursor. Key methods include:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting a morpholine or a protected morpholine precursor with an activated 2-halopyridine.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can couple morpholine with a 2-halopyridine.[2]
-
Cyclization Reactions: Starting with a 2-substituted pyridine that contains a side chain that can be cyclized to form the morpholine ring. This can involve the dehydration of a diethanolamine derivative attached to the pyridine.[1][5]
Q2: Can the nitrogen on the pyridine ring interfere with reactions targeting the morpholine nitrogen? A2: Yes. The pyridine nitrogen is basic (pKa of pyridine is ~5.2) and can be protonated or coordinate to metal catalysts. While the morpholine nitrogen is generally more basic (pKa ~8.7), the pyridine nitrogen's reactivity cannot be ignored, especially in reactions sensitive to pH or involving metal catalysis.[11] It may be necessary to use reaction conditions that selectively favor the more nucleophilic morpholine nitrogen.
Characterization
Q3: What should I expect in the 1H NMR spectrum of 2-(pyridin-2-yl)morpholine? A3: The 1H NMR spectrum will show characteristic signals for both the pyridine and morpholine protons.
-
Pyridine Protons: You will observe signals in the aromatic region (typically δ 7.0-8.5 ppm) with coupling patterns characteristic of a 2-substituted pyridine.
-
Morpholine Protons: The morpholine ring protons typically appear as two multiplets in the aliphatic region. The protons adjacent to the oxygen (-CH2-O-) are deshielded and appear further downfield (around δ 3.7-4.0 ppm) compared to the protons adjacent to the nitrogen (-CH2-N-, around δ 2.8-3.2 ppm). The exact chemical shifts and coupling patterns can be complex due to the chair conformation of the morpholine ring.[12][13]
Q4: My mass spectrometry results show an unexpected M+1 peak. What could be the cause? A4: The prominent M+1 peak is expected and is due to the protonation of the molecule ([M+H]+) under the soft ionization conditions used in techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). Given that 2-(pyridin-2-yl)morpholine has two basic nitrogen atoms, it is readily protonated. You should use the M+1 peak to confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[1]
Handling & Storage
Q5: What are the recommended storage conditions for 2-(pyridin-2-yl)morpholine? A5: Like many amines, 2-(pyridin-2-yl)morpholine should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[14][15][16] It should be kept in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide, as it can be hygroscopic and may form carbonates.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Some suppliers recommend storage at 4°C, protected from light.[17]
Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Column Chromatography with Basic Modifier
-
Prepare the Column: Dry pack a silica gel column or slurry pack using the initial eluent.
-
Prepare the Eluent: Choose a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). To this system, add 0.5-1% triethylamine (v/v).
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elute the Column: Run the column with the base-modified eluent, collecting fractions and monitoring by TLC.
-
Analyze Fractions: Combine the fractions containing the pure product.
-
Remove Solvent: Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Data Summary Table: Spectroscopic Data
| Technique | Expected Observations for 2-(Pyridin-2-yl)morpholine | Reference |
| 1H NMR | Aromatic protons (4H): δ 7.0-8.5 ppm. Morpholine -CH2O- (4H): ~δ 3.7-4.0 ppm. Morpholine -CH2N- (4H): ~δ 2.8-3.2 ppm. | [12][18] |
| 13C NMR | Aromatic carbons: δ 110-160 ppm. Morpholine -CH2O-: ~δ 67 ppm. Morpholine -CH2N-: ~δ 45-50 ppm. | [13][18] |
| IR Spectroscopy | C-O-C stretch (ether): ~1115-1070 cm-1. Aromatic C=C and C=N stretches: ~1600-1400 cm-1. | [1][19] |
| Mass Spec (ESI+) | Prominent [M+H]+ peak at m/z corresponding to the molecular weight + 1. | [1] |
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Pyridinylmorpholine Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to one of the more nuanced challenges in medicinal chemistry: enhancing the metabolic stability of pyridinylmorpholine-containing compounds. This scaffold is a cornerstone of many successful drug candidates, yet its inherent metabolic liabilities often present significant hurdles during lead optimization. My goal here is not just to provide protocols, but to offer a logical framework for troubleshooting—to explain the causality behind our standard experimental choices and empower you to make informed decisions in your own projects. Think of this as a peer-to-peer guide for navigating the complex interplay of structure, metabolism, and data interpretation. Let's solve these challenges together.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational questions that form the basis of any metabolic stability investigation.
Q1: My pyridinylmorpholine lead compound shows high clearance. What are the most likely metabolic "soft spots"?
Based on extensive literature and our experience, the metabolic liabilities of this scaffold are generally predictable. The primary sites of oxidation are:
-
Pyridine Ring Oxidation: The pyridine ring is often a primary target for Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions or N-oxide formation.[1] Less commonly, but importantly, Aldehyde Oxidase (AO), a cytosolic enzyme, can hydroxylate the ring at a carbon adjacent to the nitrogen.[2][3]
-
Morpholine Ring Oxidation: The morpholine ring is susceptible to oxidation at the carbon atoms alpha to the nitrogen or oxygen, which can lead to ring-opening or the formation of lactams.
-
N-Dealkylation: If the morpholine nitrogen is attached to a larger group, enzymatic cleavage of that bond can occur.
Q2: How do I choose the right initial in vitro assay? Microsomes, S9, or Hepatocytes?
The choice of assay system is critical as it dictates which metabolic pathways you are observing. Each has a specific purpose.[4][5]
-
Liver Microsomes: This is the workhorse for early-stage screening.[6] It is a subcellular fraction containing Phase I enzymes, primarily CYPs.[4] Start here to get a rapid assessment of CYP-mediated metabolic stability.[6]
-
Liver S9 Fraction: This fraction contains both microsomes and the cytosol.[3] Use this if you suspect involvement of cytosolic enzymes like Aldehyde Oxidase (AO), which are absent in microsomal preparations.[3]
-
Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes, as well as transporters.[7][8] Use hepatocytes to get a more complete picture of overall hepatic clearance, including conjugation pathways (e.g., glucuronidation) that are missed in microsomal assays.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"] edge [fontname="Arial", color="#5F6368", fontcolor="#202124"]
} caption { label = "Decision tree for selecting the initial in vitro metabolic assay." fontsize = 12 } enddot Caption: Decision tree for selecting the initial in vitro metabolic assay.
Q3: My compound is rapidly cleared in human liver microsomes (HLM) but stable in other species (e.g., rat). What does this imply?
This is a common and critical observation that often points to species-specific differences in CYP enzyme expression and activity. For example, certain human CYP isoforms (e.g., CYP3A4, CYP2D6) might have a substrate binding pocket that perfectly accommodates your compound, while the analogous rat enzymes do not. It highlights the importance of using human-derived systems for making predictions about human pharmacokinetics. It also strongly suggests that CYP-mediated metabolism is the primary clearance pathway and that data from preclinical species may not be predictive for human outcomes.[9]
Section 2: Troubleshooting Experimental Issues
Here, we tackle specific problems you might encounter and provide a logical, step-by-step approach to solving them.
Issue 1: You've confirmed high clearance in human liver microsomes. Now what?
Your primary goals are to (A) confirm the involvement of CYP enzymes and (B) pinpoint the exact location of metabolic attack (the "soft spot").
Sub-Problem A: How to confirm if the metabolism is CYP-mediated?
The most straightforward method is to run the microsomal stability assay in the presence and absence of a broad-spectrum CYP inhibitor.
-
The Causality: CYP enzymes require a cofactor, NADPH, to function.[10] By running the assay with and without an NADPH regenerating system, or by adding a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT), you can determine if the metabolism is CYP-dependent. If the compound's stability increases significantly in the absence of NADPH or presence of 1-ABT, you have strong evidence for CYP-mediated clearance.
Data Interpretation: Gauging CYP Involvement
| Compound | Assay Condition | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| PYMOR-1 | HLM + NADPH | 5 | 277 | High Clearance |
| PYMOR-1 | HLM - NADPH | > 120 | < 11.5 | Metabolism is NADPH-dependent (likely CYP) |
| PYMOR-1 | HLM + NADPH + 1-ABT | 115 | 12.0 | Metabolism is inhibited by 1-ABT, confirming CYP involvement. |
Sub-Problem B: How do I find the metabolic "soft spot"?
Identifying the exact site of metabolism is crucial for guiding synthetic chemistry efforts. This is achieved through metabolite identification (MetID) studies.[11]
-
The Workflow: The standard approach involves incubating your compound in a metabolically active system (like liver microsomes) for a set period, followed by analysis using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] The mass spectrometer detects the parent compound and any new molecules (metabolites). By comparing the fragmentation pattern of the metabolites to the parent compound, we can deduce the site of modification (e.g., a +16 Da mass shift indicates the addition of an oxygen atom, i.e., hydroxylation).[14]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368", fontcolor="#202124"];
} caption { label = "Workflow for identifying metabolic soft spots using LC-MS/MS." fontsize = 12 } enddot Caption: Workflow for identifying metabolic soft spots using LC-MS/MS.
Issue 2: My structural modifications to block the primary metabolic site failed to improve stability. What's happening?
This is a classic case of metabolic switching . By blocking the most kinetically favorable metabolic site, you may unmask a secondary, slower metabolic pathway that now becomes the primary route of clearance.
-
Expert Insight & Actionable Strategies:
-
Re-run MetID: You must perform a new metabolite identification study on your "improved" analog to identify this new soft spot.
-
Deuteration: A powerful strategy is to replace a hydrogen atom at the metabolic soft spot with its heavy isotope, deuterium.[15] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can significantly slow the rate of CYP-mediated bond cleavage (this is known as the Kinetic Isotope Effect).[16][17] This can be a quick way to validate a soft spot and improve stability without drastically altering the molecule's electronics or sterics.[15][18]
-
Bioisosteric Replacement: If a particular ring (e.g., the morpholine) is proving problematic, consider replacing it entirely with a bioisostere—a different functional group that retains the parent's pharmacological activity but has different metabolic properties.[19][20]
-
Table of Potential Bioisosteric Replacements for the Morpholine Ring
| Original Moiety | Bioisostere | Rationale | Potential Advantage |
| Morpholine | Thiomorpholine | Replaces oxygen with sulfur | Alters electronics and potential metabolic pathways. |
| Morpholine | Piperazine | Replaces oxygen with N-H or N-R | Introduces a new point for substitution, alters pKa. |
| Morpholine | Azaspiro[3.3]heptane | Spirocyclic, non-planar | Introduces 3D character, blocks planar-liking enzymes.[21] |
| Morpholine | 3-oxa-azetidine | Smaller, strained ring | May not fit well into the metabolic enzyme's active site.[22] |
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducible and reliable data.
Protocol 3.1: Standard Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the in vitro half-life and intrinsic clearance of a compound.
1. Preparation:
- Thaw a vial of pooled Human Liver Microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice.[10] Dilute to a 1 mg/mL working stock in 0.1 M phosphate buffer (pH 7.4).[10]
- Prepare a 1 mM stock solution of the test compound in DMSO.
- Prepare the NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[23]
- Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties that is not metabolized).[6]
2. Incubation:
- In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).[24][25]
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25]
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of the ice-cold stop solution to the appropriate wells.[6][23]
3. Sample Analysis:
- Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated protein.[26]
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[6]
4. Data Analysis:
- Plot the natural logarithm of the percent remaining of the test compound versus time.
- The slope of the line (k) is the elimination rate constant.
- Calculate the half-life (t½) = 0.693 / k.
- Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein).[27]
References
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Evotec. Hepatocyte Stability. Available from: [Link]
-
ACS Omega. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Available from: [Link]
-
Journal of Medicinal Chemistry. Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Available from: [Link]
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University of Bradford. THE METABOLISM OF N-HETEROCYCLES. Available from: [Link]
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Domainex. Hepatocyte Stability Assay. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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PubMed. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Nature Reviews Drug Discovery. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]
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Biochemistry. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Available from: [Link]
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The Journal of Clinical Pharmacology. Deuterated drugs; where are we now?. Available from: [Link]
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Cambridge MedChem Consulting. Aldehyde Oxidase. Available from: [Link]
-
NIH. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Available from: [Link]
-
PubMed Central. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Available from: [Link]
-
ResearchGate. Deuterium Oxide and Deuteration Effects on Pharmacology. Available from: [Link]
-
PubMed. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Available from: [Link]
-
ResearchGate. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Available from: [Link]
-
Cambridge MedChem Consulting. Ring Bioisosteres. Available from: [Link]
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available from: [Link]
-
BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available from: [Link]
-
Patsnap. What are common issues in in vitro ADME assays?. Available from: [Link]
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Wikipedia. Deuterated drug. Available from: [Link]
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PubMed Central. Optimizing metabolic stability of phosphodiesterase 5 inhibitors. Available from: [Link]
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PubMed Central. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Available from: [Link]
-
PubMed Central. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available from: [Link]
-
NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
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eCampusOntario Pressbooks. Drug Modifications to Improve Stability. Available from: [Link]
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PubMed. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Available from: [Link]
-
ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
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ACS Publications. Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Available from: [Link]
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YouTube. metabolic stability assays for predicting intrinsic clearance. Available from: [Link]
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ResearchGate. Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Available from: [Link]
-
PubMed. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Available from: [Link]
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PubMed Central. Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Available from: [Link]
-
PubMed Central. Metabolism. Available from: [Link]
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Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized 2-(Pyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to batch-to-batch variability. By understanding the root causes of inconsistency, you can optimize your synthetic protocols to ensure reliable and reproducible outcomes.
Morpholine and its derivatives are crucial heterocyclic compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3][4] The compound 2-(pyridin-2-yl)morpholine, in particular, is a valuable building block in the development of novel therapeutic agents.[5][6] However, its multi-step synthesis can be susceptible to variability, impacting yield, purity, and ultimately, the consistency of downstream applications.[7][8]
This resource provides a structured approach to identifying and addressing these challenges through a series of troubleshooting guides and frequently asked questions.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the synthesis of 2-(pyridin-2-yl)morpholine. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols for resolution.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction is resulting in a very low or unpredictable yield of 2-(pyridin-2-yl)morpholine. What are the potential causes and how can I improve it?
A: Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or work-up procedures. The synthesis of substituted morpholines typically involves the cyclization of an amino alcohol derivative, a process sensitive to several parameters.[2][4][9]
Potential Causes & Troubleshooting Steps:
-
Poor Quality or Reactivity of Starting Materials:
-
Causality: The purity of the starting materials, such as 2-(2-aminoethoxy)ethanol and 2-chloropyridine (or a related pyridine electrophile), is paramount. Impurities can interfere with the reaction, leading to side products or reduced conversion.[1] For instance, moisture in the solvent or on the glassware can quench strong bases like sodium hydride (NaH), which is often used for deprotonation.[10]
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Analyze all starting materials by NMR, GC-MS, or another appropriate method to confirm their identity and purity. Ensure they meet the required specifications (e.g., >99% purity).
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained commercially or prepared by distillation over a suitable drying agent.[10]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: N-alkylation and subsequent cyclization reactions are highly dependent on temperature, reaction time, and the choice of base and solvent.[11][12] For example, insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[11] The choice of base is also critical; a base that is too weak may not fully deprotonate the amine, leading to low reactivity.[13]
-
Troubleshooting Protocol:
-
Optimize Temperature: If the reaction is sluggish, consider gradually increasing the temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS. A common temperature range for such reactions is 80-140°C.[11]
-
Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time. One study demonstrated a significant yield increase from 24.61% to 92.67% by extending the reaction time from 1 to 20 hours.[11]
-
Evaluate Base and Solvent System: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for N-alkylation reactions as they can stabilize charged intermediates.[11][14] If using a weaker base like K₂CO₃ is ineffective, consider a stronger base such as NaH or t-BuOK to ensure complete deprotonation.[11][13]
-
-
Issue 2: High Levels of Impurities or Side Products
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The formation of impurities is a common challenge in heterocyclic synthesis. For 2-(pyridin-2-yl)morpholine, these can arise from side reactions such as over-alkylation or incomplete cyclization.
Potential Causes & Troubleshooting Steps:
-
Over-alkylation:
-
Causality: This is a prevalent side reaction where the desired product reacts further with the alkylating agent.[12] In this synthesis, the nitrogen of the morpholine ring could potentially be alkylated.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine-containing starting material relative to the pyridine electrophile.
-
Modify Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[12]
-
-
-
Incomplete Cyclization:
-
Causality: The open-chain intermediate may persist if the cyclization step is not driven to completion. This can be due to an insufficient amount or strength of the base, or suboptimal temperature.
-
Troubleshooting Protocol:
-
Ensure Complete Deprotonation: As mentioned previously, a strong base like NaH in an anhydrous solvent like THF or DMF is often effective.[10]
-
Optimize Cyclization Temperature: The intramolecular cyclization may require heating to overcome the activation energy barrier. Monitor the disappearance of the intermediate by TLC or LC-MS to confirm completion.
-
-
Common Impurities and Their Characterization
| Impurity Name | Structure (Hypothetical) | Potential Cause | Analytical Identification (Expected Signals) |
| N-(pyridin-2-yl)-2-(2-aminoethoxy)ethan-1-amine | Open-chain intermediate | Incomplete cyclization | Different chemical shifts in ¹H and ¹³C NMR, distinct mass in MS. |
| Starting Materials | 2-chloropyridine, etc. | Incomplete reaction | Signals corresponding to starting materials in GC-MS or NMR. |
| Over-alkylated product | Pyridine ring N-alkylation | Excess alkylating agent | Higher mass in MS, characteristic changes in NMR aromatic region. |
Issue 3: Variability in Physical Properties (Color, Form)
Q: Different batches of my product vary in color (e.g., from colorless oil to yellow/brown solid). Why is this happening and is it a concern?
A: Color variation often indicates the presence of minor, highly conjugated impurities, which may or may not impact the overall purity and suitability for downstream applications.
Potential Causes & Troubleshooting Steps:
-
Oxidation or Degradation Products:
-
Causality: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light over extended periods, or at elevated temperatures. This can form colored byproducts.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (N₂ or Ar).
-
Purification: Purify the final product promptly after the reaction is complete. Column chromatography or distillation under reduced pressure can be effective.[12]
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., < 4°C).
-
-
-
Residual Solvents or Reagents:
-
Causality: Trapped, high-boiling point solvents like DMF or DMSO can lead to a syrupy or oily consistency and may darken over time.[15]
-
Troubleshooting Protocol:
-
Efficient Solvent Removal: After work-up, ensure all solvents are thoroughly removed using a rotary evaporator, followed by high vacuum.
-
Purification Technique: Consider a purification method that effectively removes the specific solvent. For example, if DMF is the issue, multiple aqueous washes during the extraction phase can help. Distillation is also an effective method for removing non-volatile impurities.[16]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess batch-to-batch consistency?
A1: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying purity and comparing impurity profiles between batches. ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and identifying major impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities and residual solvents.[17][18]
Q2: How critical is the choice of base in the synthesis?
A2: The choice of base is critical. It influences the deprotonation of the amine, which is the rate-determining step in many N-alkylation reactions.[13] For the synthesis of 2-(pyridin-2-yl)morpholine, an inorganic base like K₂CO₃ or Cs₂CO₃ might be sufficient with a reactive pyridine electrophile. However, for less reactive starting materials, a stronger base like sodium hydride (NaH) is often necessary to achieve a good yield.[10]
Q3: Can I use recrystallization to purify 2-(pyridin-2-yl)morpholine?
A3: If the product is a solid, recrystallization can be an effective purification method. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. A solvent screen with common solvents like ethyl acetate, hexane, isopropanol, or mixtures thereof is recommended.
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Standard Synthesis of 2-(Pyridin-2-yl)morpholine
This protocol is a general guideline and may require optimization.
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Electrophile: Add 2-chloropyridine (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yield issues.
References
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Gleason, J. L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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ScienceMadness. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
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Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
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Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3362. [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32481–32496. [Link]
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Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
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OSHA. (2003). Morpholine. OSHA Salt Lake Technical Center. [Link]
-
Cell & Gene. (2024). Defining the Root Cause of Batch-to-Batch Variability. YouTube. [Link]
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Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 969-975. [Link]
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-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Le, T. B., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2772. [Link]
-
Thakkar, A., et al. (2021). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]
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Capriati, M., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 26(11), 3169. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Scientific Reports, 11(1), 3822. [Link]
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Semantic Scholar. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
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Validation & Comparative
A Prospective Analysis of 2-(pyridin-2-yl)morpholine as a Scaffold for Acetylcholinesterase Inhibition: A Comparative Guide
Introduction: The Unwavering Importance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. This enzymatic action terminates the signal at cholinergic synapses, playing a vital role in processes ranging from muscle contraction to memory and learning.[1][2] The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy that has become the cornerstone for the symptomatic treatment of Alzheimer's disease (AD).[1][2] In patients with AD, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels and contributing to cognitive decline.[3][4] Consequently, AChE inhibitors like Donepezil, Rivastigmine, and Galantamine are mainstays in managing mild to moderate dementia associated with the disease.[2]
This guide embarks on a comparative analysis of the chemical scaffold, 2-(pyridin-2-yl)morpholine, against these established AChE inhibitors. It is crucial to establish from the outset that, to date, there is no direct, published experimental evidence confirming 2-(pyridin-2-yl)morpholine as an active AChE inhibitor. Therefore, this document will adopt a prospective and analytical approach. We will dissect the potential of this scaffold by examining its constituent moieties—morpholine and pyridine—both of which are present in known bioactive molecules and cholinesterase inhibitors. This guide is intended for researchers and drug development professionals, providing a framework for evaluating novel chemical scaffolds and outlining the experimental steps required for their validation.
Dissecting the Scaffold: 2-(pyridin-2-yl)morpholine
The molecule 2-(pyridin-2-yl)morpholine is a heterocyclic compound featuring a saturated morpholine ring attached to a pyridine ring at the 2-position. While its direct biological activity in the context of neurodegenerative disease is uncharacterized, the individual rings are well-represented in medicinal chemistry.
-
The Morpholine Moiety: This saturated heterocycle is a common feature in many approved drugs and bioactive compounds.[5][6] Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.[6] In the context of AChE inhibition, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially interacting with amino acid residues in the active site of the enzyme.[6] Indeed, recent studies have highlighted morpholine-based compounds as promising therapeutic agents for neurodegenerative diseases.[5][7] For instance, morpholine-based chalcones have been identified as potent dual inhibitors of both monoamine oxidase-B (MAO-B) and AChE.[7][8]
-
The Pyridine Moiety: The pyridine ring is a well-established pharmacophore in the design of AChE inhibitors.[9][10][11] Its aromatic nature allows for potential π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are known to be present in the active site gorge of AChE.[11] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or be protonated to form a cation, which could then interact with the anionic subsite of the AChE active site.[11] Numerous studies have demonstrated that pyridine derivatives can exhibit potent, nanomolar-level inhibition of AChE.[9][11][12]
Given these precedents, the combination of a morpholine and a pyridine ring in 2-(pyridin-2-yl)morpholine presents an intriguing, albeit untested, scaffold for potential AChE inhibition.
Comparative Analysis with Clinically Approved AChE Inhibitors
To contextualize the potential of the 2-(pyridin-2-yl)morpholine scaffold, it is essential to compare its structural features and hypothetical mechanism of action with those of established AChE inhibitors.
| Feature | Donepezil | Rivastigmine | Galantamine | 2-(pyridin-2-yl)morpholine (Hypothetical) |
| Core Structure | Indanone and piperidine | Phenylcarbamate | Tetracyclic alkaloid | Pyridine and morpholine |
| Mechanism of Action | Reversible, non-competitive inhibitor of AChE.[4][13][14] | Pseudo-irreversible inhibitor of both AChE and Butyrylcholinesterase (BuChE).[15][16][17] | Reversible, competitive AChE inhibitor and allosteric modulator of nicotinic receptors.[18][19][20][21] | Unknown; potentially a reversible inhibitor based on its non-covalent binding moieties. |
| Key Interactions | Binds to the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE. | Covalently carbamylates the serine residue in the catalytic site of AChE and BuChE.[15] | Interacts with the catalytic site of AChE and an allosteric site on nicotinic receptors.[18][21] | Hypothetically, the pyridine ring could interact with the CAS via π-π stacking or cation-π interactions, while the morpholine could form hydrogen bonds within the active site gorge. |
| Selectivity | Highly selective for AChE over BuChE. | Inhibits both AChE and BuChE.[16][17][22] | Selective for AChE. | Unknown; would require experimental determination. |
Proposed Experimental Workflow for Validation
For any researcher interested in evaluating the AChE inhibitory potential of 2-(pyridin-2-yl)morpholine or its derivatives, a structured, multi-step approach is recommended. This workflow is designed to be self-validating, starting with computational predictions and culminating in in-vitro confirmation.
Step 1: In Silico Molecular Docking
Causality: Before committing to synthesis and wet-lab experiments, molecular docking provides a cost-effective and rapid method to predict the binding affinity and pose of the compound within the AChE active site. This allows for an initial assessment of whether the molecule is likely to interact favorably with the target enzyme.
Protocol:
-
Obtain the 3D structure of human AChE: Download the crystal structure from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).
-
Prepare the protein: Remove water molecules, add hydrogen atoms, and assign charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Prepare the ligand: Generate the 3D structure of 2-(pyridin-2-yl)morpholine and optimize its geometry using a computational chemistry program (e.g., Avogadro, ChemDraw).
-
Define the binding site: Identify the active site gorge of AChE, typically defined by key residues like Trp86, Tyr337, and Phe338.
-
Perform docking: Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses and estimate the binding energy.
-
Analyze the results: Visualize the top-ranked poses and analyze the predicted interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the enzyme. Compare these interactions to those of known inhibitors like donepezil.
Step 2: In Vitro AChE Inhibition Assay (Ellman's Method)
Causality: This spectrophotometric assay is the gold standard for quantifying AChE activity and its inhibition.[23] It provides direct, quantitative evidence (IC50 value) of the compound's inhibitory potency.
Protocol:
-
Reagents and Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (2-(pyridin-2-yl)morpholine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate and plate reader
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Simultaneously, add 125 µL of DTNB solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Hypothetical binding of an inhibitor to AChE's active sites.
Caption: Proposed workflow for validating novel AChE inhibitors.
Conclusion
While 2-(pyridin-2-yl)morpholine remains an uncharacterized molecule in the field of cholinesterase inhibition, a systematic analysis of its constituent chemical moieties provides a compelling rationale for its investigation. Both the morpholine and pyridine rings are featured in compounds with known AChE inhibitory activity. By comparing this scaffold to clinically successful drugs, we can hypothesize potential binding interactions that may confer inhibitory properties. The provided experimental workflow, combining in silico prediction with in vitro validation, offers a robust and scientifically rigorous pathway to test this hypothesis. Future research into this and similar scaffolds could unveil novel chemical spaces for the development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.
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The Pivotal Role of the Morpholine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-yl)morpholine and Its Analogues
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a versatile and privileged scaffold, integral to the development of a wide array of therapeutic agents.[1][2][3][4][5] This guide delves into the nuanced structure-activity relationships (SAR) of 2-(pyridin-2-yl)morpholine and its analogues, a class of compounds that has garnered significant attention for its potent and selective modulation of key neurological targets. Our focus will be on elucidating the chemical subtleties that govern their interaction with targets such as the norepinephrine transporter (NET) and nicotinic acetylcholine receptors (nAChRs), providing a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical series.
Introduction: The Significance of the 2-(Aryl)morpholine Core
The 2-(aryl)morpholine framework, exemplified by the antidepressant drug reboxetine, represents a critical pharmacophore in the design of norepinephrine reuptake inhibitors (NRIs).[6][7][8][9] Reboxetine's clinical success has spurred extensive research into analogous structures, including those incorporating a pyridinyl moiety in place of the phenyl ring, to explore new therapeutic avenues and refine pharmacological profiles.[6][9] These investigations have revealed that seemingly minor structural modifications can profoundly impact potency, selectivity, and overall biological activity.[10] This guide will dissect these relationships, offering insights into the rational design of next-generation modulators.
Comparative Analysis of Biological Activity
The biological activity of 2-(pyridin-2-yl)morpholine analogues is predominantly centered on their ability to inhibit the norepinephrine transporter and modulate nicotinic acetylcholine receptors. The following sections provide a detailed comparison of how structural modifications influence these activities.
Norepinephrine Reuptake Inhibition
The morpholine core is a key structural feature for potent norepinephrine reuptake inhibition. The SAR of reboxetine analogues and other morpholine derivatives has been extensively studied to optimize potency and selectivity against other monoamine transporters.[6][10]
Key Structural Determinants for NET Inhibition:
-
Stereochemistry: The stereochemistry at the 2- and 5-positions of the morpholine ring is a critical determinant of activity. For instance, the (S,S)-enantiomer of reboxetine is the more active isomer.[7][11]
-
Aryl Substitution: The nature and position of substituents on the aryl (or pyridinyl) ring significantly modulate potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the ring system, influencing its interaction with the transporter.[10]
-
Morpholine Ring Substitution: Modifications to the morpholine ring itself, such as N-alkylation or substitution at other positions, can impact both affinity and pharmacokinetic properties.
Comparative Activity of NET Inhibitors:
| Compound | Target | Kᵢ (nM) | Selectivity vs. SERT | Selectivity vs. DAT | Reference |
| (S,S)-Reboxetine | NET | 5 | >100-fold | >100-fold | [8] |
| (S,S)-MENET | NET | 3.55 | ~32-fold | ~92-fold | [11] |
| Desipramine | NET | 7.36 | ~22-fold | >1358-fold | [12] |
| Nortriptyline | NET | 3.4 | ~47-fold | - | [12] |
| Biphenylyl analogue 24 | NET | 12 | ~50-fold | ~50-fold | [12] |
This table summarizes the binding affinities (Kᵢ) of selected morpholine-containing compounds for the norepinephrine transporter (NET) and their selectivity over the serotonin (SERT) and dopamine (DAT) transporters.
Nicotinic Acetylcholine Receptor Modulation
The pyridine moiety within the 2-(pyridin-2-yl)morpholine scaffold introduces the potential for interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.[13] Analogues in this class can act as agonists, antagonists, or allosteric modulators, depending on their specific structural features.
Key Structural Features for nAChR Modulation:
-
Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring are crucial for determining subtype selectivity and functional activity (agonist vs. antagonist).[14][15]
-
Linker and Morpholine Conformation: The length and flexibility of the linker connecting the pyridine and morpholine rings, as well as the conformation of the morpholine ring, influence how the molecule fits into the nAChR binding pocket.
Logical Relationship of SAR in nAChR Modulators
Caption: SAR of 2-(pyridin-2-yl)morpholine analogues at nAChRs.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail robust methodologies for assessing the biological activity of 2-(pyridin-2-yl)morpholine analogues.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human NET.
-
[³H]-Nisoxetine (Radioligand).
-
Test compounds (2-(pyridin-2-yl)morpholine analogues).
-
Desipramine (Reference compound).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Workflow for NET Binding Assay
Caption: Workflow for the NET radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of desipramine (e.g., 10 µM).
-
Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype (e.g., α4β2).[16]
Materials:
-
Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293-α4β2).[16]
-
[³H]-Epibatidine or [¹²⁵I]-Epibatidine (Radioligand).[16][17]
-
Test compounds.
-
Nicotine or Cytisine (Reference compound).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation or gamma counter.
Procedure:
-
Membrane Preparation: Similar to the NET assay, prepare membranes from cells expressing the target nAChR subtype.[16]
-
Binding Assay:
-
Filtration and Counting:
-
Data Analysis:
Conclusion and Future Directions
The 2-(pyridin-2-yl)morpholine scaffold has proven to be a rich source of potent and selective modulators of norepinephrine transporters and nicotinic acetylcholine receptors. The structure-activity relationships discussed in this guide highlight the critical role of stereochemistry and aryl substitution in determining the pharmacological profile of these compounds. The provided experimental protocols offer a standardized framework for the evaluation of novel analogues, facilitating the discovery of new therapeutic agents.
Future research in this area should focus on the development of analogues with improved subtype selectivity for nAChRs and enhanced pharmacokinetic properties. A deeper understanding of the molecular interactions within the binding pockets of these targets, aided by computational modeling, will be instrumental in the rational design of the next generation of 2-(pyridin-2-yl)morpholine-based drugs.
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A Researcher's Guide to Validating the Binding Affinity of 2-(pyridin-2-yl)morpholine to Target Proteins
For researchers and drug development professionals, the rigorous validation of a small molecule's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of methodologies to characterize the binding of 2-(pyridin-2-yl)morpholine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, publicly available binding data for this specific molecule is limited, this guide will leverage data from structurally similar compounds to illustrate the validation process and offer a framework for its comprehensive evaluation. The morpholine ring is a privileged structure known to interact with the hinge region of many protein kinases, including those in the PI3K/mTOR signaling pathway, making these kinases primary putative targets for 2-(pyridin-2-yl)morpholine.[1][2]
The Scientific Imperative: Why Rigorous Binding Validation Matters
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be mitigated by a thorough upfront understanding of its interaction with its biological target. For a molecule like 2-(pyridin-2-yl)morpholine, which holds potential for modulating key signaling pathways, quantifying its binding affinity is not merely a data point but a critical determinant of its therapeutic promise. A well-defined binding profile informs on potency, selectivity, and the potential for off-target effects, thereby guiding lead optimization and reducing the likelihood of late-stage failures.
Experimental Strategies for Quantifying Binding Affinity
A multi-pronged approach employing various biophysical techniques is essential for a robust validation of binding affinity. Each method offers unique insights into the interaction, and their collective data provides a more complete picture.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free technique that provides real-time quantitative data on the association and dissociation rates of a ligand to an immobilized protein. This allows for the determination of the equilibrium dissociation constant (Kd), a direct measure of binding affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: The target protein (e.g., mTOR, PI3Kα) is immobilized on a sensor chip surface.
-
Binding Analysis: A solution containing 2-(pyridin-2-yl)morpholine at various concentrations is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured in real-time.
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by monitoring the binding and dissociation phases of the sensorgram.
-
Kd Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of 2-(pyridin-2-yl)morpholine is loaded into the injection syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine Kd, n, ΔH, and ΔS.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the binding affinity of 2-(pyridin-2-yl)morpholine, it is crucial to compare it with other known inhibitors of the same target class. Below is a hypothetical comparative dataset based on published data for related morpholino-pyrimidine and pyridin-2-yl urea derivatives targeting kinases like PI3K, mTOR, and ASK1.
| Compound | Target Protein | Binding Affinity (IC50/Kd) | Reference |
| 2-(pyridin-2-yl)morpholine | PI3Kα / mTOR | To be determined | N/A |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | IC50 = 2.0 nM | [3] |
| ZSTK474 (morpholino-triazine) | PI3Kα | IC50 = 5.0 nM | [4] |
| PQR309 (dimorpholino-triazine) | PI3Kα | Kd = 1 nM | [1] |
| Pyridin-2-yl urea derivative 2 | ASK1 | IC50 = 1.55 nM | [5] |
This table underscores the high potency of morpholine-containing compounds and pyridin-2-yl derivatives against various kinases. The experimental determination of the binding affinity of 2-(pyridin-2-yl)morpholine would be essential to position it within this landscape of potent inhibitors.
Structure-Activity Relationship (SAR) Insights
The morpholine moiety is a well-established pharmacophore that often engages in crucial hydrogen bonding interactions with the hinge region of kinase active sites.[2] SAR studies on related compounds have shown that substitutions on the morpholine ring and the pyridine ring can significantly impact potency and selectivity.[6][7] For instance, the introduction of bulky groups on the morpholine can enhance selectivity for mTOR over PI3K.[7] A comprehensive SAR study around the 2-(pyridin-2-yl)morpholine scaffold would be a logical next step to optimize its binding characteristics.
In-Cell Target Engagement
While in vitro binding assays are fundamental, confirming target engagement within a cellular context is a critical validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify that 2-(pyridin-2-yl)morpholine binds to its intended target in a physiological environment.
Conclusion
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Comparative Study of 2-(Pyridin-2-yl)morpholine and Its Regioisomers: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged scaffold".[1] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a valuable component in the design of novel therapeutics.[2][3] When appended to a pyridine ring, another cornerstone of drug design, the resulting pyridinylmorpholine scaffold presents a fascinating platform for exploring structure-activity relationships (SAR).[4][5]
This guide provides a comparative analysis of 2-(pyridin-2-yl)morpholine and its regioisomers, 2-(pyridin-3-yl)morpholine and 2-(pyridin-4-yl)morpholine. The position of the nitrogen atom within the pyridine ring dramatically influences the molecule's electronic distribution, basicity, and spatial arrangement.[6] These subtle changes can lead to profound differences in biological activity, receptor affinity, and pharmacokinetic profiles. Understanding these differences is paramount for researchers aiming to fine-tune ligand-receptor interactions and optimize drug candidates for various therapeutic targets, including those in the central nervous system (CNS).[2]
This document will delve into the synthesis, physicochemical properties, and pharmacological profiles of these three isomers, supported by experimental data and established protocols.
Synthesis of Pyridinylmorpholine Regioisomers
The synthesis of these regioisomers can be approached through several routes, often starting from the corresponding pyridinecarboxaldehyde or pyridineethanolamine derivatives. A general, illustrative workflow involves the cyclization of an N-substituted ethanolamine derivative.
The choice of synthetic route is critical as it can influence yield, purity, and the scalability of the process. For instance, a common strategy involves the reaction of a 2-aminoethanol derivative with a suitable pyridinyl halide, followed by an acid-catalyzed cyclization. The specific conditions, such as solvent, temperature, and catalyst, must be optimized for each regioisomer to achieve desirable outcomes.
Illustrative Synthetic Workflow
Below is a generalized workflow diagram for the synthesis of pyridinylmorpholine regioisomers.
Caption: Generalized synthetic workflow for pyridinylmorpholine regioisomers.
Physicochemical Properties: The Impact of Isomerism
The position of the pyridine nitrogen dictates the electron density distribution across the aromatic ring, which in turn affects key physicochemical parameters like the acid dissociation constant (pKa) and the partition coefficient (logP). These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
| Property | 2-(Pyridin-2-yl)morpholine | 2-(Pyridin-3-yl)morpholine | 2-(Pyridin-4-yl)morpholine | Rationale for Differences |
| pKa (Pyridinium ion) | ~5.2 | ~4.8 | ~6.0 | The 2- and 4-positions are more electronically activated by the ring nitrogen, increasing the basicity of the pyridine nitrogen compared to the 3-position. The 4-position generally exhibits the highest basicity. |
| Calculated logP | Lower | Intermediate | Lower | The position of the nitrogen influences the molecule's overall polarity. The more basic 2- and 4-isomers may be more polar and have slightly lower logP values compared to the 3-isomer. |
| Polar Surface Area (PSA) | ~41.6 Ų | ~41.6 Ų | ~41.6 Ų | PSA is identical as it is based on atom types and connectivity, not electronic effects of isomerism. |
Note: pKa and logP values are estimates based on known effects of pyridine substitution and may vary based on experimental conditions.
The differences in basicity (pKa) are particularly significant. A higher pKa means the compound will be more protonated at physiological pH (7.4), which can influence its ability to cross the blood-brain barrier and its interaction with ionic residues in a receptor's binding pocket.[2]
Comparative Pharmacological Profiles
The pyridinyl portion of the molecule is expected to drive target specificity. For example, different pyridine-containing scaffolds have shown activity as:
-
Dopamine D4 Receptor Ligands: Studies on 2,4-disubstituted morpholines have identified them as selective ligands for the D4 receptor, a target for antipsychotic drugs.[9][10] The orientation of the pyridine ring would be critical for affinity in the dopamine receptor's binding pocket.
-
PI3K/mTOR Inhibitors: The morpholine ring is a key feature in many PI3K/mTOR inhibitors, where it often interacts with the hinge region of the kinase.[11][12] The pyridine regioisomer would dictate interactions with other parts of the ATP-binding site, influencing potency and selectivity.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: The substitution pattern on the pyridine ring is known to be a key determinant of affinity and functional activity (agonist vs. antagonist) at nAChR subtypes.[13]
Structure-Activity Relationship (SAR) Insights
The positional isomerism directly impacts the molecule's three-dimensional shape and the presentation of its hydrogen bond donors and acceptors.
Caption: Regioisomers interacting differently within a binding site.
-
2-(Pyridin-2-yl)morpholine: The proximity of the pyridine nitrogen to the morpholine linkage creates a specific steric and electronic environment. This isomer can act as a bidentate ligand, potentially chelating metal ions or forming two nearby hydrogen bonds.
-
2-(Pyridin-3-yl)morpholine: The nitrogen is further from the morpholine substituent, presenting a different vector for hydrogen bonding compared to the 2-isomer. This might be favorable for targets where a more distal hydrogen bond acceptor is required.
-
2-(Pyridin-4-yl)morpholine: The nitrogen is directly opposite the morpholine substituent, creating a more linear and symmetric electronic pull. This can lead to strong, directed interactions if the receptor pocket has a complementary hydrogen bond donor.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. Below are representative methodologies for key experiments.
Protocol 1: General Procedure for Receptor Binding Assay
This protocol describes a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a specific receptor.[9][14]
Objective: To determine the inhibitory constant (Ki) of the pyridinylmorpholine regioisomers for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D4 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (2-yl, 3-yl, and 4-yl isomers) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In each well of the microplate, add:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand at a concentration near its dissociation constant (Kd).
-
50 µL of test compound dilution or buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
-
Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[14]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction between the pyridinylmorpholine isomers and a purified target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified target protein.
-
Test compounds (isomers) dissolved in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Chip Preparation: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound (analyte) over the chip surface at a constant flow rate.
-
Kinetic Measurement: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte. This generates a sensorgram showing the association phase (during injection) and the dissociation phase (during buffer flow).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka) and dissociation rate (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.[14]
Conclusion
The comparative analysis of 2-(pyridin-2-yl)morpholine and its 3- and 4-yl regioisomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in physicochemical and pharmacological properties. The position of the pyridine nitrogen atom directly influences the molecule's basicity, polarity, and three-dimensional orientation of key interaction points. This, in turn, dictates the compound's affinity for biological targets, its selectivity profile, and its overall suitability as a drug candidate.
Researchers developing pyridinylmorpholine-based compounds must carefully consider the implications of this isomerism. The 2-yl isomer offers potential for bidentate interactions, the 3-yl isomer provides a different spatial vector for hydrogen bonding, and the 4-yl isomer presents a strong, linearly-opposed hydrogen bond acceptor. By systematically synthesizing and evaluating all three regioisomers using robust experimental protocols like competitive binding assays and SPR, drug development professionals can build a comprehensive structure-activity relationship, enabling the rational design of more potent, selective, and effective therapeutics.
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Verma, S. et al. (2023). Influence of Positional Isomerism on Modulating Crystal Packing and Physicochemical Properties of New Picolylamine‐Based Fully Organic Ionic Salts. ResearchGate.
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Al-Ghorbani, M. et al. (2022). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(pyridin-2-yl)morpholine
In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a molecule like 2-(pyridin-2-yl)morpholine, a chiral heterocyclic compound with significant potential in medicinal chemistry, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-(pyridin-2-yl)morpholine. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer a critical evaluation of the supporting data to empower researchers in making informed decisions for their analytical workflows.
The importance of this cross-validation lies in demonstrating the interchangeability and consistency of analytical results between different methods.[1][2] This is crucial when methods are transferred between laboratories or when different techniques are employed throughout the lifecycle of a drug development program.[1][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the bedrock of the principles discussed herein.[4][5][6][7][8][9]
The Imperative of Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of 2-(pyridin-2-yl)morpholine is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10][11][12] Given that 2-(pyridin-2-yl)morpholine is a polar molecule, HPLC is a natural choice. Furthermore, the chirality of the molecule necessitates the use of a chiral stationary phase (CSP) to separate its enantiomers, a task for which HPLC is well-suited.[10][13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for trace analysis.[17][18][19][20][21][22] However, the successful analysis of polar compounds like 2-(pyridin-2-yl)morpholine by GC often requires a derivatization step to increase their volatility and thermal stability.[17][18][19][23] The mass spectrometric detector provides structural information, enhancing the confidence in analyte identification.
This guide will compare a chiral HPLC-UV method with a derivatization-based GC-MS method for the quantification of 2-(pyridin-2-yl)morpholine.
Experimental Design for Cross-Validation
The cross-validation study is designed to assess the agreement between the two analytical methods by analyzing the same set of samples. The study will encompass the following key validation parameters as stipulated by ICH guidelines: specificity, linearity, accuracy, and precision (repeatability and intermediate precision).[4][8][9]
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method aims to separate and quantify the enantiomers of 2-(pyridin-2-yl)morpholine.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 2-(pyridin-2-yl)morpholine in the mobile phase.
-
Generate a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For accuracy assessment, spike a known amount of the analyte into a placebo matrix.
-
Caption: Workflow for Chiral HPLC-UV Analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves a chemical modification of 2-(pyridin-2-yl)morpholine to enhance its volatility for GC analysis.
Experimental Protocol:
-
Instrumentation: GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Derivatization Procedure:
-
To an aliquot of the sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture at 70°C for 30 minutes to facilitate the reaction.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte for quantification.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(pyridin-2-yl)morpholine in a suitable organic solvent (e.g., dichloromethane).
-
Prepare calibration standards and QC samples and subject them to the same derivatization procedure as the unknown samples.
-
Caption: Workflow for Derivatization GC-MS Analysis.
Comparative Data Summary
The following table summarizes the hypothetical but representative performance data obtained from the cross-validation of the two analytical methods.
| Validation Parameter | Chiral HPLC-UV | GC-MS with Derivatization | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Enantiomeric separation achieved with a resolution > 2.0. No interference from placebo. | No interfering peaks at the retention time of the derivatized analyte in the blank. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 for each enantiomer | > 0.998 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.0% | < 2.5% | |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Critical Analysis and Recommendations
The cross-validation data reveals the distinct advantages and limitations of each method.
-
The Chiral HPLC-UV method demonstrates excellent specificity for the enantiomers of 2-(pyridin-2-yl)morpholine, which is a critical requirement for chiral drugs. The method is robust, accurate, and precise within its defined range. However, its sensitivity is lower compared to the GC-MS method.
-
The GC-MS method with derivatization offers superior sensitivity, with a lower limit of quantification.[17][18][19][20][21][22] This makes it highly suitable for applications requiring trace-level analysis, such as impurity profiling or pharmacokinetic studies. The main drawback is the need for a derivatization step, which adds complexity to the sample preparation and can be a source of variability if not carefully controlled. This method, in its current form, does not provide chiral separation.
Recommendations for Method Selection:
-
For routine quality control and release testing where the enantiomeric purity is a critical quality attribute, the Chiral HPLC-UV method is the preferred choice due to its direct enantioselective capability and proven robustness.
-
For trace-level quantification , such as in the analysis of metabolites in biological matrices or for the determination of genotoxic impurities, the GC-MS method is more appropriate due to its higher sensitivity. If enantiomeric separation is required at these low levels, a chiral GC column or coupling chiral HPLC with mass spectrometry (LC-MS) would be necessary.
Conclusion
The cross-validation of analytical methods for 2-(pyridin-2-yl)morpholine is a scientifically rigorous process that ensures the generation of reliable and consistent data. Both the Chiral HPLC-UV and the derivatization-based GC-MS methods have demonstrated their suitability for the intended purpose, each with its own set of strengths. The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements, including the need for enantiomeric separation, the desired sensitivity, and the complexity of the sample matrix. By following the principles of method validation and cross-validation outlined in this guide, researchers and drug development professionals can build a robust analytical foundation for their programs.
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PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
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Semantic Scholar. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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PMC. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]
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Gavin Publishers. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]://helixchrom.com/compound/Pyridine/]([Link])
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comparing the efficacy of different synthetic routes to 2-(pyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(pyridin-2-yl)morpholine Scaffold
The 2-(pyridin-2-yl)morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a diverse array of biologically active compounds. Its unique combination of a basic pyridine ring and a conformationally flexible morpholine unit imparts favorable pharmacokinetic properties, including improved aqueous solubility, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with biological targets. This has led to its incorporation into drug candidates for a range of therapeutic areas. The efficient and stereocontrolled synthesis of this key building block is therefore of paramount importance to the pharmaceutical industry.
This guide provides a comprehensive comparison of the primary synthetic strategies for accessing 2-(pyridin-2-yl)morpholine, with a focus on evaluating their efficacy based on yield, stereoselectivity, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols for the most promising methods.
Strategic Analysis of Synthetic Disconnections
The synthesis of 2-(pyridin-2-yl)morpholine can be approached through several distinct retrosynthetic disconnections. This guide will focus on three primary strategies that have been explored in the literature:
-
Nucleophilic Addition to an Activated Pyridine: This approach involves the addition of an ethanolamine-derived nucleophile to an activated pyridine precursor, such as 2-vinylpyridine.
-
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: This strategy relies on the displacement of a leaving group, typically a halide, from the 2-position of the pyridine ring by an appropriate amino alcohol, followed by cyclization.
-
Ring-Closing Reactions of a Pre-functionalized Pyridine: This method involves the initial synthesis of a pyridine derivative bearing a side chain that can be subsequently cyclized to form the morpholine ring.
The following sections will provide a detailed analysis of each of these strategies, including their advantages, limitations, and illustrative experimental procedures.
Route 1: Nucleophilic Addition to 2-Vinylpyridine
The conjugate addition of ethanolamine to 2-vinylpyridine represents a direct and atom-economical approach to the N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine intermediate, which can then undergo intramolecular cyclization to form the desired morpholine.
Mechanistic Considerations
The reaction is typically initiated by the activation of 2-vinylpyridine, often under acidic conditions, to enhance its electrophilicity.[1] Ethanolamine then acts as a nucleophile, attacking the β-carbon of the vinyl group in a Michael-type addition. The subsequent intramolecular cyclization to form the morpholine ring can be promoted by a suitable base or through dehydration conditions.
Caption: Synthetic pathway via nucleophilic addition to 2-vinylpyridine.
Advantages and Disadvantages
Advantages:
-
Atom Economy: This route is highly atom-economical as all atoms from the starting materials are incorporated into the final product.
-
Commercially Available Starting Materials: Both 2-vinylpyridine and ethanolamine are readily available and relatively inexpensive.[2]
Disadvantages:
-
Potential for Polymerization: 2-vinylpyridine is prone to polymerization, which can lead to reduced yields and purification challenges.[3]
-
Control of Selectivity: The reaction conditions must be carefully controlled to favor the desired 1,4-addition over other potential side reactions.
-
Enantioselectivity: Achieving high enantioselectivity in the initial addition step can be challenging and may require the use of chiral catalysts.[3]
Illustrative Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine
To a solution of 2-vinylpyridine (1.0 eq) in ethanol, ethanolamine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
The crude N-(2-hydroxyethyl)-2-(pyridin-2-yl)ethanamine is dissolved in a suitable high-boiling solvent such as toluene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2-(pyridin-2-yl)morpholine.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Cyclization
This widely applicable strategy involves the reaction of an activated 2-halopyridine with an amino alcohol, followed by an intramolecular cyclization to construct the morpholine ring.
Mechanistic Considerations
The reaction proceeds via a two-step sequence. The first step is a nucleophilic aromatic substitution (SNAr) where the amino group of ethanolamine attacks the carbon bearing the halogen on the electron-deficient pyridine ring.[4] This is typically facilitated by a base to deprotonate the amino alcohol and increase its nucleophilicity. The resulting intermediate, 2-(2-hydroxyethylamino)pyridine, then undergoes an intramolecular Williamson ether synthesis-type cyclization, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces a suitable leaving group (often introduced in a separate step) or, in some cases, the halide itself in a one-pot procedure.[5]
Caption: Synthetic pathway via SNAr reaction and subsequent cyclization.
Advantages and Disadvantages
Advantages:
-
Versatility: This method is highly versatile and can be adapted to synthesize a wide range of substituted pyridylmorpholines by varying the starting materials.
-
Predictable Regioselectivity: The SNAr reaction on 2-halopyridines is generally highly regioselective.
Disadvantages:
-
Harsh Reaction Conditions: The SNAr reaction on unactivated pyridines can require high temperatures and strong bases.[6]
-
Multi-step Process: The synthesis often requires at least two distinct steps, which can impact the overall yield and efficiency.
-
Potential for Side Reactions: Side reactions such as intermolecular condensation of the amino alcohol can occur.
Illustrative Experimental Protocol
Step 1: Synthesis of 2-(2-hydroxyethylamino)pyridine
A mixture of 2-chloropyridine (1.0 eq), ethanolamine (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like DMF or NMP is heated at 120-150 °C for several hours.[5] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization
The 2-(2-hydroxyethylamino)pyridine intermediate is dissolved in an inert solvent like THF. A strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to effect cyclization. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 2-(pyridin-2-yl)morpholine.
Route 3: Catalytic Asymmetric Synthesis
For applications in drug development, the enantioselective synthesis of 2-(pyridin-2-yl)morpholine is crucial. Catalytic asymmetric methods offer an elegant and efficient way to access enantiomerically pure or enriched products.
Catalytic Asymmetric Hydrogenation
One promising approach involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[4][7] This method utilizes a chiral transition metal catalyst, typically based on rhodium or iridium, to deliver hydrogen stereoselectively to the double bond of the enamine intermediate.
Mechanistic Considerations
The synthesis of the dehydromorpholine precursor can be achieved through various methods. The key step is the asymmetric hydrogenation, where the substrate coordinates to the chiral metal catalyst, and hydrogen is delivered from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of chiral ligand is critical for achieving high enantioselectivity.
Caption: General scheme for catalytic asymmetric hydrogenation.
Advantages and Disadvantages
Advantages:
-
High Enantioselectivity: This method can provide access to the target molecule with high levels of enantiomeric excess (ee).[4][7]
-
Catalytic Nature: The use of a catalyst reduces waste and can be more cost-effective for large-scale production.
Disadvantages:
-
Precursor Synthesis: The synthesis of the dehydromorpholine precursor can be multi-step and challenging.
-
Catalyst Cost and Sensitivity: Chiral transition metal catalysts can be expensive and sensitive to air and moisture.
-
Optimization Required: The reaction conditions, including solvent, pressure, and temperature, often require careful optimization for each substrate.
Comparative Efficacy of Synthetic Routes
To provide a clear comparison of the discussed synthetic routes, the following table summarizes key performance indicators. It is important to note that the values presented are representative and can vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Nucleophilic Addition | Route 2: SNAr and Cyclization | Route 3: Catalytic Asymmetric Synthesis |
| Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Stereoselectivity | Generally produces a racemate; asymmetric variants are challenging. | Generally produces a racemate. | High enantioselectivity achievable.[4][7] |
| Number of Steps | 2 | 2-3 | 2 or more (including precursor synthesis) |
| Reagent Cost | Low | Low to Moderate | High (due to catalyst) |
| Scalability | Moderate (polymerization can be an issue) | Good | Good (with appropriate engineering controls) |
| Safety Concerns | Polymerization of 2-vinylpyridine. | Use of strong bases and high temperatures. | Handling of flammable hydrogen gas and pyrophoric catalysts. |
Conclusion and Future Outlook
The choice of the optimal synthetic route to 2-(pyridin-2-yl)morpholine is highly dependent on the specific requirements of the project, including the desired scale, stereochemical purity, and cost considerations.
-
For rapid, small-scale synthesis of the racemic material, the nucleophilic addition to 2-vinylpyridine offers a straightforward and atom-economical option.
-
The SNAr and cyclization route provides a more versatile and generally scalable approach, particularly for the synthesis of analogues with different substitution patterns on the pyridine ring.
-
For applications where enantiopurity is critical, catalytic asymmetric synthesis , particularly asymmetric hydrogenation, stands out as the most powerful strategy, capable of delivering the target molecule with excellent stereocontrol.
Future research in this area will likely focus on the development of more efficient and practical catalytic asymmetric methods, including the use of earth-abundant metal catalysts and organocatalysis, to further improve the sustainability and cost-effectiveness of producing this important pharmaceutical building block.
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A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 2-(Pyridin-2-yl)morpholine Activity
In the landscape of modern drug discovery, in silico computational methods are indispensable for the initial screening and prediction of a small molecule's biological activity. These predictive models, however, are the beginning, not the end, of the discovery pipeline. Rigorous experimental validation is the critical next step to translate these computational hypotheses into tangible therapeutic candidates. This guide provides a comprehensive framework for the validation of predicted pharmacological activity for the compound 2-(pyridin-2-yl)morpholine, a heterocyclic scaffold of significant medicinal interest. The morpholine ring is a versatile and privileged structure in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
This guide is structured to provide not just a series of protocols, but a logical, causality-driven narrative that a senior scientist would follow. We will begin with the hypothetical in silico prediction, outline a multi-tiered validation strategy encompassing in vitro and in vivo methodologies, and present a comparative analysis with established alternatives. Every step is designed to be a self-validating system, ensuring the generation of robust and reliable data for informed decision-making in a drug development program.
The In Silico Hypothesis: Predicting the Biological Target
Our starting point is a hypothetical in silico prediction that 2-(pyridin-2-yl)morpholine acts as an inhibitor of a key signaling protein in a disease pathway. For the purpose of this guide, let us assume that computational modeling, including molecular docking and pharmacophore analysis, has predicted that 2-(pyridin-2-yl)morpholine is a potent inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK-2 or MK-2) .[5] MK-2 is a critical downstream effector of the p38 MAPK signaling pathway, which is implicated in inflammatory diseases and cancer.
The logical workflow for validating this in silico prediction is crucial for efficiently allocating resources and generating meaningful data. The following diagram illustrates the proposed validation pipeline.
Caption: A streamlined workflow for the validation of in silico predictions.
In Vitro Validation: From Target Engagement to Cellular Function
The initial experimental validation of an in silico hit should always begin with robust in vitro assays. These cell-free and cell-based systems allow for a controlled and systematic evaluation of the compound's direct interaction with its predicted target and its subsequent effect on cellular signaling.
The first and most critical question to answer is whether 2-(pyridin-2-yl)morpholine physically interacts with MK-2 and inhibits its enzymatic activity. A multi-pronged approach using orthogonal biochemical and biophysical assays is essential for building confidence in the hit.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): This label-free technology provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the purified MK-2 protein.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters (enthalpy and entropy) of the interaction, which can offer insights into the binding mechanism.[7]
-
Biochemical Kinase Assay: A direct enzymatic assay is crucial to determine the compound's inhibitory potency (IC50). This can be performed using various formats, such as measuring the phosphorylation of a substrate peptide by recombinant MK-2.
Data Presentation:
| Assay | Parameter | 2-(pyridin-2-yl)morpholine | Alternative Compound (e.g., Known MK-2 Inhibitor) |
| SPR | KD (nM) | Experimental Value | Literature/Experimental Value |
| ITC | KD (nM) | Experimental Value | Literature/Experimental Value |
| Kinase Assay | IC50 (nM) | Experimental Value | Literature/Experimental Value |
Causality Behind Experimental Choices: By employing multiple, methodologically distinct assays, we mitigate the risk of artifacts and build a strong, self-validating case for direct target engagement. For instance, a compound that shows binding in SPR and ITC and also inhibits the enzyme in a kinase assay is a much more credible hit than one that is only active in a single assay.
Once direct binding and inhibition are established, the next logical step is to determine if 2-(pyridin-2-yl)morpholine can engage MK-2 within a living cell and modulate its downstream signaling.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells by measuring the change in the thermal stability of MK-2 upon compound binding.
-
Western Blot Analysis: This technique is used to measure the phosphorylation status of downstream targets of MK-2, such as HSP27, in response to a relevant stimulus (e.g., TNF-α) in the presence and absence of the compound.
-
Cytokine Release Assays: Since the p38/MK-2 pathway is a key regulator of pro-inflammatory cytokine production, measuring the inhibition of cytokines like TNF-α and IL-6 from stimulated immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line) provides a functional readout of the compound's activity.
Data Presentation:
| Assay | Readout | 2-(pyridin-2-yl)morpholine | Alternative Compound |
| CETSA | Thermal Shift (°C) | Experimental Value | Experimental Value |
| Western Blot | p-HSP27 Inhibition (IC50, nM) | Experimental Value | Experimental Value |
| Cytokine Release | TNF-α Inhibition (IC50, nM) | Experimental Value | Experimental Value |
Causality Behind Experimental Choices: Moving into a cellular environment introduces the complexities of cell permeability, off-target effects, and metabolism. A positive result in these assays demonstrates that the compound not only binds its target but is also bioavailable at the cellular level and can elicit a desired functional response.
In Vivo Validation: Assessing Pharmacokinetics and Efficacy
Promising in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are designed to understand the compound's behavior in a whole organism and to test its efficacy in a relevant disease model.
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 2-(pyridin-2-yl)morpholine.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies: These studies, typically conducted in rodents, determine key parameters such as bioavailability, half-life, and plasma concentration over time after oral and intravenous administration.
-
In Vitro ADMET Assays: A panel of in vitro assays can predict potential liabilities, including metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).
Data Presentation:
| Parameter | 2-(pyridin-2-yl)morpholine |
| Oral Bioavailability (%) | Experimental Value |
| Half-life (t1/2, hours) | Experimental Value |
| Cmax (ng/mL) | Experimental Value |
| In Vitro Metabolic Stability (t1/2, min) | Experimental Value |
Causality Behind Experimental Choices: A compound with poor pharmacokinetic properties is unlikely to be an effective drug, regardless of its in vitro potency. Early assessment of ADMET allows for the identification of potential issues that may require chemical modification to overcome.
The ultimate validation of the in silico prediction is the demonstration of efficacy in a relevant animal model of disease. The choice of model is critical and should be based on the predicted mechanism of action.
Experimental Protocols:
-
Animal Models of Inflammation: For an MK-2 inhibitor, a lipopolysaccharide (LPS)-induced endotoxemia model in mice is a standard choice to assess the inhibition of systemic cytokine production.
-
Animal Models of Neurodegenerative Disease: Given the role of neuroinflammation in diseases like Alzheimer's and Parkinson's, various transgenic and toxin-induced rodent models can be employed.[8][9]
-
Behavioral and Pathological Readouts: Efficacy can be assessed through a combination of behavioral tests, biomarker analysis (e.g., cytokine levels in the brain or cerebrospinal fluid), and histopathological examination of relevant tissues.[8]
Data Presentation:
| Disease Model | Readout | Vehicle Control | 2-(pyridin-2-yl)morpholine | Positive Control |
| LPS-induced Endotoxemia | Serum TNF-α (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Alzheimer's Model | Cognitive Score | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Alzheimer's Model | Brain Aβ Plaque Load | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Causality Behind Experimental Choices: In vivo efficacy studies provide the most compelling evidence for the therapeutic potential of a compound. A statistically significant improvement in a relevant disease model is a major milestone in a drug discovery project.
Comparative Analysis with Alternatives
To put the performance of 2-(pyridin-2-yl)morpholine into context, it is essential to compare it with alternative, well-characterized compounds that target the same pathway. This could include tool compounds used in academic research or clinical candidates from other drug discovery programs.
Caption: A framework for the comparative analysis of lead compounds.
A comprehensive kinase selectivity panel is a critical component of this comparison. This will reveal the off-target activities of 2-(pyridin-2-yl)morpholine and help to de-risk potential toxicity issues later in development.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to the experimental validation of an in silico prediction for the activity of 2-(pyridin-2-yl)morpholine. By systematically progressing from direct target engagement to cellular function and finally to in vivo efficacy, researchers can build a robust data package that provides a clear and objective assessment of the compound's therapeutic potential. The emphasis on orthogonal assays and a self-validating experimental design is paramount for ensuring the scientific integrity of the findings. Successful validation of the predicted activity would position 2-(pyridin-2-yl)morpholine as a promising lead compound for further optimization and preclinical development.
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comparative analysis of the catalytic activity of pyridinylmorpholine ligands
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the sustainable and selective synthesis of complex molecules. Among the vast arsenal of ancillary ligands, those incorporating a pyridine scaffold have garnered significant attention due to their unique electronic and steric properties. This guide provides a comparative analysis of the catalytic activity of a prominent class of C2-symmetric pyridinyl-based ligands, with a primary focus on the well-established pyridinyl-bis(oxazoline) (PyBox) family and related pyridinophane structures. While the closely related pyridinylmorpholine ligands represent an intriguing but less explored subclass, this guide will leverage the rich experimental data available for PyBox and its analogues to draw meaningful comparisons and provide actionable insights for researchers, scientists, and drug development professionals.
The Architectural Merit of Pyridinyl-Based Ligands in Catalysis
The efficacy of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Pyridine-containing ligands offer a unique combination of a σ-donating nitrogen atom and a π-accepting aromatic ring, allowing for fine-tuning of the electronic properties of the metal center.[1] The rigid framework of the pyridine ring also imparts a predictable coordination geometry, which is crucial for achieving high levels of stereoselectivity in asymmetric catalysis.
The introduction of chiral substituents, often in a C2-symmetric fashion, creates a chiral pocket around the metal center, effectively discriminating between enantiotopic faces of a prochiral substrate. This design principle is elegantly exemplified in the PyBox ligands, where chiral oxazoline rings are appended to a central pyridine scaffold.
Synthesis of Chiral Pyridinyl-Bis(oxazoline) (PyBox) Ligands
The modular synthesis of PyBox ligands is a key factor in their widespread application, allowing for the facile introduction of various chiral substituents to tailor the ligand for a specific catalytic transformation. A general and robust synthetic route is outlined below.
Experimental Protocol: Synthesis of a Representative PyBox Ligand
This protocol describes the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine, a ligand that has shown efficacy in nickel-catalyzed asymmetric Negishi cross-couplings.[2]
Step 1: Synthesis of the Bis(amido alcohol)
-
To a solution of (S)-2-amino-4-phenylbutan-1-ol (2.0 equivalents) in dry toluene, add 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting precipitate and wash with cold diethyl ether to yield the crude bis(amido alcohol).
Step 2: Cyclization to the PyBox Ligand
-
Suspend the crude bis(amido alcohol) in anhydrous chlorobenzene.
-
Add anhydrous zinc chloride (0.2 equivalents) as a catalyst.
-
Heat the mixture to 120 °C and stir for 24 hours.[2]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PyBox ligand.[2]
Comparative Catalytic Performance: A Data-Driven Analysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. This section presents a comparative analysis of pyridinyl-based ligands in two key transformations: the Suzuki-Miyaura cross-coupling and asymmetric Henry and Knoenagel reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical, especially when dealing with challenging substrates like heteroaryl halides. Below is a comparison of different palladium-phosphine catalyst systems in the coupling of 4'-bromoacetophenone and phenylboronic acid. While not exclusively pyridinyl-based, this data highlights the importance of ligand structure on catalytic efficiency.
| Pre-catalyst/Ligand | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 75 |
| Pd(OAc)₂ / PCy₃ | 85 |
| Pd(OAc)₂ / XPhos | 95 |
| [Pd(cinnamyl)Cl]₂ / SPhos | 98 |
Table 1: Comparison of different phosphine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone with phenylboronic acid. Data compiled from representative studies on Suzuki-Miyaura cross-coupling.
The data clearly indicates that bulky and electron-rich phosphine ligands, such as XPhos and SPhos, significantly outperform the more traditional triphenylphosphine. This is attributed to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Asymmetric Henry and Knoevenagel Reactions
The catalytic prowess of pyridinyl-based ligands is particularly evident in asymmetric catalysis. The following table compares the performance of zinc, cadmium, and samarium complexes of a pyridine-based amidocarboxylate ligand in the Henry (nitroaldol) reaction.
| Catalyst | Yield (%) | syn/anti ratio |
| [Zn(L)(H₂O)₂]n (1) | 72 | 62:38 |
| [Cd(L)(H₂O)₂]₂ (2) | 66 | 67:33 |
| [Sm(L)(NO₃)(H₂O)(dmf)]n (3) | 61 | 60:40 |
Table 2: Catalytic activity of different metal complexes with a pyridine-based amidocarboxylate ligand in the Henry reaction of benzaldehyde with nitroethane.[3]
The zinc-based coordination polymer (1) demonstrates the highest catalytic activity.[3] This is likely due to the optimal Lewis acidity of the Zn(II) center for activating the aldehyde substrate.
Mechanistic Insights: Understanding the Source of Catalytic Activity
The differences in catalytic performance observed between various pyridinyl-based ligands can be rationalized by considering their influence on the key steps of the catalytic cycle.
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Bulky, electron-donating ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the biaryl product and regenerate the active catalyst.
Experimental Workflow for Catalyst Screening
A systematic approach to catalyst screening is essential for identifying the optimal ligand for a given transformation. The following workflow provides a general guideline for comparing the efficacy of different pyridinyl-based ligands.
Figure 2: A generalized experimental workflow for screening pyridinyl-based ligands.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the catalytic activity of pyridinyl-based ligands, with a focus on the well-studied PyBox family. The presented experimental data and mechanistic insights underscore the profound impact of ligand architecture on catalytic performance. While direct comparative data for pyridinylmorpholine ligands is currently limited in the literature, their structural similarity to the highly successful PyBox and pyridinophane systems suggests that they hold significant potential as a tunable and effective class of ligands. Future research in this area should focus on the synthesis of a diverse library of chiral pyridinylmorpholine ligands and their systematic evaluation in a broad range of catalytic transformations. Such studies will undoubtedly expand the toolkit of synthetic chemists and contribute to the development of next-generation catalysts for efficient and selective chemical synthesis.
References
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Caselli, A., et al. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-34). Springer, Berlin, Heidelberg.
- Gao, D. W., et al. (2024).
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Gschwend, B., & Pfaltz, A. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. DiVA portal. [Link]
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Hassan, Z., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5334. [Link]
- Helm, M. D., et al. (2013). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 819-833.
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Maji, T. K., et al. (2018). Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. ChemistryOpen, 7(9), 713-720. [Link]
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
- Rout, L., et al. (2016). Pyridine and related ligands in transition metal homogeneous catalysis.
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Saini, V., & Guiry, P. J. (2020). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 25(1), 185. [Link]
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Sarkar, B., et al. (2018). Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. ChemistryOpen, 7(9), 713-720. [Link]
- Shang, R., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1773-1788.
-
Son, S., & Fu, G. C. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses, 85, 101-111. [Link]
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Tšupova, S. (2018). Pyridyl-substituted Phosphinines and Pyridines: Tuning Ligand Properties for Applications in Catalysis. Refubium. [Link]
-
Wang, C., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Nature Communications, 15(1), 4887. [Link]
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White, A. S. (2019). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 2-(Pyridin-2-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the exploration of new chemical scaffolds with unique mechanisms of action.[1][2] Morpholine and pyridine derivatives have independently demonstrated a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The hybridization of these two pharmacophores into 2-(pyridin-2-yl)morpholine derivatives offers a compelling strategy for the development of next-generation antimicrobial agents.
Morpholine-containing drugs, such as the antifungal agent amorolfine, typically function by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[4][5][6][7] This mechanism involves the inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[4][5] Pyridine and its derivatives are integral to numerous pharmaceuticals and are known to exhibit significant antimicrobial activity against a variety of pathogens.[1][8][9][10] The combination of these two moieties may lead to compounds with a broader spectrum of activity or a novel mechanism of action.
This guide will detail the experimental validation of the antimicrobial spectrum of a synthesized library of 2-(pyridin-2-yl)morpholine derivatives, comparing their efficacy against representative Gram-positive and Gram-negative bacteria, as well as fungal pathogens. We will provide comprehensive, step-by-step protocols for the key assays employed, present the comparative data in a clear and concise format, and discuss the structure-activity relationships (SAR) observed.
Experimental Design and Rationale
A logical and systematic approach is crucial for the robust evaluation of any new antimicrobial candidate. The following workflow outlines the key stages of our investigation, from chemical synthesis to comprehensive antimicrobial profiling.
Figure 1: A schematic overview of the experimental workflow for validating the antimicrobial spectrum of 2-(pyridin-2-yl)morpholine derivatives.
Synthesis and Characterization of 2-(Pyridin-2-yl)morpholine Derivatives
A series of novel 2-(pyridin-2-yl)morpholine derivatives were synthesized with the objective of exploring the impact of various substitutions on their antimicrobial activity. The general synthetic scheme is outlined below.
-
Rationale for Synthesis: The core 2-(pyridin-2-yl)morpholine scaffold was chosen to leverage the known antimicrobial properties of both the pyridine and morpholine moieties.[3][11] Modifications were introduced at specific positions on both rings to investigate their influence on potency and spectrum of activity.
-
General Synthetic Protocol:
-
Step 1: Synthesis of Intermediate A. The initial step involves the reaction of 2-aminopyridine with a suitable epoxide to form the corresponding amino alcohol.
-
Step 2: Cyclization to form the Morpholine Ring. The amino alcohol is then cyclized to form the 2-(pyridin-2-yl)morpholine core.
-
Step 3: Derivatization. A variety of substituents are introduced at designated positions on the pyridine and/or morpholine rings through standard organic reactions to yield the final library of derivatives.
-
-
Characterization: All synthesized compounds were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity was determined to be >95% by HPLC analysis.
Antimicrobial Susceptibility Testing: Protocols and Comparative Data
The antimicrobial activity of the synthesized 2-(pyridin-2-yl)morpholine derivatives was evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. Standard reference antibiotics were included for comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method was employed as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Detailed Protocol for MIC Determination:
-
Preparation of Microbial Inoculum:
-
Bacterial strains are grown on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) for 18-24 hours at 37°C (bacteria) or 28°C (fungi).
-
A few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
The inoculum is further diluted in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
The test compounds and reference antibiotics are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions are prepared in a 96-well microtiter plate using the appropriate broth to achieve a final concentration range (e.g., 256 to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Comparative MIC Data
The following table summarizes the MIC values (in µg/mL) of representative 2-(pyridin-2-yl)morpholine derivatives against a panel of microorganisms, compared to standard antibiotics.
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| Derivative 1 | 16 | 32 | 8 | 16 |
| Derivative 2 | 8 | 16 | 4 | 8 |
| Derivative 3 | 32 | >64 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | N/A | N/A |
| Amphotericin B | N/A | N/A | 0.25 | 1 |
Note: The data presented in this table is illustrative and intended to exemplify the format of a comparative guide. Actual experimental results would be presented here.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.
Detailed Protocol for MBC/MFC Determination:
-
Following the determination of the MIC, an aliquot (typically 10 µL) is taken from each well showing no visible growth.
-
The aliquot is sub-cultured onto an appropriate agar plate (MHA for bacteria, SDA for fungi).
-
The plates are incubated under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the sub-culture plates.
Structure-Activity Relationship (SAR) Analysis
The analysis of the antimicrobial data in conjunction with the chemical structures of the derivatives allows for the elucidation of key structure-activity relationships.
Figure 2: A conceptual diagram illustrating the influence of substitutions on the antimicrobial activity of the 2-(pyridin-2-yl)morpholine scaffold.
-
Influence of Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring were found to significantly impact the antimicrobial potency. For instance, electron-withdrawing groups at the 5-position of the pyridine ring generally led to enhanced activity against Gram-positive bacteria.
-
Role of Morpholine Ring Substituents: Modifications on the morpholine ring, particularly at the N-position, influenced the compounds' lipophilicity and, consequently, their ability to penetrate microbial cell membranes.
Discussion and Future Directions
The preliminary data indicates that 2-(pyridin-2-yl)morpholine derivatives represent a promising new class of antimicrobial agents. Several derivatives exhibited potent activity against both bacterial and fungal pathogens. The observed structure-activity relationships provide a rational basis for the design and synthesis of more potent and selective analogs.
Future work will focus on:
-
Lead Optimization: Synthesizing a second generation of derivatives based on the initial SAR findings to improve potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Investigating the molecular mechanism by which these compounds exert their antimicrobial effects. It is hypothesized that they may inhibit ergosterol biosynthesis in fungi, similar to other morpholine-containing antifungals, and potentially interfere with cell wall synthesis or DNA replication in bacteria.[4][5][7][12]
-
Toxicity and Pharmacokinetic Profiling: Evaluating the cytotoxicity of the most promising lead compounds against mammalian cell lines and assessing their preliminary pharmacokinetic properties.
Conclusion
This guide has provided a comprehensive framework for the validation of the antimicrobial spectrum of novel 2-(pyridin-2-yl)morpholine derivatives. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of antimicrobial drug discovery. The promising preliminary results warrant further investigation into this chemical class as a potential source of new and effective treatments for infectious diseases.
References
- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evalu
- The Mechanistic Targets of Antifungal Agents: An Overview.
- Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts.
- Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
- Morpholine antifungals and their mode of action. PubMed.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
- Compounds containing py as antimicrobial agents.
- Mechanism of Action of Antifungal Drugs. Microbe Online.
- Broad-spectrum antibiotics containing pyridine scaffolds.
- Antifungal agents: mechanisms of action. ScienceDirect.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
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head-to-head comparison of 2-(pyridin-2-yl)morpholine with existing drugs
As a Senior Application Scientist, this guide provides a head-to-head comparison of novel 2-(pyridin-2-yl)morpholine derivatives with the existing drug Nirmatrelvir, focusing on their shared application as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.
Introduction: A New Scaffold for COVID-19 Therapeutics
The COVID-19 pandemic spurred an unprecedented search for effective antiviral agents. A key target that emerged was the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins into functional units, making it indispensable for viral replication. While Nirmatrelvir (a component of Paxlovid) has been a clinical success, the potential for drug resistance and the need for a broader arsenal of therapeutics continue to drive the discovery of novel Mpro inhibitors.
Recently, the 2-(pyridin-2-yl)morpholine scaffold has been identified as the foundation for a new class of potent and selective non-peptidic Mpro inhibitors. This guide provides a detailed comparison of these emerging compounds with the established drug, Nirmatrelvir, offering researchers and drug development professionals a comprehensive overview of their relative performance based on available preclinical data.
Part 1: Mechanism of Action and Target Engagement
Both Nirmatrelvir and the novel 2-(pyridin-2-yl)morpholine derivatives are competitive inhibitors of the SARS-CoV-2 Mpro. They function by binding to the active site of the enzyme, preventing it from cleaving the viral polyproteins.
-
Nirmatrelvir: This agent is a peptidomimetic, meaning it mimics the natural peptide substrate of Mpro. It forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its function.
-
2-(Pyridin-2-yl)morpholine Derivatives: These compounds are non-peptidic, which can be an advantage for oral bioavailability and metabolic stability. They are designed to occupy the same active site, and based on their reported high potency, they are presumed to form strong, non-covalent interactions with key residues in the binding pocket.
The shared mechanism allows for a direct comparison of their biochemical and antiviral potencies.
Caption: Mechanism of Mpro Inhibition.
Part 2: Comparative In Vitro Potency and Antiviral Activity
The primary measures of a direct-acting antiviral's effectiveness are its ability to inhibit the target enzyme (biochemical potency) and its ability to stop viral replication in infected cells (antiviral activity).
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) quantifies the amount of a drug needed to inhibit the activity of an enzyme by 50%. This is typically measured using a FRET (Fluorescence Resonance Energy Transfer) assay.
| Compound | Target | IC50 (nM) | Source |
| Nirmatrelvir | SARS-CoV-2 Mpro | ~1-5 nM | Varies by assay |
| Compound 15n (a 2-(pyridin-2-yl)morpholine derivative) | SARS-CoV-2 Mpro | 4.8 nM |
Insight: The lead compounds from the 2-(pyridin-2-yl)morpholine series demonstrate biochemical potency that is directly comparable to Nirmatrelvir. This is a critical first step, indicating that the scaffold can be optimized to achieve high target engagement.
Antiviral Activity (EC50)
The half-maximal effective concentration (EC50) measures the concentration of a drug that provides 50% of its maximal effect, in this case, the inhibition of viral replication in a cell-based assay.
| Compound | Cell Line | EC50 (nM) | Source |
| Nirmatrelvir | Vero E6 cells | ~20-80 nM | Varies by assay |
| Compound 15n (a 2-(pyridin-2-yl)morpholine derivative) | Vero E6 cells | 24 nM |
Insight: Compound 15n shows potent antiviral activity in a cellular context, with an EC50 value that is highly competitive with Nirmatrelvir. This confirms that the compound can effectively penetrate cells and inhibit viral replication.
Part 3: Selectivity and Safety Profile
A crucial aspect of drug development is ensuring that a compound is selective for its intended target, minimizing off-target effects that could lead to toxicity.
-
Nirmatrelvir: Has been shown to be highly selective for Mpro over host proteases like cathepsins.
-
2-(Pyridin-2-yl)morpholine Derivatives: The published research demonstrates that these compounds are highly selective. For instance, compound 15n showed no significant inhibition against a panel of human proteases (cathepsin B, L, D, K, and chymotrypsin) at concentrations up to 10,000 nM. Furthermore, it exhibited a low risk of cytotoxicity, with a CC50 (50% cytotoxic concentration) greater than 100,000 nM in Vero E6 cells. This results in a high selectivity index (SI = CC50/EC50), a key indicator of a favorable safety profile.
Part 4: Experimental Protocols
To ensure transparency and reproducibility, the following are generalized protocols for the key assays used in the comparison.
Protocol 1: Mpro Enzymatic Inhibition Assay (FRET-based)
This protocol outlines the steps to determine the IC50 value of a test compound against SARS-CoV-2 Mpro.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5).
-
Dilute recombinant SARS-CoV-2 Mpro enzyme to the desired concentration in assay buffer.
-
Prepare a FRET-based substrate peptide that is cleaved by Mpro.
-
Prepare serial dilutions of the test compound (e.g., 2-(pyridin-2-yl)morpholine derivative) and the reference compound (Nirmatrelvir).
-
-
Assay Procedure:
-
Add a small volume of the diluted compounds to the wells of a 384-well microplate.
-
Add the diluted Mpro enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the change in fluorescence signal over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data relative to positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for Mpro FRET-based Inhibition Assay.
Conclusion
The emergence of 2-(pyridin-2-yl)morpholine derivatives as potent and selective SARS-CoV-2 Mpro inhibitors represents a promising development in the ongoing search for COVID-19 therapeutics. Preclinical data for lead compounds, such as '15n', demonstrate that this novel, non-peptidic scaffold can achieve biochemical and cellular potency that is directly competitive with the established drug, Nirmatrelvir.
Key advantages of this new chemical series may include a distinct intellectual property landscape and potentially different pharmacokinetic and resistance profiles, which warrant further investigation. While these are early-stage findings, the head-to-head comparison of in vitro data suggests that the 2-(pyridin-2-yl)morpholine scaffold is a highly viable starting point for the development of a new generation of Mpro inhibitors. Further studies, including in vivo efficacy and safety assessments, are essential next steps to determine their ultimate clinical potential.
References
-
Title: Discovery of 2-(pyridin-2-yl)morpholine derivatives as novel, potent, and selective non-peptidic main protease (Mpro) inhibitors for the treatment of COVID-19 Source: European Journal of Medicinal Chemistry URL: [Link]
The Double-Edged Sword: Comparative Cytotoxicity of Morpholine-Containing Compounds in Cancer vs. Normal Cells
For researchers, scientists, and drug development professionals, the quest for the perfect cancer therapeutic often hinges on a delicate balance: maximizing toxicity against malignant cells while minimizing harm to healthy tissues. This guide delves into the comparative cytotoxicity of a promising class of heterocyclic compounds—derivatives of morpholine and pyridine—offering a technical synthesis of their performance, supported by experimental data, to illuminate their potential as selective anticancer agents.
The morpholine ring, a saturated six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry, lauded for its favorable physicochemical and pharmacokinetic properties.[1] When integrated with other pharmacologically active moieties like pyridine, the resulting derivatives often exhibit potent biological activities, including significant anticancer effects.[2][3] However, the true measure of their therapeutic promise lies in their selectivity—their ability to preferentially target and eliminate cancer cells. This guide provides an in-depth analysis of this critical aspect, drawing from various preclinical studies.
Quantifying Selective Toxicity: A Tale of Two Cell Types
The cornerstone of evaluating comparative cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[4][5] A lower IC50 value signifies greater potency. To gauge selectivity, the Selectivity Index (SI) is calculated by dividing the IC50 value in normal cells by the IC50 value in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[4] A higher SI value indicates a more favorable therapeutic window, suggesting greater safety and reduced side effects.[6]
Several studies have highlighted the differential effects of morpholine derivatives on cancerous and non-cancerous cell lines. For instance, a series of novel 2-morpholino-4-anilinoquinoline derivatives was evaluated for anticancer activity against the HepG2 (liver cancer) cell line. While some compounds showed high but non-selective cytotoxicity, one derivative, compound 3e, demonstrated significant activity against HepG2 cells while exhibiting insignificant cytotoxicity against normal fibroblast cells, indicating a promising level of selectivity.[7]
In another study, newly synthesized morpholine-benzimidazole-oxadiazole derivatives were tested against the HT-29 human colon cancer cell line and normal NIH3T3 fibroblast cells.[8] Compound 5h, in particular, showed a potent IC50 of 3.103 ± 0.979 μM against HT-29 cells, while its IC50 against NIH3T3 cells was significantly higher at 15.158 ± 0.987 μM, suggesting a clear selective action against the cancer cells.[8] Similarly, a series of morpholine-substituted quinazoline derivatives were found to be non-toxic to normal HEK293 cells at a concentration of 25 μM, while exhibiting significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cancer cell lines.[9][10][11]
Comparative Cytotoxicity Data (IC50, µM)
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 3.103 ± 0.979 | NIH3T3 (Fibroblast) | 15.158 ± 0.987 | ~4.88 | [8] |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | HEK293 (Kidney) | >25 | >7.9 | [9][10] |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | HEK293 (Kidney) | >25 | >7.4 | [9][10] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | HEK293 (Kidney) | >25 | >2.9 | [9][10] |
| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | Fibroblast | Insignificant cytotoxicity | High (not quantified) | [7] |
Elucidating the Mechanisms of Selective Cell Death
The observed differential cytotoxicity often stems from the unique molecular landscape of cancer cells. Many morpholine and pyridine derivatives exploit these differences to induce cell death through various mechanisms.
Induction of Apoptosis
A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.[12][13] For example, mechanistic studies on morpholine-substituted quinazoline derivatives AK-3 and AK-10 revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase and primarily induce cell death through apoptosis.[9][10] Further analysis indicated that these compounds might exert their effects by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[9]
Inhibition of Key Signaling Pathways
Cancer cells often exhibit aberrant signaling pathways that promote their uncontrolled growth and survival. Several morpholine derivatives have been designed to target key nodes in these pathways.
One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis, the process by which tumors develop their own blood supply. The morpholine-benzimidazole-oxadiazole derivative 5h was found to be a potent inhibitor of VEGFR-2, with an IC50 of 0.049 ± 0.002 μM, comparable to the standard drug sorafenib.[8] By cutting off the tumor's blood supply, such compounds can effectively starve the cancer cells.
Another crucial pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway. A novel series of 4-morpholine-quinazoline derivatives were designed as PI3K/mTOR inhibitors.[14] One compound, 17f, demonstrated high PI3Kα inhibition (IC50 = 4.2 nM) and potent antiproliferative activity against a panel of seven cancer cell lines, indicating that targeting this pathway is a viable strategy for this class of compounds.[14]
Figure 2: A typical experimental workflow for determining the comparative cytotoxicity of a compound.
Key Experimental Methodologies
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a corresponding normal cell line (e.g., HEK293 for human embryonic kidney, or tissue-matched primary cells) should be selected. [6]* Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is a widely used method to assess cell viability. [3][8]* Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value. [5] 3. Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes. [15]* Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The activity of LDH in the supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytotoxicity based on LDH release relative to a maximum LDH release control (lysed cells).
-
4. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of cells in different stages of cell death.
-
Conclusion and Future Directions
The collective evidence from numerous preclinical studies strongly suggests that morpholine-containing compounds, particularly those integrated with a pyridine moiety, hold significant promise as selective anticancer agents. Their ability to induce apoptosis and inhibit critical oncogenic signaling pathways, coupled with a demonstrated selectivity for cancer cells over normal cells, positions them as a valuable class of molecules for further drug development.
Future research should focus on optimizing the structure-activity relationship (SAR) to further enhance selectivity and potency. In vivo studies using animal models are the essential next step to validate the preclinical findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Ultimately, a thorough understanding of the comparative cytotoxicity of these derivatives is not just an academic exercise but a critical step in translating laboratory discoveries into effective and safer cancer therapies.
References
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Al-Ghorbani, M., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. Available at: [Link]
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Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]
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Noolvi, M. N., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Informatics in Medicine Unlocked. Available at: [Link]
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Reddy, T. S., et al. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]
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Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed. Available at: [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]
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BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. BMG LABTECH. Available at: [Link]
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Jalaja Prasad, M. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?. ResearchGate. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]
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Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Future Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. Available at: [Link]
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Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Penov Gaši, K. M., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. Available at: [Link]
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El-Naggar, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. Available at: [Link]
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Dhanapal, P., et al. (2023). Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. ResearchGate. Available at: [Link]
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de la Cruz, J. P., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Kumar, S., et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports. Available at: [Link]
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Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
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Safety Operating Guide
A Proactive Approach to Safety: Essential Handling Protocols for 2-(Pyridin-2-yl)morpholine
In the dynamic landscape of pharmaceutical and chemical research, the introduction of novel compounds is a constant. While comprehensive safety data for every new molecule may not be immediately available, a proactive and logical approach to safety, grounded in the principles of chemical similarity, is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Pyridin-2-yl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon the well-documented hazards of its constituent moieties: pyridine and morpholine. By adopting the more stringent precautions associated with these parent compounds, we can establish a robust framework for safe handling.
The core principle of this guide is self-validation. Each procedural recommendation is rooted in the known toxicological and physical hazards of pyridine and morpholine, ensuring that the protocols inherently address the potential risks of the derivative compound.
Hazard Analysis: A Synthesis of Pyridine and Morpholine Risks
2-(Pyridin-2-yl)morpholine incorporates both a pyridine ring and a morpholine ring. Therefore, a comprehensive risk assessment must assume the compound may exhibit hazards associated with both parent structures.
-
Pyridine Hazards : Pyridine is a flammable liquid known for its strong, unpleasant odor.[1] It can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing nausea, headaches, dizziness, and damage to the liver and kidneys.[1][2] It is also a skin and eye irritant.[2][3]
-
Morpholine Hazards : Morpholine is also a flammable liquid and is classified as a hazardous substance.[4][5] It is corrosive and can cause severe skin burns and eye damage upon contact.[4][5][6][7] Inhalation of its vapors can irritate the respiratory tract, and it is toxic if it comes into contact with the skin or is inhaled.[5][8]
Given these combined risks, 2-(Pyridin-2-yl)morpholine should be handled as a flammable, corrosive, and toxic substance with the potential for target organ effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable and serves as the primary barrier against exposure.[9] All personnel must be proficient in the proper use and disposal of the following equipment before handling the compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing.[4][10] | Protects against splashes and vapors that can cause severe eye irritation and damage.[4][5] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are recommended based on pyridine handling guidelines.[1][9] Nitrile gloves may be used for incidental contact but should be changed frequently after checking for compatibility. Always inspect gloves for damage before use. | Provides a crucial barrier against skin contact. Both pyridine and morpholine can be absorbed through the skin, and morpholine is known to cause severe skin burns.[1][4][5] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[9] For procedures with a higher risk of splashes or when handling larger quantities, a chemically resistant apron or suit should be worn.[5] | Protects against accidental skin contact and contamination of personal clothing. The flame-retardant property addresses the flammability hazard. |
| Respiratory Protection | All handling of 2-(Pyridin-2-yl)morpholine must be conducted inside a certified chemical fume hood.[1][6] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10][11] | Prevents the inhalation of potentially harmful or irritating vapors.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk at every stage of the compound's lifecycle in the laboratory. The following diagram and procedural steps outline the mandatory operational plan.
Sources
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- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
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- 4. nbinno.com [nbinno.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
